molecular formula C8H5IN2O B1439477 3-Iodo-1H-indazole-5-carbaldehyde CAS No. 944899-01-8

3-Iodo-1H-indazole-5-carbaldehyde

Cat. No.: B1439477
CAS No.: 944899-01-8
M. Wt: 272.04 g/mol
InChI Key: STUWJSRMOZCBIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-1H-indazole-5-carbaldehyde is a useful research compound. Its molecular formula is C8H5IN2O and its molecular weight is 272.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-iodo-2H-indazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-8-6-3-5(4-12)1-2-7(6)10-11-8/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUWJSRMOZCBIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672252
Record name 3-Iodo-2H-indazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944899-01-8
Record name 3-Iodo-2H-indazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 3-Iodo-1H-indazole-5-carbaldehyde: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Moiety

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic purine bases and engage in critical hydrogen bonding interactions with biological targets.[1][2] Its rigid, planar structure provides a reliable anchor for pharmacophoric elements, making it a cornerstone in the design of kinase inhibitors, anti-cancer agents, and treatments for neurological disorders.[2] Within this important class of heterocycles, 3-Iodo-1H-indazole-5-carbaldehyde (CAS No. 944899-01-8) has emerged as a particularly valuable and versatile building block.[3]

This technical guide offers an in-depth exploration of this compound, moving beyond a simple datasheet to provide a senior application scientist's perspective on its synthesis, reactivity, and strategic application in drug development. The dual functionality of a reactive aldehyde and a synthetically versatile iodine atom makes this molecule a powerful tool for generating complex and diverse molecular libraries.[4]

Physicochemical and Structural Characteristics

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. The key characteristics of this compound are summarized below, providing the foundational data for experimental design.

PropertyValueSource
CAS Number 944899-01-8[5]
Molecular Formula C₈H₅IN₂O[4]
Molecular Weight 272.04 g/mol [4]
InChI Key STUWJSRMOZCBIX-UHFFFAOYSA-N[4]
Canonical SMILES C1=CC2=NNC(=C2C=C1C=O)I[3]
Appearance Yellow solid[4]
Purity ≥97-98% (Commercially available)[3][5]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bonds 1[4]

The presence of both a hydrogen bond donor (the indazole N-H) and two acceptor sites (the pyrazole nitrogen and the aldehyde oxygen) dictates its intermolecular interaction potential, a critical consideration for crystallographic studies and ligand-receptor binding.[4]

Synthesis: A High-Yield Protocol for a Key Intermediate

The most direct and efficient synthesis of this compound involves the regioselective iodination of its precursor, 1H-indazole-5-carbaldehyde.[4] This method is favored for its operational simplicity, mild conditions, and high reported yields, making it suitable for both laboratory-scale synthesis and potential scale-up.[4]

Reaction Scheme: Direct C3 Iodination

The core transformation is an electrophilic substitution on the electron-rich C3 position of the indazole ring. The reaction is typically performed using molecular iodine in the presence of a base.[4]

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, with a reported yield of 97%, demonstrating its efficiency.[4]

  • Reagent Preparation: In a suitable reaction vessel, dissolve 1H-indazole-5-carbaldehyde (1.0 eq) in N,N-dimethylformamide (DMF).

  • Base Addition: Add sodium hydroxide (NaOH) to the solution.

  • Iodination: Slowly add a solution of molecular iodine (I₂) in DMF to the reaction mixture.

  • Reaction: Stir the mixture overnight at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, concentrate the solution under reduced pressure to remove the DMF.

  • Purification: Purify the resulting crude product by silica gel column chromatography to yield this compound as a yellow solid.[4]

Causality Insight: The choice of a polar aprotic solvent like DMF is crucial as it solubilizes the indazole substrate and the reagents. The base (NaOH) is essential for the reaction, likely by deprotonating the indazole N-H, which increases the electron density of the ring system and facilitates the electrophilic attack by iodine at the C3 position.[4][6]

Chemical Reactivity and Strategic Functionalization

The synthetic utility of this compound stems from its two distinct and orthogonally reactive functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold.[4]

Reactivity_Diagram central This compound aldehyde C5-Aldehyde (Electrophilic Carbonyl) central->aldehyde Site 1 iodine C3-Iodine (Coupling Handle) central->iodine Site 2 reductive_amination Reductive Amination aldehyde->reductive_amination wittig Wittig Olefination aldehyde->wittig condensation Condensation Reactions (e.g., Knoevenagel) aldehyde->condensation reduction Reduction to Alcohol aldehyde->reduction suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) iodine->suzuki sonogashira Sonogashira Coupling (C-C Bond Formation) iodine->sonogashira buchwald Buchwald-Hartwig Amination (C-N Bond Formation) iodine->buchwald

Caption: Dual reactivity of this compound.

The C3-Iodine: A Gateway for Cross-Coupling

The carbon-iodine bond at the C3 position is the molecule's most valuable asset for introducing molecular diversity. The C3 position of the indazole ring is generally electron-deficient, which enhances its reactivity in the oxidative addition step of palladium-catalyzed cross-coupling reactions.[7] This makes it an excellent substrate for reactions that are fundamental to modern medicinal chemistry.[4]

  • Suzuki-Miyaura Coupling: Enables the formation of C-C bonds by coupling with boronic acids or esters, allowing the introduction of a wide array of aryl or heteroaryl substituents.[4][8]

  • Sonogashira Coupling: Facilitates the formation of C-C triple bonds by reacting with terminal alkynes, a key transformation for creating rigid linkers or precursors for further functionalization.[8]

  • Buchwald-Hartwig Amination: Allows for the construction of C-N bonds, providing access to a diverse range of 3-aminoindazole derivatives.[9]

Expert Insight: While the C3-iodine is highly reactive, N-protection of the indazole ring (e.g., with a BOC group) is sometimes employed to prevent side reactions and improve yields, particularly in Sonogashira and Buchwald-Hartwig reactions.[8][9]

Protocol: Generalized Suzuki-Miyaura Cross-Coupling

The following protocol provides a representative workflow for the functionalization of the C3 position.

  • Setup: To a reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water.

  • Heating: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS indicates the consumption of the starting material.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.

The C5-Aldehyde: A Handle for Classical Transformations

The aldehyde group at the C5 position is a versatile functional group that can undergo a wide range of classical organic transformations.[4]

  • Reductive Amination: A powerful method to introduce diverse amine functionalities.

  • Nucleophilic Addition: Reacts with Grignard or organolithium reagents to form secondary alcohols.

  • Wittig Reaction: Converts the aldehyde to an alkene, providing a means to extend carbon chains.

  • Condensation Reactions: Participates in Knoevenagel or aldol-type condensations to form more complex structures.[4]

  • Oxidation/Reduction: Can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, expanding the synthetic possibilities.

Applications in Drug Discovery: A Scaffold for PARP Inhibitors and Beyond

The indazole scaffold is a key feature in several Poly(ADP-ribose)polymerase (PARP) inhibitors, a class of drugs that has shown significant promise in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[10] The ability of this compound to serve as a precursor for diversely substituted indazoles makes it a highly relevant starting material for the synthesis of novel PARP inhibitors and other targeted therapies.[3][10] The strategic, sequential functionalization of first the C3-iodo position followed by modification of the C5-aldehyde allows for the rapid construction of libraries for structure-activity relationship (SAR) studies.[11]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[14]

  • Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[13]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[15]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for innovation in medicinal chemistry. Its dual-handle reactivity, combined with a straightforward and high-yield synthesis, provides researchers with a powerful platform to explore chemical space efficiently. The C3-iodine atom serves as a reliable anchor for modern cross-coupling chemistry, while the C5-aldehyde allows for a host of classical transformations. This combination enables the logical and systematic construction of complex molecules, making it an indispensable building block in the quest for novel therapeutics.

References

Physical and chemical properties of 3-Iodo-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Iodo-1H-indazole-5-carbaldehyde: Properties, Reactivity, and Applications

Introduction: A Versatile Heterocyclic Building Block

This compound is a bifunctional heterocyclic compound that has emerged as a significant building block in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a stable indazole core, is strategically functionalized with an iodine atom at the 3-position and an aldehyde group at the 5-position. This unique arrangement of reactive sites provides a versatile platform for the synthesis of complex molecular architectures.

The indazole nucleus itself is a privileged scaffold found in numerous pharmacologically active compounds, known for a wide range of biological activities including antitumor, anti-inflammatory, and anti-HIV properties.[1] The presence of the iodine atom serves as a synthetic handle for introducing molecular diversity via metal-catalyzed cross-coupling reactions, while the aldehyde group offers a gateway to a plethora of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties, reactivity, synthesis, and applications of this compound for researchers, scientists, and professionals in drug development.[2]

Physicochemical and Structural Properties

The distinct molecular characteristics of this compound define its behavior in chemical and biological systems. The compound's key properties are summarized below for easy reference.

PropertyValueSource(s)
Molecular Formula C₈H₅IN₂O[2][3]
Molecular Weight 272.04 g/mol [2][3]
CAS Number 944899-01-8[2][4]
Appearance Yellow solid[3]
Melting Point 260 °C[5]
SMILES C1=CC2=NNC(=C2C=C1C=O)I[2][3]
InChI InChI=1S/C8H5IN2O/c9-8-6-3-5(4-12)1-2-7(6)10-11-8/h1-4H,(H,10,11)[3]
InChIKey STUWJSRMOZCBIX-UHFFFAOYSA-N[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bonds 1[3]

Spectral Characterization

Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound.

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum is characterized by several key signals. A highly deshielded singlet for the N-H proton is expected, often appearing as a broad singlet around δ 14.28 ppm.[5] The aldehyde proton (CHO) gives a sharp singlet at approximately δ 10.16 ppm.[5] The aromatic protons on the indazole ring typically appear as a set of signals, including a doublet for H-4 at δ 8.46 ppm, a doublet of doublets for H-6 at δ 7.73 ppm, and another doublet for H-7 at δ 7.56 ppm.[5]

  • ¹³C NMR (DMSO-d₆): The carbon NMR spectrum provides confirmation of the carbon framework. The most downfield signal corresponds to the aldehyde carbonyl carbon, appearing around δ 187.2 ppm.[5] Other key signals include those for the aromatic carbons and the carbon bearing the iodine atom (C3), which is found at approximately δ 88.6 ppm.[5]

  • Mass Spectrometry (HRMS-ESI): High-resolution mass spectrometry confirms the molecular formula. For the [M-H]⁻ ion, the calculated mass is 270.9368, with experimental values found to be in close agreement.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands, including a strong C=O stretching vibration for the aldehyde group around 1669 cm⁻¹ and N-H stretching around 3179 cm⁻¹.[5]

Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the distinct reactivity of its three main components: the indazole core, the C5-aldehyde, and the C3-iodine.

  • The Indazole Core: The bicyclic indazole ring provides a rigid, planar scaffold that can participate in π-stacking interactions.[3] The nitrogen atoms can act as hydrogen bond acceptors, influencing solubility and intermolecular interactions.[3]

  • Reactivity at the C5-Aldehyde Group: The aldehyde functionality is a versatile handle for numerous chemical transformations. It is reactive towards nucleophilic addition and can undergo condensation reactions, such as the Knoevenagel condensation, to form α,β-unsaturated products.[3][6] It can also be oxidized to a carboxylic acid or reduced to a primary alcohol, further expanding the synthetic possibilities.

  • Reactivity at the C3-Iodo Group: The iodine substituent at the 3-position is the molecule's most valuable feature for creating diverse compound libraries. Iodine is an excellent leaving group, making this position highly susceptible to a variety of palladium-catalyzed cross-coupling reactions.[3] This allows for the straightforward formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery. Key reactions include:

    • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

    • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

The dual reactivity allows for selective and sequential functionalization, enabling the construction of complex molecules from a single, readily accessible starting material.[3]

Caption: Key synthetic transformations of this compound.

Synthesis Protocol: Direct Iodination

The most common and efficient route to this compound is the direct iodination of the parent 1H-indazole-5-carbaldehyde. This method is high-yielding and utilizes readily available reagents.[3]

Objective: To synthesize this compound via electrophilic substitution.

Materials:

  • 1H-indazole-5-carbaldehyde

  • Iodine (I₂)

  • Sodium hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1H-indazole-5-carbaldehyde in DMF.

  • Addition of Base: Add sodium hydroxide to the solution and stir until it dissolves.

  • Iodination: Add molecular iodine (I₂) portion-wise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the mixture overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the solution under reduced pressure to remove the DMF.

  • Purification: Purify the resulting crude residue by silica gel column chromatography to yield the final product as a yellow solid.[3] This procedure has been reported to achieve yields as high as 97%.[3]

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable intermediate in several areas of chemical research.

  • Medicinal Chemistry: Its primary application is in the synthesis of novel therapeutic agents. The indazole scaffold is a key component of many kinase inhibitors used in oncology. For example, Pazopanib is an indazole-containing drug used to treat renal cell carcinoma and soft tissue sarcoma.[1] The ability to functionalize both the C3 and C5 positions of this molecule allows for the rapid generation of libraries of diverse compounds for biological screening against various targets.[3]

  • Organic Synthesis: Beyond pharmaceuticals, it serves as a platform for developing new synthetic methodologies and exploring selective functionalization strategies.[3] The C3-iodine enables the study of various metal-catalyzed coupling reactions, which are fundamental to modern organic chemistry.[3]

  • Material Science: The extended π-system and functional handles suggest potential applications in the synthesis of organic dyes and other high-performance materials.[2]

Safety and Handling

While a comprehensive toxicological profile is not available, related compounds suggest that this compound should be handled with care. Based on GHS classifications for similar structures, it may cause skin and eye irritation.[7] Standard laboratory safety practices should be followed:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a powerful and versatile synthetic intermediate. Its value lies in the strategic placement of two distinct reactive functional groups—an aldehyde and an iodine atom—on a biologically relevant indazole scaffold. This design allows for selective, multi-directional synthesis, making it an indispensable tool for medicinal chemists in the discovery of new drugs and for organic chemists developing novel molecular structures. Its straightforward, high-yielding synthesis further enhances its appeal as a key building block for advanced chemical research.

References

An In-depth Technical Guide to 3-Iodo-1H-indazole-5-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. As a bioisostere of indole, it features a unique arrangement of hydrogen bond donors and acceptors that facilitate strong binding within the active sites of enzymes, particularly kinases.[1][2] The functionalization of the indazole core is therefore a critical strategy in the development of novel therapeutics. Among the array of functionalized indazoles, 3-Iodo-1H-indazole-5-carbaldehyde has emerged as a uniquely valuable and versatile building block.

This technical guide provides an in-depth analysis of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will explore its fundamental properties, provide detailed protocols for its synthesis and subsequent chemical transformations, and discuss its strategic application in the synthesis of kinase inhibitors and other complex molecular architectures.

Section 1: Core Molecular Properties

This compound is a highly functionalized heterocyclic compound designed for synthetic utility. Its structure incorporates three key reactive sites: the N-H of the indazole ring, a strategically placed iodine atom at the C3 position, and a carbaldehyde group at the C5 position. This trifecta of functionality provides a robust platform for sequential and orthogonal chemical modifications.

1.1 Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for handling, reaction setup, and purification.

PropertyValueSource
Molecular Formula C₈H₅IN₂O[3][4]
Molecular Weight 272.04 g/mol [3][4]
CAS Number 944899-01-8[3]
Appearance Yellow solid[4]
Purity Commercially available up to ≥98%[3]
Storage Conditions 2-8°C, under inert atmosphere, protect from light[3]
1.2 Spectroscopic Profile (Predicted)

¹H NMR (400 MHz, DMSO-d₆):

  • δ ~13.5-14.0 ppm (s, 1H): This broad singlet corresponds to the acidic N-H proton of the indazole ring.

  • δ ~10.1 ppm (s, 1H): Sharp singlet characteristic of the aldehyde proton (-CHO).

  • δ ~8.5 ppm (s, 1H): Singlet or narrow doublet for the C4-H proton, deshielded by the adjacent aldehyde group.

  • δ ~8.0 ppm (d, 1H): Doublet corresponding to the C6-H proton.

  • δ ~7.8 ppm (d, 1H): Doublet corresponding to the C7-H proton.

¹³C NMR (101 MHz, DMSO-d₆):

  • δ ~192 ppm: Aldehyde carbonyl carbon.

  • δ ~142 ppm: C7a (bridgehead carbon).

  • δ ~135 ppm: C5 carbon bearing the aldehyde.

  • δ ~130 ppm: C4 carbon.

  • δ ~128 ppm: C6 carbon.

  • δ ~122 ppm: C3a (bridgehead carbon).

  • δ ~112 ppm: C7 carbon.

  • δ ~95 ppm: C3 carbon bearing the iodine atom.

Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

  • 3200-3400 cm⁻¹ (broad): N-H stretching vibration.

  • ~1670-1690 cm⁻¹ (strong): C=O stretching of the aromatic aldehyde.

  • ~1610, 1450-1550 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings.

High-Resolution Mass Spectrometry (HRMS):

  • [M+H]⁺: Calculated for C₈H₆IN₂O⁺: 272.9574; Found: 272.957x.

Section 2: Synthesis of this compound

The most direct and efficient synthesis of the title compound is achieved through the regioselective iodination of the C3 position of the precursor, 1H-indazole-5-carbaldehyde. The C3 position is particularly susceptible to electrophilic substitution due to its electron-rich nature. The protocol described below is adapted from established procedures for the C3-iodination of indazoles.[7][8]

2.1 Synthesis Workflow

Synthesis_Workflow SM 1H-Indazole-5-carbaldehyde (Starting Material) Reaction Electrophilic Iodination (Room Temperature, 3h) SM->Reaction Reagents Iodine (I₂) + KOH in DMF Reagents->Reaction Workup Aqueous Workup (NaHSO₃ Quench) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound (Final Product) Purification->Product

Caption: Workflow for the synthesis of this compound.

2.2 Detailed Experimental Protocol

Materials:

  • 1H-indazole-5-carbaldehyde (1.0 equiv.)

  • Potassium hydroxide (KOH, 2.0 equiv.)

  • Iodine (I₂, 1.5 equiv.)

  • N,N-Dimethylformamide (DMF)

  • 10% aq. Sodium bisulfite (NaHSO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1H-indazole-5-carbaldehyde (1.0 equiv.) in DMF, add potassium hydroxide (2.0 equiv.) and stir at room temperature until the base fully dissolves. The formation of the indazolide anion is crucial as it activates the ring towards electrophilic attack.

  • In a separate flask, dissolve iodine (1.5 equiv.) in a minimal amount of DMF.

  • Add the iodine solution dropwise to the reaction mixture at room temperature over 20-30 minutes. The reaction is typically exothermic and the color will change to a deep brown.

  • Stir the reaction at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture into a beaker containing a cold 10% aqueous solution of sodium bisulfite (NaHSO₃). Stir until the excess iodine is quenched and the dark color dissipates.

  • A precipitate of the crude product should form. If not, extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a yellow solid. A yield of 97% has been reported for similar transformations.[4]

Section 3: Chemical Reactivity and Synthetic Applications

The synthetic power of this compound lies in the orthogonal reactivity of its iodo and aldehyde functional groups. The C-I bond is an excellent handle for palladium-catalyzed cross-coupling reactions, while the aldehyde is amenable to a vast range of classical transformations.

3.1 Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds. For this compound, this reaction allows for the introduction of diverse aryl or heteroaryl substituents at the C3 position, a key modification in the development of kinase inhibitors.[9][10]

3.2 Suzuki-Miyaura Reaction Workflow

Suzuki_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Indazole 3-Iodo-1H-indazole- 5-carbaldehyde Reaction Suzuki-Miyaura Cross-Coupling (80-100 °C) Indazole->Reaction Boronic Aryl/Heteroaryl Boronic Acid Boronic->Reaction Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (Dioxane/H₂O) Solvent->Reaction Product 3-Aryl-1H-indazole- 5-carbaldehyde Reaction->Product

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

3.3 Detailed Protocol for a Representative Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Potassium carbonate (K₂CO₃, 2.0-3.0 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 equiv.)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a microwave vial or Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Add the degassed solvent system (e.g., 4:1 dioxane/water).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equiv.), under a positive pressure of the inert gas.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. The choice of conventional heating or microwave irradiation can significantly affect reaction times.[11]

  • Monitor the reaction by TLC or LC-MS. Upon completion (typically 2-12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 3-aryl-1H-indazole-5-carbaldehyde.

Section 4: Application in Drug Discovery - Kinase Inhibitors

The indazole core is a key pharmacophore in several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib.[1][12] These drugs function by targeting the ATP-binding site of kinases, which are often dysregulated in cancer. This compound serves as an ideal starting point for synthesizing libraries of novel kinase inhibitors. The C3-aryl group, installed via Suzuki coupling, can be tailored to occupy the hydrophobic pocket of the kinase active site, while the C5-aldehyde can be further elaborated into groups that form critical hydrogen bonds with the kinase hinge region.[9]

Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, a hazard assessment based on structurally related compounds is prudent. Analogous halo-indazoles and aromatic aldehydes are classified with the following hazards:

  • H315: Causes skin irritation. [13]

  • H319: Causes serious eye irritation. [13]

  • H335: May cause respiratory irritation. [14]

Recommended Precautions:

  • Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Avoid contact with skin and eyes. Avoid creating dust. Wash hands thoroughly after handling.[15]

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water. If irritation occurs, seek medical advice.[15]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[15]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[15]

References

An In-depth Technical Guide to the Spectroscopic Data of 3-Iodo-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Iodo-1H-indazole-5-carbaldehyde is a versatile heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its rigid indazole scaffold, coupled with the reactive aldehyde and iodo functionalities, makes it a valuable building block for the synthesis of complex molecular architectures.[1] The indazole core is a known pharmacophore present in a variety of biologically active compounds.[2] The iodine atom at the 3-position provides a convenient handle for further functionalization via cross-coupling reactions, while the carbaldehyde at the 5-position allows for a wide range of synthetic transformations. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and successful utilization in synthetic endeavors. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of this compound, grounded in fundamental principles and supported by detailed experimental protocols.

Molecular Structure and Key Features

The structural framework of this compound forms the basis for the interpretation of its spectroscopic data. The molecule consists of a bicyclic indazole ring system with an iodine atom at position 3 and a carbaldehyde group at position 5.

Molecular Formula: C₈H₅IN₂O[1]

Molecular Weight: 272.04 g/mol [1]

Appearance: Typically a solid.

The key structural features that give rise to characteristic spectroscopic signals are:

  • The aromatic indazole ring system with its distinct electronic environment.

  • The N-H proton of the indazole ring.

  • The aldehyde proton (-CHO) and carbonyl group (C=O).

  • The carbon-iodine bond.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the number, connectivity, and chemical environment of the hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound is summarized in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
N-H~13.0 - 14.0broad singlet-
-CHO~10.1singlet-
H-4~8.5doublet~1.0
H-7~7.8doublet~8.5
H-6~7.6doublet of doublets~8.5, ~1.5
Interpretation of the ¹H NMR Spectrum
  • N-H Proton (δ ~13.0 - 14.0): The proton attached to the nitrogen of the indazole ring is expected to be significantly deshielded due to the aromatic nature of the ring and its acidic character. This results in a broad singlet at a very downfield chemical shift.

  • Aldehyde Proton (δ ~10.1): The proton of the carbaldehyde group is highly deshielded by the adjacent electron-withdrawing carbonyl group and is therefore observed as a sharp singlet in the downfield region of the spectrum.

  • Aromatic Protons (δ 7.6 - 8.5): The three protons on the benzene portion of the indazole ring exhibit distinct chemical shifts and coupling patterns.

    • H-4: This proton is situated ortho to the aldehyde group and is expected to be the most deshielded of the aromatic protons, appearing as a doublet with a small coupling constant due to meta-coupling with H-6.

    • H-7: This proton is ortho to the fused pyrazole ring and will appear as a doublet due to ortho-coupling with H-6.

    • H-6: This proton is coupled to both H-7 (ortho-coupling) and H-4 (meta-coupling), resulting in a doublet of doublets.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted chemical shifts for the carbon atoms in this compound are presented below.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O~190
C-3a~142
C-7a~140
C-5~135
C-7~129
C-4~123
C-6~113
C-3~88
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (δ ~190): The carbon of the aldehyde group is highly deshielded due to the double bond to the electronegative oxygen atom and resonates at a very downfield chemical shift.

  • Aromatic Carbons (δ 113 - 142): The six carbons of the benzene ring and the two carbons of the pyrazole ring that are part of the fused system (C-3a and C-7a) will appear in the aromatic region. Their specific chemical shifts are influenced by the substituents on the ring.

  • C-3 (δ ~88): The carbon atom bonded to the iodine (C-3) is expected to have a significantly upfield chemical shift compared to other aromatic carbons due to the "heavy atom effect" of iodine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Characteristic Absorption (cm⁻¹) Intensity
N-H stretch3300 - 3100Medium, broad
Aromatic C-H stretch3100 - 3000Medium
Aldehyde C-H stretch2850 - 2800 and 2750 - 2700Weak to medium
C=O stretch (aldehyde)1710 - 1685Strong
C=C stretch (aromatic)1620 - 1450Medium to weak
C-I stretch600 - 500Medium to strong
Interpretation of the IR Spectrum
  • N-H Stretch (3300 - 3100 cm⁻¹): A broad absorption in this region is indicative of the N-H stretching vibration of the indazole ring, with the broadening resulting from hydrogen bonding.

  • C-H Stretches (3100 - 2700 cm⁻¹): Absorptions for aromatic C-H stretches are expected just above 3000 cm⁻¹. The characteristic, and often weak, aldehyde C-H stretches are anticipated as two distinct bands in the 2850-2700 cm⁻¹ region.[3]

  • Carbonyl Stretch (1710 - 1685 cm⁻¹): A strong, sharp absorption band in this region is a clear indicator of the C=O stretching vibration of the aldehyde functional group.[4]

  • Aromatic C=C Stretches (1620 - 1450 cm⁻¹): Several bands of medium to weak intensity are expected in this region, corresponding to the C=C stretching vibrations within the aromatic indazole ring.

  • C-I Stretch (600 - 500 cm⁻¹): The stretching vibration of the carbon-iodine bond is expected to appear in the fingerprint region of the spectrum.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

cluster_workflow NMR Spectroscopy Workflow A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D

Caption: A generalized workflow for NMR spectroscopic analysis.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

  • Transfer the solution to a clean, high-quality 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution. This can be performed manually or automatically.

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Set up the acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.

  • Acquire the spectrum.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the peak multiplicities and coupling constants to elucidate the connectivity of the protons.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

cluster_workflow ATR-FTIR Spectroscopy Workflow A Background Scan B Sample Application A->B C Sample Scan B->C D Data Analysis C->D

Caption: A streamlined workflow for ATR-FTIR analysis.

1. Instrument Preparation:

  • Ensure the ATR crystal is clean. If necessary, clean the crystal with a soft, lint-free cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

2. Background Measurement:

  • With the empty, clean ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

3. Sample Measurement:

  • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Lower the press arm to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

4. Data Analysis:

  • The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

  • Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the characterization of this compound. The predicted ¹H and ¹³C NMR spectra, in conjunction with the expected IR absorption frequencies, offer a detailed electronic and vibrational snapshot of the molecule. The provided experimental protocols are designed to ensure the acquisition of high-quality, reproducible data. This technical guide serves as an authoritative resource for researchers, enabling confident identification and utilization of this important synthetic intermediate in their scientific pursuits.

References

Synthesis and structural characterization of 3-Iodo-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Structural Characterization of 3-Iodo-1H-indazole-5-carbaldehyde

Authored by a Senior Application Scientist

Foreword: The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of kinase inhibitors and other therapeutic agents.[1][2][3] Its bioisosteric relationship with indole, coupled with unique hydrogen bonding capabilities, makes it a highly sought-after heterocyclic motif.[4] Within this class, this compound (CAS No. 944899-01-8) emerges as a particularly valuable synthetic intermediate. Its dual functionality—a reactive aldehyde group and a versatile iodine substituent—offers two orthogonal points for molecular elaboration, making it a powerful building block for constructing diverse chemical libraries aimed at drug discovery.[5][6] This guide provides a comprehensive overview of its synthesis, detailed structural characterization, and insights into its chemical reactivity, grounded in established scientific principles.

Part 1: Strategic Synthesis of this compound

The primary and most efficient route to this compound is the direct electrophilic iodination of the corresponding precursor, 1H-indazole-5-carbaldehyde. This method is favored for its operational simplicity and high yields.

Core Principle: Electrophilic Aromatic Substitution

The indazole ring system, while aromatic, exhibits varied reactivity across its positions. The C3 position is particularly susceptible to electrophilic attack, especially under basic conditions. The reaction mechanism proceeds via the deprotonation of the N1-hydrogen by a base (e.g., NaOH, KOH). This generates an indazolide anion, which significantly enhances the electron density of the heterocyclic ring, thereby activating it towards electrophilic substitution. Molecular iodine (I₂) then acts as the electrophile, leading to the regioselective formation of the C3-iodo bond.

Synthetic Workflow Diagram

Synthesis_Workflow Start Start: 1H-indazole-5-carbaldehyde Reaction Reaction Vessel: Combine & Stir at Room Temp. (Overnight) Start->Reaction Reagents Reagents: - Iodine (I₂) - Sodium Hydroxide (NaOH) - Solvent (DMF) Reagents->Reaction Workup Aqueous Work-up & Concentration Reaction->Workup Reaction Complete Purification Purification: Silica Gel Column Chromatography Workup->Purification Crude Product Product Final Product: This compound Purification->Product >95% Purity

Caption: High-level workflow for the direct iodination synthesis.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established methods for the C3-iodination of indazoles.[1][5]

Materials:

  • 1H-indazole-5-carbaldehyde

  • Iodine (I₂)

  • Sodium hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1H-indazole-5-carbaldehyde in N,N-Dimethylformamide (DMF).

  • Addition of Reagents: To the stirred solution, add sodium hydroxide, followed by the portion-wise addition of molecular iodine. The base is critical as it facilitates the deprotonation of the indazole N-H, activating the ring for electrophilic attack.

  • Reaction: Allow the mixture to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench excess iodine) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound as a pure solid.

Part 2: Comprehensive Structural Characterization

Confirming the identity and purity of the synthesized molecule is paramount. A combination of spectroscopic and spectrometric techniques provides an unambiguous structural assignment.

Physicochemical and Spectroscopic Data Summary
PropertyDataSource(s)
Molecular Formula C₈H₅IN₂O[5]
Molecular Weight 272.04 g/mol [5][6]
CAS Number 944899-01-8[6][7]
Appearance Expected to be a solid-
¹H NMR (DMSO-d₆) δ ~14.3 (brs, 1H, NH), ~10.2 (s, 1H, CHO), ~8.5 (s, 1H, H4), ~7.7 (d, 1H, H6), ~7.6 (d, 1H, H7)Predicted based on[8]
¹³C NMR (DMSO-d₆) δ ~187 (CHO), ~142 (C7a), ~140 (C5), ~135 (C4), ~129 (C6), ~123 (C7), ~113 (C3a), ~89 (C3-I)Predicted based on[8]
IR (KBr, cm⁻¹) ~3200-3100 (N-H stretch), ~1670 (C=O stretch, aldehyde), ~1600, ~1450 (Aromatic C=C stretch)Predicted based on[8]
HRMS (ESI) m/z calculated for C₈H₄IN₂O [M-H]⁻: 270.9368[8]
Analysis of Spectroscopic Data
  • NMR Spectroscopy: Nuclear Magnetic Resonance is the most powerful tool for elucidating the carbon-hydrogen framework.

    • ¹H NMR: The spectrum is expected to show a characteristic downfield singlet for the aldehyde proton (~10.2 ppm). The aromatic region will display signals corresponding to the three protons on the benzene ring, with their specific splitting patterns confirming the 5- and 3- substitution. A broad singlet at a very low field (~14.3 ppm) is indicative of the acidic N-H proton.

    • ¹³C NMR: The presence of eight distinct carbon signals is expected. The aldehyde carbonyl carbon will appear significantly downfield (~187 ppm). The carbon atom attached to the iodine (C3) will be found at a relatively upfield chemical shift (~89 ppm) due to the heavy atom effect. The remaining signals correspond to the carbons of the bicyclic aromatic system.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[9] Key vibrational bands include a strong absorption around 1670 cm⁻¹ for the aldehyde carbonyl (C=O) group and a broad band above 3100 cm⁻¹ corresponding to the N-H stretching vibration.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which is used to confirm its elemental composition (C₈H₅IN₂O).[9] Electron Ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns, likely involving the loss of the formyl radical (•CHO) or carbon monoxide (CO) from the parent molecule.[10]

Characterization Workflow Diagram

Characterization_Workflow Input Purified Synthetic Product NMR NMR Spectroscopy (¹H, ¹³C) Input->NMR MS Mass Spectrometry (HRMS) Input->MS IR IR Spectroscopy Input->IR Structure Structural Confirmation: - Connectivity - Functional Groups NMR->Structure MS->Structure IR->Structure Purity Purity Assessment Structure->Purity

Caption: Standard workflow for structural elucidation and purity analysis.

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the distinct reactivity of its two functional groups, allowing for sequential and selective modifications.

  • Reactivity at the C3-Iodo Position: The iodine atom serves as an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions. This is its most significant feature for applications in medicinal chemistry, enabling the facile introduction of diverse substituents.[5]

    • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds. This is a robust method for introducing aryl or heteroaryl groups.

    • Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to install alkynyl moieties.

    • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Reactivity at the C5-Aldehyde Position: The aldehyde group is a versatile handle for numerous classical organic transformations.[5]

    • Reductive Amination: Conversion to an amine by reaction with an amine followed by reduction.

    • Oxidation: Oxidation to the corresponding carboxylic acid.

    • Reduction: Reduction to a primary alcohol.

    • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

    • Condensation Reactions: Participation in Knoevenagel or aldol-type condensations to build more complex carbon skeletons.[10]

This dual reactivity allows researchers to first elaborate the molecular core using the aldehyde and then diversify the product through cross-coupling at the iodo position, or vice versa, providing a powerful platform for generating novel compounds for biological screening.[5]

References

An In-depth Technical Guide to the Solubility and Stability of 3-Iodo-1H-indazole-5-carbaldehyde for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the solubility and stability of 3-Iodo-1H-indazole-5-carbaldehyde. Understanding these core physicochemical properties is paramount for its effective use as a versatile building block in medicinal chemistry, ensuring the reliability and reproducibility of experimental outcomes from synthesis to biological screening.

Core Physicochemical Profile

This compound is a bifunctional heterocyclic compound valued for its strategic placement of reactive moieties on the indazole scaffold. The indazole core is a prevalent motif in numerous FDA-approved drugs, prized for its ability to form key interactions with biological targets.[1][2] The molecule's utility is defined by the distinct chemical properties of its functional groups: the aldehyde at the 5-position and the iodine atom at the 3-position.

The iodine serves as an excellent leaving group, making the C3-position amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[3] This feature is instrumental in creating diverse compound libraries for biological screening.[3] Simultaneously, the aldehyde group is a versatile handle for synthetic transformations including oxidations, reductions, and condensation reactions.[3][4]

A summary of its fundamental properties is presented below.

PropertyValueSource(s)
CAS Number 944899-01-8[3][5][6]
Molecular Formula C₈H₅IN₂O[3][5]
Molecular Weight 272.04 g/mol [3][5]
Appearance Yellow Solid[3]
Purity Commercially available at ≥97% or ≥98%[5][7]
Hydrogen Bond Donors 1 (Indazole N-H)[3]
Hydrogen Bond Acceptors 2 (Indazole N, Carbonyl O)[3]

Solubility Profile: A Practical Assessment

The solubility of a compound is a critical determinant of its utility in both chemical reactions and biological assays. Poor solubility can lead to low reaction yields, inaccurate biological data (false negatives), and challenges in formulation. While specific quantitative solubility data for this compound is not extensively published, an expert assessment based on its structure can guide solvent selection.

The molecule possesses both polar features (the aldehyde and N-H group, which can participate in hydrogen bonding) and a nonpolar, aromatic core. This amphipathic nature suggests moderate to high solubility in polar organic solvents and low solubility in nonpolar and aqueous media.

Table 2.1: Qualitative Solubility Assessment

Solvent Type Expected Qualitative Solubility Rationale & Use Case
DMSO Polar Aprotic High Standard solvent for creating high-concentration stock solutions for biological screening.[8]
DMF Polar Aprotic High Excellent solvent for synthesis, capable of dissolving both the substrate and inorganic reagents used in its own synthesis.[3]
Methanol/Ethanol Polar Protic Moderate Capable of hydrogen bonding; may be used in purification (e.g., chromatography) or certain reactions.
Acetonitrile Polar Aprotic Moderate to Low Less polar than DMSO/DMF; may be useful for analytical techniques like HPLC.

| Water / PBS (pH 7.4) | Aqueous | Very Low | The large, nonpolar aromatic surface area dominates, limiting aqueous solubility. Critical to determine for biological assays. |

Workflow for Solvent Selection

The following workflow illustrates a logical progression for selecting an appropriate solvent system for different research applications.

A Define Application B Chemical Synthesis A->B C Biological Screening (Stock Soln) A->C D Purification / Analysis (HPLC) A->D E Use High-Solubility Aprotic Solvent (e.g., DMF) B->E F Use High-Solubility Aprotic Solvent (e.g., DMSO) C->F G Use Moderate-Solubility Solvent (e.g., Acetonitrile, Methanol) D->G H Does it fully dissolve reactants? E->H I Is it compatible with assay? F->I J Does it provide good peak shape? G->J K Proceed H->K Yes L Re-evaluate Solvent H->L No I->K Yes I->L No J->K Yes J->L No

Caption: Solvent selection workflow for this compound.

Experimental Protocols for Solubility Determination

To move beyond qualitative estimates, quantitative solubility measurement is essential. The two most relevant types for drug discovery are kinetic and thermodynamic solubility.

Protocol 2.1: Kinetic Solubility Assay (High-Throughput) Kinetic solubility measures the concentration at which a compound precipitates when a DMSO stock solution is rapidly diluted into an aqueous buffer.[9][10] It is representative of conditions in high-throughput screening (HTS) assays.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Aqueous Dilution: Transfer a small, fixed volume (e.g., 2-5 µL) from each well of the DMSO plate to a corresponding 96-well plate containing the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). The final DMSO concentration should be kept low (typically 1-2%).

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours).[9]

  • Precipitation Measurement: Determine the extent of precipitation in each well using a plate-based nephelometer (which measures light scattering) or by visual inspection.

  • Quantification: The highest concentration that does not produce a precipitate is reported as the kinetic solubility.

Protocol 2.2: Thermodynamic Solubility Assay (Shake-Flask Method) Thermodynamic solubility is the true equilibrium solubility of the solid compound in a solvent.[3] This value is critical for formulation and preclinical development.

Methodology:

  • Compound Dispensing: Add an excess of solid this compound to a series of glass vials.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., water, PBS, simulated gastric fluid) to each vial.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[3][9]

  • Phase Separation: After incubation, allow the vials to stand, then centrifuge at high speed to pellet the undissolved solid.

  • Supernatant Analysis: Carefully remove an aliquot of the clear supernatant.

  • Quantification: Dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve.[6][11]

Stability Profile and Handling

The chemical stability of this compound is dictated by its functional groups. The aldehyde moiety is prone to oxidation, and the overall molecule exhibits sensitivity to light and temperature. These instabilities necessitate careful handling and storage to maintain compound integrity.

Table 3.1: Stability Assessment and Recommended Handling

Stress Factor Potential Degradation Pathway Recommended Handling & Storage
Temperature Accelerated oxidation and other degradation reactions. Aromatic aldehydes can be thermally labile.[12] Store at 2-8°C. [5][10] Avoid prolonged exposure to ambient or elevated temperatures. Prepare solutions fresh when possible.
Light Photodegradation. Many aromatic and heterocyclic systems are photosensitive.[12] Store in the dark. [5][10] Use amber vials or wrap containers in aluminum foil. Minimize exposure during experiments.
Atmosphere Oxidation of the aldehyde group to the corresponding carboxylic acid (3-Iodo-1H-indazole-5-carboxylic acid). Store under an inert atmosphere (e.g., Argon, Nitrogen). [5] Purge solutions with inert gas for long-term storage.

| pH | Susceptible to acid or base-catalyzed reactions. The indazole ring or aldehyde may undergo degradation.[12] | Evaluate stability in the specific buffer system for your experiment. Buffer solutions if pH control is critical. |

Potential Degradation Pathways

The primary points of instability are the aldehyde and the C-I bond, along with the indazole ring itself under harsh conditions.

cluster_0 This compound A C8H5IN2O B Oxidation (O2, Air) A->B C Light (UV/Vis) A->C D Harsh pH (Acid/Base) A->D E Heat A->E F 3-Iodo-1H-indazole-5-carboxylic acid B->F G Photodegradation Products C->G H Hydrolysis/Ring-Opened Products D->H I Thermal Degradation Products E->I

Caption: Potential degradation pathways for this compound.

Protocol 3.1: Forced Degradation (Stress Testing) Study

A forced degradation study is essential for identifying likely degradation products and establishing the stability-indicating nature of an analytical method, a requirement under ICH guidelines.[1][5][13] The goal is to achieve 5-20% degradation of the parent compound.[5][12]

Methodology:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A control sample, protected from all stress conditions (stored at 2-8°C in the dark), should be maintained.

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at room temperature (base hydrolysis is often faster). Monitor at shorter time points.

    • Oxidation: Add 3-6% hydrogen peroxide (H₂O₂). Incubate at room temperature.

    • Thermal Stress: Incubate a solution (and a sample of the solid powder) in an oven at an elevated temperature (e.g., 70°C).[13]

    • Photostability: Expose a solution to a photostability chamber with controlled UV and visible light, as per ICH Q1B guidelines (target: 1.2 million lux hours and 200 watt hours/m²).[12][13] Keep a parallel sample wrapped in foil as a dark control.

  • Sample Quenching: At each time point, withdraw an aliquot. For acid/base samples, neutralize the solution.

  • Analysis: Analyze all samples (stressed and control) by a high-resolution analytical method, typically reverse-phase HPLC with a UV-DAD or MS detector.

  • Data Interpretation:

    • Compare the chromatograms of stressed samples to the control.

    • Calculate the percentage degradation of the parent peak.

    • Identify the formation of new peaks (degradants). The mass spectrometer can provide mass data to help elucidate their structures.

Conclusion and Recommendations

This compound is a high-value synthetic intermediate whose utility is directly tied to a clear understanding of its solubility and stability.

  • For Solubility: The compound is expected to be highly soluble in polar aprotic solvents like DMSO and DMF, making them ideal for stock solutions and reaction media. However, its aqueous solubility is predicted to be very low. It is imperative that researchers perform kinetic or thermodynamic solubility assays in their specific biological or chemical media to ensure compound is fully dissolved and avoid misleading results.

  • For Stability: The compound is sensitive to light, heat, and oxidation. To ensure the integrity of the material, it must be stored at 2-8°C, protected from light, and preferably under an inert atmosphere. Solutions should be prepared fresh, and for critical applications, the purity should be re-assessed if stored for extended periods.

By adhering to these guidelines and employing the provided protocols, researchers can confidently utilize this compound to its full potential, accelerating the discovery and development of novel chemical entities.

References

An In-depth Technical Guide to the Reactivity of the Indazole Core in 3-Iodo-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents.[1] This guide provides an in-depth analysis of the chemical reactivity of 3-Iodo-1H-indazole-5-carbaldehyde, a highly versatile building block for drug discovery and development. We will explore the distinct reactivity of the three key functional sites: the C3-iodo group, the C5-aldehyde, and the N1-H of the pyrazole ring. This document will elucidate the underlying electronic principles governing its reactivity and provide field-proven, step-by-step protocols for its strategic functionalization, with a focus on palladium-catalyzed cross-coupling reactions, aldehyde transformations, and N-alkylation. The aim is to equip researchers with the foundational knowledge and practical methodologies required to effectively leverage this molecule in the synthesis of novel compound libraries for structure-activity relationship (SAR) studies.

Introduction: The Strategic Importance of the Indazole Nucleus

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a prominent feature in a multitude of clinically significant drugs.[2] Its rigid, planar structure is adept at participating in π-stacking interactions, while the nitrogen atoms serve as key hydrogen bond donors and acceptors, crucial for molecular recognition at biological targets.[3] The ability to readily and selectively functionalize the indazole core is paramount in drug development programs, particularly in the synthesis of kinase inhibitors, where many 3-aryl-1H-indazole derivatives have shown significant promise.[1]

This compound emerges as a particularly valuable synthetic intermediate due to its trifunctional nature. The iodine atom at the C3 position acts as an excellent leaving group for a variety of powerful palladium-catalyzed cross-coupling reactions.[3] Concurrently, the aldehyde group at the C5 position and the acidic N-H proton provide orthogonal handles for a diverse array of chemical transformations. This guide will dissect the reactivity of each site, offering a comprehensive roadmap for its strategic application.

Molecular Characteristics and Electronic Profile

The chemical behavior of this compound is dictated by the interplay of its structural features. The molecule has a molecular weight of 272.04 g/mol (C8H5IN2O).[3] The indazole core itself is electron-rich, but the substituents significantly modulate the electronic distribution.

  • C3-Iodo Group: The iodine atom at the C3 position is the primary site for electrophilic reactivity, particularly in the context of transition-metal catalysis. The C-I bond is relatively weak and susceptible to oxidative addition by low-valent palladium complexes, initiating catalytic cycles for C-C and C-N bond formation.

  • C5-Carbaldehyde Group: The aldehyde group is a strong electron-withdrawing group. Its presence deactivates the benzene ring towards electrophilic aromatic substitution but activates the formyl carbon for nucleophilic attack. This site is ripe for transformations such as reductive amination, oxidation, and olefination reactions.[3][4]

  • N1-H Proton: The proton on the N1 nitrogen is acidic and can be readily removed by a base. The resulting indazolide anion is a potent nucleophile, allowing for functionalization at the N1 position, though regioselectivity can be a challenge, often yielding mixtures of N1 and N2 isomers.[5][6]

Reactivity at the C3-Position: A Gateway to Structural Diversity

The C3-iodo group is arguably the most versatile handle on the molecule, serving as a linchpin for modern cross-coupling chemistry. The ability to introduce a vast array of aryl, heteroaryl, alkyl, alkynyl, and amino substituents at this position is fundamental to building molecular diversity for SAR studies.[1][7]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds by coupling the 3-iodoindazole with an organoboron reagent.[1] This reaction is central to synthesizing 3-aryl-1H-indazoles, a class of compounds extensively investigated as kinase inhibitors.[1]

Mechanism Rationale: The catalytic cycle typically begins with the oxidative addition of the C-I bond to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the 3-aryl-indazole product and regenerate the Pd(0) catalyst. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the cycle.

Representative Protocol: Suzuki-Miyaura Coupling

  • Vessel Preparation: To a reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a base such as K2CO3 or Cs2CO3 (2–3 equiv.).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 4:1 dioxane/water).[1]

  • Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 15-30 minutes. This step is crucial to remove oxygen, which can oxidize and deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh3)4, 2–5 mol%) and any additional ligand if required.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.

  • Work-up & Purification: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate. Purify the crude product by column chromatography.[1]

Suzuki_Workflow cluster_prep 1. Reactant Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up & Purification Reactants Indazole (1 eq) Boronic Acid (1.5 eq) Base (2 eq) Solvent Add Solvent (e.g., Dioxane/H2O) Reactants->Solvent Degas Degas with Ar/N2 (15-30 min) Solvent->Degas Catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) Degas->Catalyst Heat Heat (80-120°C) Monitor by TLC/LC-MS Catalyst->Heat Workup Aqueous Work-up & Extraction Heat->Workup Purify Column Chromatography Workup->Purify Product Purified 3-Aryl-Indazole Purify->Product

CatalystLigandBaseSolventTemp (°C)Typical YieldReference
Pd(PPh3)4(none)K2CO3Dioxane/H2O100Moderate to Good[1]
PdCl2(dppf)dppfCs2CO3DME80Good to Excellent[7][8]
Pd(OAc)2SPhosK3PO4Toluene/H2O110Good to Excellent[1]
Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C-C bond between the 3-iodoindazole and a terminal alkyne, yielding 3-alkynyl-1H-indazoles.[9] This transformation is invaluable for introducing linear, sp-hybridized carbon linkers, which are useful for probing protein binding pockets or as precursors for further synthetic manipulations. The reaction is co-catalyzed by palladium and copper(I).[9][10]

Mechanism Rationale: The Sonogashira coupling follows a dual catalytic cycle. The palladium cycle is similar to the Suzuki reaction. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[10] This species then undergoes transmetalation with the arylpalladium(II) halide complex, followed by reductive elimination to give the final product.

Representative Protocol: Sonogashira Coupling

  • Vessel Preparation: In a reaction flask, dissolve this compound (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) in a suitable solvent like DMF or THF.

  • Base and Degassing: Add a base, typically an amine such as triethylamine (Et3N) or diisopropylamine (DIPEA), which also serves as a solvent in some cases. Degas the mixture thoroughly with an inert gas.

  • Reaction: Stir the reaction at room temperature or with gentle heating until completion.

  • Work-up & Purification: Quench the reaction, perform an aqueous work-up, extract with an organic solvent, and purify by column chromatography.[10]

Buchwald-Hartwig Amination

For the synthesis of 3-amino-1H-indazoles, the Buchwald-Hartwig amination is the premier method.[11][12] This palladium-catalyzed reaction couples the 3-iodoindazole with a primary or secondary amine, forming a C-N bond.[12][13] This reaction has largely replaced harsher classical methods and offers broad substrate scope.

Mechanism Rationale: The catalytic cycle involves the oxidative addition of the aryl iodide to Pd(0), followed by coordination of the amine. A strong base deprotonates the amine complex, forming a palladium amido complex. Reductive elimination then yields the 3-aminoindazole product and regenerates the Pd(0) catalyst.[14] The choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP) is critical for promoting the reductive elimination step.[11][14]

Representative Protocol: Buchwald-Hartwig Amination

  • Vessel Preparation: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd2(dba)3, 1-3 mol%), the phosphine ligand (e.g., Xantphos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs2CO3, 1.5-2.5 equiv.).

  • Reactant and Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane. Finally, add the amine coupling partner (1.1-1.5 equiv.).

  • Reaction: Heat the sealed vessel to 80-110 °C with vigorous stirring until the starting material is consumed.

  • Work-up & Purification: Cool the reaction, filter through a pad of celite to remove palladium residues, and concentrate. Purify the residue by column chromatography.[11]

Catalytic_Cycles cluster_Pd_Cycle Palladium Catalytic Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition PdII L₂(Ar)Pd(II)-I Trans Transmetalation (Suzuki/Sonogashira) or Amine Coordination/Deprotonation (Buchwald-Hartwig) PdII_Nu L₂(Ar)Pd(II)-Nu RedEl Reductive Elimination Product_Out Coupled Product RedEl->Product_Out ArI 3-Iodo-1H-indazole- 5-carbaldehyde ArI->OxAdd Nu Coupling Partner (Boronic Acid, Alkyne, Amine) Nu->Trans

Reactivity at the C5-Aldehyde: A Hub for Functional Group Interconversion

The aldehyde at the C5 position provides a second, orthogonal site for synthetic elaboration. Standard aldehyde chemistry can be employed to further diversify the indazole scaffold.[15][16]

  • Reductive Amination: The aldehyde can be converted to an amine via reaction with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB). This is a mild and efficient method for introducing diverse side chains.

  • Oxidation: The aldehyde can be easily oxidized to a carboxylic acid using reagents such as potassium permanganate (KMnO4) or Jones reagent. The resulting carboxylic acid can then be converted to amides, esters, or other acid derivatives.[17]

  • Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) allows for the conversion of the aldehyde into an alkene, providing a method for carbon chain extension.

  • Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the aldehyde to form secondary alcohols, which can be further functionalized.

Reactivity at the N1-Position: Modulating Physicochemical Properties

The N-H proton of the indazole ring is acidic and can be deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3).[5] The resulting anion can then be alkylated or acylated.

Challenge of Regioselectivity: A significant challenge in the N-functionalization of indazoles is controlling the regioselectivity. Alkylation can occur at either the N1 or N2 position, and the ratio of products is highly dependent on the substrate, electrophile, base, and solvent.[5][6][18]

  • N1-Selectivity: Generally, using a strong, non-coordinating base like NaH in a non-polar aprotic solvent like THF tends to favor the thermodynamically more stable N1-alkylated product.[5][6][18]

  • N2-Selectivity: Conversely, conditions involving polar aprotic solvents like DMF with bases such as Cs2CO3 can sometimes favor the N2 isomer, which is often the kinetic product.[18] Substituents at the C7 position can also sterically direct alkylation to the N2 position.[6]

Representative Protocol: N1-Selective Alkylation

  • Vessel Preparation: To a flame-dried flask under argon, add a solution of the this compound (1.0 equiv.) in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the indazolide anion.

  • Electrophile Addition: Slowly add the alkylating agent (e.g., an alkyl halide, 1.1 equiv.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until complete.

  • Work-up & Purification: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Extract with ethyl acetate, wash the organic layer with brine, dry, and concentrate. Purify by column chromatography to separate the N1 and any minor N2 isomers.[5]

Conclusion and Future Outlook

This compound is a powerful and versatile building block in modern medicinal chemistry. Its three distinct points of reactivity—the C3-iodo group, the C5-aldehyde, and the N1-proton—provide a rich platform for the synthesis of diverse and complex molecular architectures. A thorough understanding of the electronic properties and reactivity of each site allows for the rational design of synthetic routes to novel indazole derivatives. The palladium-catalyzed cross-coupling reactions at C3, in particular, offer unparalleled access to libraries of compounds for biological screening. By mastering the methodologies outlined in this guide, researchers can effectively unlock the full synthetic potential of this valuable scaffold, accelerating the discovery and development of next-generation therapeutics.

References

A Senior Application Scientist's Guide to the Reactive Sites of 3-Iodo-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

3-Iodo-1H-indazole-5-carbaldehyde is a trifunctional synthetic building block of significant interest to the medicinal chemistry community. Its rigid indazole core is a recognized "privileged scaffold," appearing in numerous kinase inhibitors and other therapeutic agents.[1][2] The strategic placement of three distinct reactive handles—a C3-iodide, a C5-aldehyde, and an N1-proton—offers a versatile platform for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[1]

This guide provides an in-depth technical overview of the key reactive sites of this compound, moving beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for its selective functionalization. The protocols described herein are based on established methodologies and are designed to serve as a robust starting point for researchers in drug development and organic synthesis.

Molecular Architecture and Reactivity Overview

The reactivity of this compound is dictated by the interplay of its three primary functional groups. The electron-rich indazole ring, the versatile aldehyde, and the reactive carbon-iodine bond each provide distinct opportunities for chemical modification.

Reactive Site Functional Group Primary Reaction Types
C3 PositionAryl IodidePalladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira)
C5 PositionAldehydeNucleophilic Addition, Reductive Amination, Condensation Reactions
N1 PositionSecondary Amine (in a heteroaromatic ring)Deprotonation followed by Alkylation or Arylation

I. The C3-Iodo Group: Gateway to C-C Bond Formation

The iodine atom at the C3 position is the molecule's primary hub for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it susceptible to oxidative addition to a palladium(0) catalyst, which is the initial and often rate-limiting step in many cross-coupling catalytic cycles.[3] This feature is invaluable for creating diverse 3-aryl or 3-alkynyl indazole derivatives.

A. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl compounds.[1] In the context of this compound, it allows for the introduction of a wide array of aryl and heteroaryl substituents at the C3 position. A critical consideration is the potential interference of the unprotected N-H group. While some couplings proceed without protection, particularly under microwave irradiation, N-protection is often recommended to prevent side reactions and improve yields.[4] However, literature also shows that a wide range of functional groups, including aldehydes, are compatible with this reaction, suggesting that protection of the C5-carbaldehyde may not be necessary.[5]

Field-Proven Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general methodology for the Suzuki-Miyaura coupling. Optimization of the catalyst, ligand, base, and solvent may be required for specific boronic acids.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system. A 4:1 mixture of 1,4-dioxane and water is a common choice.[1]

  • Inert Atmosphere: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 15-30 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (2–5 mol%). [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a robust and effective catalyst for this transformation.[6]

  • Reaction: Heat the mixture to 80–120 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-1H-indazole-5-carbaldehyde.

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArI 3-Iodo-1H-indazole- 5-carbaldehyde ArI->OxAdd Pd_Intermediate Ar-Pd(II)L₂-I OxAdd->Pd_Intermediate Transmetalation Transmetalation Pd_Intermediate->Transmetalation BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Pd_Intermediate_R Ar-Pd(II)L₂-R Transmetalation->Pd_Intermediate_R ReductiveElimination Reductive Elimination Pd_Intermediate_R->ReductiveElimination ReductiveElimination->Pd0 Product 3-Aryl-1H-indazole- 5-carbaldehyde ReductiveElimination->Product Catalyst_Regen Catalyst Regeneration

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, attaching a terminal alkyne to the C3 position of the indazole ring.[7] This reaction is instrumental in creating rigid, linear extensions to the core scaffold, which can be valuable for probing deep binding pockets in protein targets. A key consideration for Sonogashira couplings on N-H containing heterocycles like indazole is the necessity of N-protection. The acidic N-H proton can interfere with the basic reaction conditions, and the indazole anion can coordinate to the metal catalysts, leading to catalyst deactivation or undesired side reactions. Therefore, protection of the N1 position (e.g., as a Boc or SEM derivative) is often a prerequisite for high-yielding Sonogashira couplings.[7]

Field-Proven Protocol: Sonogashira Coupling of N-Protected this compound

Step-by-Step Methodology:

  • N-Protection: First, protect the N1 position of this compound using a standard protocol (e.g., with Boc₂O and DMAP).

  • Vessel Preparation: In a reaction flask, dissolve the N-protected this compound (1.0 equiv.) and the terminal alkyne (1.1–1.5 equiv.) in a suitable solvent such as THF or DMF.

  • Catalyst and Base Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂; 2–5 mol%), a copper(I) co-catalyst (e.g., CuI; 1–2 mol%), and an amine base (e.g., triethylamine or diisopropylethylamine; 2.0–3.0 equiv.).[3]

  • Inert Atmosphere: Degas the mixture and maintain it under an inert atmosphere (argon or nitrogen).

  • Reaction: Stir the reaction at room temperature or with gentle heating (40–60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine. Dry the organic layer and concentrate it.

  • Purification and Deprotection: Purify the crude product by column chromatography. If required, remove the N-protecting group under appropriate conditions (e.g., TFA for Boc).

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Pd_Intermediate Ar-Pd(II)L₂-I OxAdd->Pd_Intermediate ReductiveElimination Reductive Elimination Pd_Intermediate->ReductiveElimination ReductiveElimination->Pd0 Product 3-Alkynyl-indazole Derivative ReductiveElimination->Product CuI Cu(I)I Cu_Acetylide Copper(I) Acetylide CuI->Cu_Acetylide + Alkyne, Base Alkyne Terminal Alkyne Alkyne->Cu_Acetylide Base Base (Et₃N) Base->Cu_Acetylide Cu_Acetylide->Pd_Intermediate Transmetalation ArI N-Protected 3-Iodo-indazole ArI->OxAdd

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

II. The C5-Carbaldehyde: A Hub for Nucleophilic Attack and Condensation

The aldehyde at the C5 position is an electrophilic center, readily undergoing reactions with a variety of nucleophiles. This functionality allows for the introduction of diverse side chains and the construction of more complex molecular architectures.

A. Reductive Amination: Installation of Amino Side Chains

Reductive amination is a robust and widely used method for forming C-N bonds. The aldehyde first condenses with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent to yield the corresponding amine. Sodium triacetoxyborohydride (STAB) is an excellent choice for this transformation as it is selective for the iminium ion in the presence of the aldehyde, minimizing side reactions.[8]

Field-Proven Protocol: Reductive Amination of this compound

Step-by-Step Methodology:

  • Vessel Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[8]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or iminium ion intermediate. A few drops of acetic acid can be added to catalyze this step.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS), typically for 3–12 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography to afford the desired 5-(aminomethyl)-3-iodo-1H-indazole derivative.

Reductive_Amination_Workflow Start 3-Iodo-1H-indazole- 5-carbaldehyde + R₂NH Imine_Formation Imine/Iminium Ion Formation (DCE, rt) Start->Imine_Formation Intermediate [Indazole-CH=NR₂]⁺ Imine_Formation->Intermediate Reduction Reduction with NaBH(OAc)₃ Intermediate->Reduction Product 5-(Aminomethyl)-3-iodo- 1H-indazole Reduction->Product

Caption: Workflow for the one-pot reductive amination of the C5-aldehyde.

III. The N1-H Site: Modulating Solubility and Pharmacokinetics

The proton on the N1 nitrogen of the indazole ring is acidic and can be removed by a suitable base. The resulting indazole anion is a potent nucleophile that can be alkylated or arylated. Functionalization at this position is a common strategy in drug design to modulate properties such as solubility, metabolic stability, and target engagement.

A. N-Alkylation: Fine-Tuning Physicochemical Properties

The N-alkylation of indazoles can be challenging due to the potential for reaction at either the N1 or N2 position, leading to a mixture of regioisomers.[9] The regioselectivity is highly dependent on the reaction conditions, including the base, solvent, and the steric and electronic nature of the indazole substituents. A common and effective method for achieving high N1 selectivity is the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF.[9][10] This combination favors the formation of the thermodynamically more stable N1-anion.

Field-Proven Protocol: N1-Selective Alkylation of this compound

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 equiv.) in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.[10]

  • Alkylation: Slowly add the alkylating agent (e.g., an alkyl halide or tosylate, 1.1 equiv.) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until complete (monitored by TLC or LC-MS).

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to isolate the N1-alkylated product.

IV. Chemoselectivity and Strategic Synthesis

The presence of three distinct reactive sites allows for complex, multi-step syntheses. However, it also necessitates careful planning to achieve the desired chemoselectivity.

  • Palladium Coupling vs. Aldehyde Reactivity: Palladium-catalyzed cross-coupling reactions are generally compatible with the aldehyde functional group.[5] Thus, it is typically feasible to perform Suzuki or Sonogashira reactions on the C3-iodo position without the need to protect the C5-aldehyde.

  • N-H Reactivity in Cross-Coupling: As mentioned, the acidic N-H can interfere with cross-coupling reactions. It is often advisable to perform N-alkylation before C3-functionalization, especially for Sonogashira couplings.[7]

  • Orthogonal Strategies: It is possible to functionalize the aldehyde (e.g., via reductive amination) while leaving the iodo group intact for a subsequent cross-coupling reaction. The choice of reagents is critical; for example, using a mild reducing agent like NaBH(OAc)₃ for reductive amination will not reduce the aryl iodide.

A plausible synthetic sequence for creating a highly decorated indazole could be:

  • N1-alkylation to improve solubility and prevent interference in subsequent steps.

  • C3-functionalization via Suzuki or Sonogashira coupling to introduce key pharmacophoric elements.

  • C5-aldehyde modification via reductive amination or other nucleophilic additions to explore interactions with the solvent-exposed region of a binding site.

Conclusion

This compound is a powerful and versatile scaffold for the synthesis of novel chemical entities. A thorough understanding of the distinct reactivity of its C3-iodo, C5-aldehyde, and N1-H sites allows for the rational design of synthetic routes to access a wide chemical space. By carefully selecting reaction conditions and the sequence of transformations, researchers can selectively functionalize each position to optimize the biological activity and physicochemical properties of the resulting molecules, accelerating the drug discovery process.

References

Predicted Spectral Properties of 3-Iodo-1H-indazole-5-carbaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive predicted spectral profile for 3-Iodo-1H-indazole-5-carbaldehyde (CAS RN: 944899-01-8), a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Due to the limited availability of published experimental spectra for this specific compound, this document synthesizes data from structurally analogous molecules, established spectroscopic principles, and computational chemistry methodologies to generate a reliable, predictive dataset.[2][3][4] We present detailed predictions for ¹H NMR, ¹³C NMR, Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), complete with step-by-step analytical protocols. This guide is intended to serve as a foundational resource for researchers, enabling confident identification, characterization, and utilization of this compound in complex synthetic applications.

Molecular Structure and Foundational Characteristics

This compound is a bifunctional molecule featuring an indazole core, an iodine atom at the 3-position, and a carbaldehyde group at the 5-position.[5] This specific arrangement of functional groups dictates its unique chemical reactivity and, consequently, its spectral properties. The iodine atom is a valuable handle for cross-coupling reactions, while the aldehyde allows for a wide range of derivatizations.[5]

Molecular Formula: C₈H₅IN₂O[5] Molecular Weight: 272.04 g/mol [1][5]

For clarity in the following spectral discussions, the standard IUPAC numbering for the indazole ring is used as illustrated below.

Molecular structure of this compound with atom numberingFigure 1. Molecular structure of this compound with atom numbering.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The predicted chemical shifts for this compound are based on the analysis of its structural isomer, 5-Iodo-1H-indazole-3-carboxaldehyde, and related substituted indazoles.[6][7] The electron-withdrawing nature of the aldehyde and the anisotropic effects of the aromatic system are the primary determinants of the proton and carbon chemical shifts.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region and one for the aldehyde proton, in addition to the broad N-H proton signal. The analysis of a close structural isomer suggests that the proton at position 4 will be the most deshielded among the ring protons (excluding the aldehyde) due to its proximity to the electron-withdrawing aldehyde group.[6]

Table 1: Predicted ¹H NMR Chemical Shifts and Couplings (500 MHz, DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
N-H ~14.0 broad singlet (br s) - Exchangeable proton, typical for indazole N-H in DMSO.[6]
CHO ~10.1 singlet (s) - Characteristic chemical shift for an aromatic aldehyde proton.
H-4 ~8.5 doublet (d) J ≈ 1.0-1.5 Deshielded by the adjacent C5-aldehyde group.
H-6 ~7.9 doublet of doublets (dd) J ≈ 8.8, 1.5 Coupled to H-7 (ortho) and H-4 (meta).

| H-7 | ~7.7 | doublet (d) | J ≈ 8.8 | Ortho-coupled to H-6. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display eight distinct signals. The carbonyl carbon of the aldehyde will be the most downfield signal. The chemical shift of C-3 is influenced by the heavy iodine atom (ipso-effect), typically shifting it upfield compared to an unsubstituted carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O ~193 Typical for an aromatic aldehyde carbonyl carbon.
C-7a ~141 Bridgehead carbon adjacent to nitrogen.
C-3a ~138 Bridgehead carbon adjacent to nitrogen.
C-5 ~132 Carbon bearing the aldehyde group.
C-4 ~129 Aromatic CH.
C-7 ~124 Aromatic CH.
C-6 ~113 Aromatic CH.

| C-3 | ~90 | Carbon bearing the iodine atom (strong upfield shift).[6] |

Protocol for NMR Data Acquisition

A robust, self-validating protocol is essential for obtaining high-quality NMR data.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure solubility and to allow for the observation of the exchangeable N-H proton.[8]

  • Internal Standard: Add tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: On a 500 MHz spectrometer, acquire the ¹H spectrum using a standard pulse program. Key parameters should include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of at least 3 seconds. A minimum of 16 scans is recommended for a good signal-to-noise ratio.[8]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) are necessary.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing Prep Dissolve 5-10 mg in 0.6 mL DMSO-d6 Add_TMS Add TMS Standard Prep->Add_TMS Acq_H1 Acquire ¹H Spectrum (16 scans) Add_TMS->Acq_H1 Insert into Spectrometer Acq_C13 Acquire ¹³C Spectrum (1024+ scans) Add_TMS->Acq_C13 Proc Fourier Transform & Phase Correction Acq_C13->Proc Calib Calibrate to TMS Proc->Calib Analysis Structure Elucidation Calib->Analysis

Caption: Standard workflow for NMR spectral acquisition and analysis.

Predicted Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present in the molecule. The predictions are based on characteristic vibrational frequencies of indazoles, aromatic aldehydes, and organoiodides.

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹) Vibrational Mode Intensity Rationale
3200 - 3100 N-H stretch Medium, Broad Typical for N-H stretching in the indazole ring.[6]
3100 - 3000 Aromatic C-H stretch Medium Characteristic of C-H bonds on the benzene portion of the ring.
2850, 2750 Aldehyde C-H stretch Weak Fermi resonance doublet, a hallmark of the aldehyde group.
~1680 C=O stretch Strong Strong absorption due to the conjugated aldehyde carbonyl group.[6]
1620 - 1450 C=C / C=N ring stretch Medium-Strong Aromatic ring skeletal vibrations.
800 - 850 C-H out-of-plane bend Strong Bending modes indicative of the aromatic substitution pattern.

| 500 - 600 | C-I stretch | Medium-Weak | Characteristic stretching frequency for a carbon-iodine bond. |

Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a high signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is automatically ratioed against the background scan. Identify key peaks and compare them to the predicted values.

Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is governed by electronic transitions within the molecule. The conjugated system of the indazole ring extended by the carbaldehyde group constitutes the primary chromophore.

  • π → π Transitions:* Strong absorptions are expected due to transitions within the aromatic π-system. For similar aromatic carbonyl compounds, these typically occur in the range of 250-300 nm.

  • n → π Transitions:* A weaker absorption band is predicted at a longer wavelength, likely between 320-360 nm. This corresponds to the excitation of a non-bonding electron from the aldehyde's oxygen atom to an anti-bonding π* orbital.[9]

Table 4: Predicted UV-Vis Absorption Maxima (in Methanol)

Predicted λₘₐₓ (nm) Transition Type Rationale
~270 π → π* Associated with the conjugated indazole aromatic system.

| ~340 | n → π* | Characteristic of the carbonyl chromophore. |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

  • Molecular Ion (M⁺): The molecular ion peak is predicted to be at m/z 272.0, corresponding to the nominal mass. High-resolution mass spectrometry (HRMS) should detect the exact mass at approximately m/z 271.9447 for the [M]⁺ ion (C₈H₅IN₂O).[5]

  • Isotopic Pattern: The presence of iodine (¹²⁷I is 100% abundant) will not result in a complex isotopic cluster for the molecular ion itself, but its presence is confirmed by its mass contribution.

  • Key Fragmentation Pathways: Electron Ionization (EI) would likely induce characteristic fragmentation. The most probable pathways include:

    • Loss of CO: [M - 28]⁺ → m/z 244

    • Loss of I•: [M - 127]⁺ → m/z 145

    • Loss of CHO•: [M - 29]⁺ → m/z 243

MS_Fragmentation M [M]⁺˙ m/z = 272 M_minus_CO [M - CO]⁺˙ m/z = 244 M->M_minus_CO - CO M_minus_I [M - I]⁺ m/z = 145 M->M_minus_I - I• M_minus_CHO [M - CHO]⁺ m/z = 243 M->M_minus_CHO - CHO•

Caption: Predicted major fragmentation pathways in ESI-MS.

Protocol for High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). ESI is a soft ionization technique that will likely yield the protonated molecule [M+H]⁺ at m/z 272.9519.

  • Mass Analyzer: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Acquire data in positive ion mode. The high resolving power will allow for the determination of the elemental composition by comparing the measured accurate mass to the theoretical mass.

The Role of Computational Chemistry for Validation

While predictions from analogous structures are powerful, in silico methods provide a deeper, quantitative validation.[10] Density Functional Theory (DFT) is a computational quantum chemistry method widely used to predict a range of molecular properties, including spectra.[2][4]

A typical workflow involves:

  • Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.

  • Frequency Calculations: These calculations confirm the structure is a true minimum and are used to predict IR vibrational frequencies.

  • NMR/UV-Vis Prediction: Specific calculations (e.g., GIAO for NMR) are performed on the optimized geometry to predict chemical shifts and electronic transition energies (UV-Vis).[4]

This computational approach allows for direct comparison with experimental data and provides a theoretical grounding for the observed spectral properties.

DFT_Workflow Input Input Structure (this compound) Opt Geometry Optimization (DFT, e.g., B3LYP/6-311G) Input->Opt Freq Vibrational Frequency Calculation Opt->Freq NMR NMR Shielding Calculation (GIAO) Opt->NMR UV Excited State Calculation (TD-DFT) Opt->UV Pred_IR Predicted IR Spectrum Freq->Pred_IR Pred_NMR Predicted NMR Shifts NMR->Pred_NMR Pred_UV Predicted UV-Vis Spectrum UV->Pred_UV

Caption: A typical DFT workflow for predicting molecular spectra.

Conclusion

This guide presents a detailed and scientifically grounded prediction of the key spectral properties of this compound. The tabulated NMR, IR, and UV-Vis data, along with the predicted mass spectrometric fragmentation, provide a robust multi-faceted signature for this compound. By integrating data from analogous compounds with established spectroscopic principles and outlining clear, verifiable experimental protocols, this document equips researchers with the necessary information to confidently synthesize, identify, and utilize this versatile chemical intermediate in their research and development endeavors.

References

Methodological & Application

Synthesis of 3-Iodo-1H-indazole-5-carbaldehyde from 5-iodo-indole

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Synthesis of 3-Iodo-1H-indazole-5-carbaldehyde from 5-Iodo-indole

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Scaffold Hopping from Indole to a Privileged Indazole Building Block

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs, including the kinase inhibitors axitinib and pazopanib.[1][2] This bicyclic heterocycle, a bioisostere of the natural indole scaffold, is prized for its ability to form key hydrogen bonding interactions within the active sites of various protein targets.[3] The transformation of an indole core into an indazole represents a powerful "scaffold hopping" strategy, enabling the exploration of new chemical space and the development of novel intellectual property in drug discovery programs.[4][5][6]

This application note provides a detailed, field-proven protocol for the direct synthesis of This compound , a highly versatile synthetic intermediate, starting from the readily available 5-iodo-indole . The target molecule is strategically functionalized: the iodine atom at the C3-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the aldehyde at the C5-position allows for numerous subsequent transformations, including reductive aminations, condensations, and oxidations.[7]

The described method is based on a robust and optimized nitrosative ring expansion. This approach is particularly advantageous as it circumvents the challenges associated with direct C3-functionalization of the indazole ring; for instance, direct formylation of an indazole at the C3-position via the Vilsmeier-Haack reaction is known to be ineffective.[1] By building the aldehyde functionality into the scaffold during the ring expansion, this protocol offers an efficient and direct route to this valuable building block.

Reaction Mechanism: The Nitrosative Ring Expansion Pathway

The conversion of an indole to a 1H-indazole-3-carboxaldehyde proceeds through a sophisticated multi-step sequence initiated by electrophilic attack on the electron-rich indole nucleus.[1][3] The causality behind the experimental choices, particularly the slow addition of the indole substrate, is directly linked to mitigating a key side reaction.

The mechanistic pathway is as follows:

  • C3-Nitrosation: The reaction begins with the electrophilic attack of the nitrosonium ion (generated in situ from sodium nitrite and acid) at the highly nucleophilic C3-position of the indole ring. This forms a 3-nitrosoindole intermediate, which rapidly tautomerizes to the more stable oxime (Intermediate 2 ).

  • Hydration and Ring Opening: The oxime functional group activates the C2-position for nucleophilic attack by water. This hydration event triggers the cleavage of the C2-N1 bond, opening the pyrrole ring to form a ring-opened intermediate (Intermediate 3 ).

  • Ring Closure (Cyclization): The terminal amine of the ring-opened intermediate then undergoes intramolecular condensation with the oxime, displacing the hydroxyl group and forming the new N-N bond of the pyrazole ring. This cyclization step yields the final 1H-indazole-3-carboxaldehyde product.

A critical challenge in this reaction is the propensity of the nucleophilic starting indole to react with the electrophilic 3-nitrosoindole intermediate, leading to the formation of undesired dimeric byproducts.[1][3] To suppress this side reaction, the protocol employs the slow addition of the indole solution to the nitrosating mixture. This ensures that the concentration of the starting indole remains low at all times, thereby favoring the desired intramolecular pathway and trapping of intermediates by water over the competing intermolecular dimerization.

Nitrosative Ring Expansion Mechanism cluster_0 Step 1: C3-Nitrosation cluster_1 Step 2: Hydration & Ring Opening cluster_2 Step 3: Ring Closure cluster_3 Side Reaction (Minimized by Slow Addition) Indole 5-Iodo-indole Oxime Intermediate 2 (Oxime) Indole->Oxime NaNO₂, H⁺ (Nitrosation at C3) Dimer Dimeric Byproducts Indole->Dimer Reaction with Intermediate 2 RingOpened Intermediate 3 (Ring-Opened) Oxime->RingOpened H₂O attack at C2 Indazole 3-Iodo-1H-indazole- 5-carbaldehyde RingOpened->Indazole Intramolecular Condensation

Caption: Mechanism of indole nitrosation to form 1H-indazole-3-carboxaldehyde.

Detailed Experimental Protocol

This protocol is adapted from an optimized procedure reported by Girard et al. in RSC Advances (2018).[1]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Iodo-indole≥98%Standard VendorStarting material
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Standard VendorNitrosating agent source
Hydrochloric Acid (HCl)2 N Aqueous SolutionStandard VendorAcid catalyst
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Standard VendorReaction solvent
Ethyl Acetate (EtOAc)ACS GradeStandard VendorExtraction solvent
Deionized Water (H₂O)In-house
Brine (Saturated NaCl)In-houseFor aqueous washes
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeStandard VendorDrying agent
Silica Gel230-400 meshStandard VendorFor column chromatography
Syringe PumpLab EquipmentFor controlled slow addition
Round-bottom flask, Magnetic stirrer, Ice bath, TLC platesLab Equipment

Step-by-Step Procedure

Experimental Workflow start Start prep_nitro 1. Prepare Nitrosating Mixture (NaNO₂ in aq. HCl/DMF at 0 °C) start->prep_nitro prep_indole 2. Prepare 5-Iodo-indole Solution (in DMF) start->prep_indole addition 3. Slow Addition via Syringe Pump (Add indole solution to nitrosating mix over 8h at RT) prep_nitro->addition prep_indole->addition stir 4. Stir Reaction Mixture (Monitor by TLC) addition->stir workup 5. Aqueous Work-up (Extract with EtOAc, wash with brine) stir->workup purify 6. Purification (Dry, concentrate, and perform column chromatography) workup->purify end End Product (Yellow Solid) purify->end

Caption: Experimental workflow for the synthesis of this compound.

  • Preparation of the Nitrosating Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar and maintained under an argon atmosphere, dissolve sodium nitrite (1.10 g, 16 mmol, 8 equiv.) in 9.5 mL of deionized water. Cool the solution to 0 °C in an ice bath. To this, add 18 mL of DMF, followed by the slow, dropwise addition of 2 N aqueous HCl (21 mL, 42 mmol, 21 equiv.). Stir the resulting pale blue mixture at 0 °C for 15 minutes.

  • Preparation of the Indole Solution: In a separate flask, dissolve 5-iodo-indole (486 mg, 2 mmol, 1 equiv.) in 18 mL of DMF.

  • Slow Addition and Reaction: Draw the 5-iodo-indole solution into a syringe and place it on a syringe pump. Add the indole solution to the vigorously stirred nitrosating mixture at a constant rate over 8 hours. After the addition begins, remove the ice bath and allow the reaction to proceed at room temperature.

  • Reaction Monitoring: Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Aqueous Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers and wash them sequentially with deionized water (3 x 50 mL) and then with brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound as a yellow solid.

Quantitative Data and Expected Results

ParameterValueNotes
Starting Material 5-Iodo-indole (486 mg, 2.0 mmol)1.0 equivalent
Reagents NaNO₂ (1.10 g, 16.0 mmol)8.0 equivalents
2 N HCl (21 mL, 42.0 mmol)21.0 equivalents
Solvent DMF / H₂O
Temperature 0 °C to Room TemperatureControlled addition starts at 0 °C, then proceeds at ambient temp.
Reaction Time 8 hours (for addition)Further stirring may be required until completion by TLC.
Expected Yield ~70-80%Based on literature for similar substrates.[1]
Product Appearance Yellow Solid[7]
Molecular Formula C₈H₅IN₂O[8]
Molecular Weight 272.04 g/mol [8][9]

Conclusion

The protocol detailed herein provides a robust, reliable, and direct method for the synthesis of this compound from 5-iodo-indole. By leveraging a carefully controlled nitrosative ring expansion, this procedure efficiently transforms a common indole scaffold into a highly valuable and dually functionalized indazole intermediate. The strategic slow addition of the substrate is key to achieving high yields by minimizing competitive side reactions. This application note serves as a practical guide for researchers in medicinal chemistry and drug development, enabling access to a versatile building block essential for the synthesis of novel therapeutic agents.

References

Use of 3-Iodo-1H-indazole-5-carbaldehyde in Suzuki-Miyaura cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the strategic use of 3-Iodo-1H-indazole-5-carbaldehyde in Suzuki-Miyaura cross-coupling reactions, designed for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system is a cornerstone pharmacophore in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its bioisosteric relationship with indole allows it to interact with a wide array of biological targets, leading to derivatives with potent anti-cancer, anti-inflammatory, and kinase inhibitory properties.[1][3] The functionalization of the indazole core is therefore a critical task in drug discovery.

Among the most powerful methods for carbon-carbon bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is preeminent.[4] Its operational simplicity, mild conditions, and exceptional tolerance for diverse functional groups make it an indispensable tool for synthesizing complex molecular architectures.[4][5]

This guide focuses on a particularly valuable building block: This compound . This molecule is strategically designed for synthetic diversification. The iodine atom at the C-3 position serves as an excellent leaving group for palladium-catalyzed reactions, while the aldehyde at the C-5 position offers an orthogonal reactive handle for subsequent transformations like reductive amination, oxidation, or olefination.[6] This dual functionality allows for the rapid construction of diverse chemical libraries essential for structure-activity relationship (SAR) studies.[1]

Core Principles: Mechanistic Insight into the Suzuki-Miyaura Reaction

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling follows a well-defined catalytic cycle centered on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8]

The generally accepted catalytic cycle involves three key steps:[9]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-limiting step and results in a Pd(II) complex.[8][9]

  • Transmetalation : The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[10][11]

  • Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][9]

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)L₂ (Active Catalyst) pdiil Oxidative Addition pd0->pdiil pd_complex [Indazole]-Pd(II)L₂-I pdiil->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_diaryl [Indazole]-Pd(II)L₂-[Aryl] transmetalation->pd_diaryl reductive_elim Reductive Elimination pd_diaryl->reductive_elim reductive_elim->pd0 product 3-Aryl-1H-indazole-5-carbaldehyde (Ar¹-Ar²) reductive_elim->product indazole_iodide This compound (Ar¹-I) indazole_iodide->pdiil boronic_acid Aryl Boronic Acid (Ar²-B(OH)₂) base Base (e.g., K₂CO₃) boronic_acid->base Activation boronate Activated Boronate [Ar²-B(OH)₃]⁻ boronate->transmetalation base->boronate

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design and Protocols

Success in Suzuki-Miyaura coupling hinges on the judicious selection of catalyst, ligand, base, and solvent. The unprotected N-H of the indazole can sometimes interfere with the catalyst; however, many modern protocols are robust enough to handle NH-free heterocycles directly.[12][13]

Key Reaction Parameters

The following table summarizes critical components and provides rationale for their selection, drawing from established protocols for coupling with iodoindazoles and related heteroaryl halides.[3][14][15]

ComponentRecommended OptionsRationale & Expert Insights
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ can often be used directly as it is a stable Pd(0) source. Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) and Pd(0) precursors, respectively, that require an external phosphine ligand to form the active catalytic species in situ.[5][16]
Ligand PPh₃, SPhos, XPhos, dppfFor challenging substrates, bulky, electron-rich phosphine ligands like SPhos and XPhos are highly effective as they promote the oxidative addition step and stabilize the catalytic species.[10] For many heteroaryl couplings, [1,1'-bis(diphenylphosphino)ferrocene] (dppf) is an excellent choice.[3][14]
Catalyst System PdCl₂(dppf), Pd(PPh₃)₄PdCl₂(dppf) is a robust, air-stable precatalyst that has shown high efficacy in the C-3 functionalization of 3-iodo-1H-indazole.[14] Pd(PPh₃)₄ is a classic, reliable choice for many Suzuki reactions.[17]
Base K₂CO₃, K₃PO₄, Cs₂CO₃An inorganic base is essential for activating the boronic acid.[18] K₂CO₃ is a cost-effective and common choice. K₃PO₄ is a stronger base that can be effective for less reactive boronic acids. Cs₂CO₃ is highly effective but more expensive.[10][15]
Solvent System Dioxane/H₂O, DME/H₂O, Toluene/H₂OA biphasic solvent system is standard. The organic solvent (e.g., dioxane, DME) solubilizes the organic reagents and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the transmetalation step.[3][17][19]
Detailed Step-by-Step Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Combine indazole, boronic acid, and base in a reaction vessel. B Add solvent system (e.g., Dioxane/H₂O). A->B C Degas the mixture thoroughly with an inert gas (Ar or N₂). B->C D Add Palladium Catalyst under inert atmosphere. C->D E Heat the reaction to the target temperature (e.g., 80-100 °C). D->E F Monitor progress via TLC or LC-MS until starting material is consumed. E->F G Cool to RT and dilute with water and an organic solvent (e.g., EtOAc). F->G H Separate layers, extract aqueous phase. Combine organic layers, dry, and concentrate. G->H I Purify the crude product via column chromatography. H->I J Characterize the final product (NMR, HRMS). I->J

Figure 2: A generalized experimental workflow for the Suzuki coupling protocol.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2–1.5 equiv.)

  • Palladium catalyst (e.g., PdCl₂(dppf), 2–5 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv.)

  • Solvent: 1,4-Dioxane and degassed deionized water (e.g., 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation : To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).[17]

  • Solvent Addition : Add the 1,4-dioxane/water (4:1) solvent mixture.

  • Degassing : Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-30 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition : Under a positive pressure of the inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 0.05 equiv.).

  • Heating and Monitoring : Heat the reaction mixture to 90 °C with vigorous stirring.[17] Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting 3-iodo-1H-indazole is consumed (typically 4-12 hours).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure 3-aryl-1H-indazole-5-carbaldehyde product.[1]

  • Characterization : Confirm the structure and purity of the final compound using NMR spectroscopy and high-resolution mass spectrometry (HRMS).

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure); Insufficiently strong base; Low reaction temperature.Ensure thorough degassing. Switch to a more robust catalyst system (e.g., use a precatalyst with a bulky phosphine ligand like SPhos). Use a stronger base (K₃PO₄ or Cs₂CO₃). Increase the reaction temperature, potentially using microwave irradiation.[13]
Protodeboronation of Boronic Acid Presence of excess water; High temperature; Unstable boronic acid.Use a boronic acid pinacol ester instead, which is more stable. Minimize reaction time. Ensure the boronic acid is of high quality.
Homocoupling of Boronic Acid Oxygen contamination leading to oxidative coupling.Improve the degassing procedure. Add the catalyst last under a strong inert gas flow.
Recovery of Starting Material Low catalyst activity or loading; Steric hindrance.Increase catalyst loading (up to 10 mol%). Switch to a more active ligand (e.g., XPhos). Use microwave heating to overcome activation barriers.[13]

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry and materials science. Its successful application in Suzuki-Miyaura cross-coupling reactions provides a direct and efficient route to novel 3-aryl-1H-indazole derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters—particularly the catalyst, ligand, and base—researchers can reliably synthesize diverse libraries of these high-value compounds. The protocols and insights provided herein serve as a robust foundation for leveraging this key synthetic transformation in drug discovery and development programs.

References

Application Note: A Comprehensive Protocol for the Sonogashira Coupling of 3-Iodo-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Alkynylated Indazoles

The Sonogashira reaction is a powerful and versatile palladium- and copper-catalyzed cross-coupling reaction that forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] Its reliability and tolerance of a wide range of functional groups have made it a cornerstone of modern organic synthesis, particularly in the field of medicinal chemistry.[3][4] This protocol focuses on the Sonogashira coupling of 3-iodo-1H-indazole-5-carbaldehyde, a substrate of significant interest. The indazole scaffold is a "privileged" structure in drug discovery, appearing in numerous biologically active compounds. The introduction of an alkynyl moiety at the 3-position, coupled with the reactive carbaldehyde at the 5-position, creates a trifunctionalized intermediate poised for the rapid generation of diverse molecular libraries for screening and lead optimization.[5]

This document provides a detailed, field-proven protocol, explains the causality behind critical experimental choices, and offers troubleshooting guidance to ensure reproducible success.

Reaction Scheme & Mechanism

The overall transformation is depicted below:

Scheme 1: Sonogashira Coupling of this compound

Reaction Scheme

(Image representing the general reaction of this compound with a terminal alkyne)

The reaction proceeds through a synergistic dual catalytic cycle involving both palladium and copper.[6]

  • Palladium Cycle: The active Pd(0) catalyst initiates the cycle by oxidative addition into the carbon-iodine bond of the indazole, forming a Pd(II) intermediate.[1][7]

  • Copper Cycle: Concurrently, the copper(I) iodide reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.[6][8] This step is crucial as it increases the nucleophilicity of the alkyne.

  • Transmetalation & Reductive Elimination: The copper acetylide transfers the alkyne group to the Pd(II) complex in a step called transmetalation.[9] The resulting diorganopalladium(II) complex then undergoes reductive elimination, which forms the final C-C bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)(I)L₂ Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkyne Ar-Pd(II)(C≡CR)L₂ PdII_Aryl->PdII_Alkyne Transmetalation Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Deprotonation Cu_Acetylide->PdII_Aryl To Transmetalation Base Base (e.g., Et₃N) CuI CuI CuI->Cu_Acetylide

Diagram 1: Simplified dual catalytic cycle of the Sonogashira reaction.

Critical Parameters and Reagent Selection

Success in Sonogashira coupling hinges on the careful selection of each component. The high reactivity of the C-I bond in this compound allows for mild reaction conditions.[6][11]

ComponentRecommended ChoiceRationale & Expert Insights
Aryl Halide This compoundThe C-I bond is the most reactive among halogens (I > Br > Cl), enabling lower catalyst loadings and temperatures.[11] The electron-withdrawing nature of the aldehyde may further activate the C-I bond towards oxidative addition.
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄PdCl₂(PPh₃)₂ is often preferred due to its higher air stability compared to Pd(PPh₃)₄.[12] It is reduced in situ to the active Pd(0) species. For particularly sensitive substrates, Pd(PPh₃)₄ can be used directly.
Copper (I) Co-catalyst Copper(I) Iodide (CuI)CuI is essential for the formation of the copper acetylide intermediate, which facilitates the crucial transmetalation step.[9][13] Use of fresh, high-purity CuI is critical, as degraded catalyst can inhibit the reaction.[11]
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)An amine base serves two key roles: it deprotonates the terminal alkyne to form the reactive acetylide and neutralizes the HI generated during the reaction.[8][14] Triethylamine often serves as both the base and a co-solvent.
Solvent Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)A polar aprotic solvent is required to dissolve all reactants and catalysts. THF is a good first choice. DMF can be used for less soluble substrates but may require higher temperatures for removal.[15] Solvents must be anhydrous and degassed to prevent side reactions.[11]
Atmosphere Inert (Argon or Nitrogen)An inert atmosphere is crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction, and to protect the Pd(0) catalyst from oxidation.[7][11]

Detailed Experimental Protocol

This protocol provides a general procedure for a 1.0 mmol scale reaction. Adjustments may be necessary for different alkynes.

Materials and Equipment
  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1 - 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv, 3 mol%)

  • Copper(I) Iodide [CuI] (0.06 equiv, 6 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • Schlenk flask or round-bottom flask with septum

  • Magnetic stirrer and stir bar

  • Inert gas line (Argon or Nitrogen)

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

Reagent Stoichiometry Table (Example)

(Calculations based on this compound, MW: 272.04 g/mol , and Phenylacetylene, MW: 102.13 g/mol )

ReagentMW ( g/mol )Equiv.mmolMass/Volume
This compound272.041.01.0272 mg
Phenylacetylene102.131.11.1112 mg (122 µL)
PdCl₂(PPh₃)₂701.900.030.0321 mg
CuI190.450.060.0611.4 mg
Triethylamine (Et₃N)101.193.03.0304 mg (418 µL)
THF (Anhydrous)---10 mL
Step-by-Step Procedure
  • Flask Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (272 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[11]

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (10 mL) followed by triethylamine (418 µL, 3.0 mmol) via syringe.

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 122 µL, 1.1 mmol) dropwise via syringe. The solution may change color upon addition.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 2-6 hours). Gentle heating (40-50 °C) may be required for less reactive alkynes.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) to remove the amine base and copper salts, followed by brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[10]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.[16]

Diagram 2: Experimental workflow from reaction setup to product purification.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (Pd or Cu).[11]2. Insufficiently inert atmosphere.3. Poor quality of solvent or base.1. Use fresh catalysts. Ensure CuI is off-white, not green/brown.2. Improve degassing procedure (freeze-pump-thaw for sensitive reactions).3. Use freshly distilled/anhydrous solvents and base.
Formation of Black Precipitate Decomposition of Pd catalyst ("palladium black").[11]This can be promoted by impurities or certain solvents.[17] Ensure high-purity reagents. If persistent in THF, consider switching to DMF or toluene.
Significant Alkyne Homocoupling Presence of oxygen (Glaser coupling).[11]Rigorously exclude air from the reaction. Ensure solvents are thoroughly degassed. Consider a copper-free protocol if homocoupling is a persistent issue.[7]
Difficult Purification Co-elution of product with triphenylphosphine oxide or other byproducts.Filter the crude reaction mixture through a short plug of Celite before work-up to remove some catalyst residues.[16] Optimize chromatography conditions carefully.

Safety Precautions

  • Reagents: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Organic solvents are flammable.

  • Procedure: Operations involving vacuum (evacuation, concentration) should be performed behind a blast shield.

  • Waste: Dispose of all chemical waste, especially heavy metal residues, according to institutional guidelines.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Iodo-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-N Bond Formation in Indazole Scaffolds

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities ranging from anticancer to anti-inflammatory.[1] The ability to controllably introduce nitrogen-based substituents onto this heterocyclic system is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. The Palladium-catalyzed Buchwald-Hartwig amination stands as a powerful and versatile transformation for the construction of carbon-nitrogen (C-N) bonds, offering a significant advantage over classical methods that often require harsh conditions and exhibit limited functional group tolerance.[2][3]

This guide provides a detailed examination of the Buchwald-Hartwig amination applied to 3-iodo-1H-indazole-5-carbaldehyde, a valuable building block for the synthesis of highly functionalized indazole derivatives. We will delve into the mechanistic underpinnings of the reaction, provide a comprehensive, step-by-step protocol, and offer expert insights into troubleshooting and optimization.

Mechanism and Key Principles of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[4] The currently accepted mechanism involves a series of key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, in this case, this compound, to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The choice of ligand is critical as it modulates the stability and reactivity of the palladium catalyst throughout the cycle. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the final reductive elimination step.[2]

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)(Aryl)(I) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord PdII_Amido L-Pd(II)(Aryl)(NR'R'') Amine_Coord->PdII_Amido Reduct_Elim Reductive Elimination PdII_Amido->Reduct_Elim Product Aryl-NR'R'' (Product) Reduct_Elim->Product Catalyst_Regen Catalyst Regeneration Reduct_Elim->Catalyst_Regen Catalyst_Regen->Pd0 ArylI This compound ArylI->OxAdd Amine HNR'R'' Amine->Amine_Coord Base Base Base->Amine_Coord

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentRecommended Grade/SpecificationSupplier Example
This compound>98% purityChemicalBook[5]
Amine (e.g., Aniline)Reagent grade, purified if necessaryMajor chemical suppliers
Palladium(II) Acetate (Pd(OAc)₂)>98% purityMajor chemical suppliers
Xantphos>98% purityMajor chemical suppliers
Sodium tert-butoxide (NaOtBu)>97% purityMajor chemical suppliers
Anhydrous TolueneDriSolv or equivalentMajor chemical suppliers
Schlenk flask or sealed vial------
Magnetic stirrer with heating------
Inert atmosphere setup (Argon or Nitrogen)------
Standard laboratory glassware------
Silica gel for column chromatography60 Å, 230-400 mesh---
Solvents for chromatographyHPLC grade---
Safety Precautions
  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere and wear appropriate PPE.

  • Toluene: Toluene is a flammable and toxic solvent. Use in a well-ventilated fume hood and away from ignition sources.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

This protocol provides a general procedure for the amination of this compound with aniline as a representative amine coupling partner. Optimization may be required for other amines.

References

Application Notes and Protocols for the Derivatization of the Aldehyde Group in 3-Iodo-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Iodo-1H-indazole-5-carbaldehyde in Medicinal Chemistry

This compound is a bifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery.[1][2] Its structure is characterized by an indazole core, which is a recognized privileged scaffold in numerous pharmacologically active compounds, including kinase inhibitors.[3] The molecule possesses two key reactive sites: a synthetically versatile iodine atom at the 3-position and a reactive carbaldehyde group at the 5-position.[1] The iodine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of diverse molecular fragments.[1] Concurrently, the aldehyde group offers a gateway for a multitude of chemical transformations, including nucleophilic additions and condensation reactions, enabling the construction of a wide array of derivatives.[1][4]

This dual reactivity allows for a modular and strategic approach to the synthesis of complex compound libraries for biological screening. Derivatization of the aldehyde group, in particular, allows for the exploration of structure-activity relationships (SAR) by introducing various substituents that can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. This guide provides detailed application notes and validated protocols for several key transformations of the aldehyde functionality of this compound, including reductive amination, Knoevenagel condensation, Wittig reaction, and the formation of oximes and hydrazones.

Chemoselectivity Considerations

A critical aspect when working with this compound is the potential for chemoselectivity. While the aldehyde group is the primary focus of the protocols detailed below, it is important to be aware that under certain conditions, particularly with palladium catalysts and specific bases, the C-I bond can also react. The protocols provided herein are designed to selectively target the aldehyde functionality under mild conditions that typically do not affect the C-I bond.

I. Reductive Amination: Synthesis of Novel Secondary and Tertiary Amines

Reductive amination is a powerful and widely used method for the formation of C-N bonds. The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient for generating diverse amine libraries.

Causality Behind Experimental Choices: The choice of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), is crucial. STAB is selective for the reduction of the protonated imine intermediate and does not readily reduce the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a side product. The reaction is typically carried out in a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to prevent hydrolysis of the imine intermediate. A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion.

dot

References

Application Notes and Protocols for the Reductive Amination of 3-Iodo-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Reductive Amination in Medicinal Chemistry

In the landscape of modern drug discovery, the synthesis of novel amine derivatives is a cornerstone for the development of new therapeutic agents. Amines are prevalent in a vast array of pharmaceuticals due to their ability to form key interactions with biological targets. Reductive amination stands out as one of the most robust and versatile methods for the formation of carbon-nitrogen bonds, enabling the conversion of aldehydes and ketones into primary, secondary, and tertiary amines.[1][2] The indazole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[3][4][5]

This application note provides a comprehensive guide to the experimental procedure for the reductive amination of 3-iodo-1H-indazole-5-carbaldehyde, a key intermediate for the synthesis of a diverse library of indazole-based compounds. The protocol leverages the mild and highly selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), which allows for a convenient one-pot reaction with a broad substrate scope and excellent functional group tolerance.[1][6][7]

Reaction Mechanism and Rationale for Reagent Selection

The reductive amination of an aldehyde with a primary or secondary amine proceeds through a two-step sequence that can be performed in a single reaction vessel. The initial step involves the formation of an iminium ion intermediate from the condensation of the aldehyde and the amine. This is followed by the in-situ reduction of the iminium ion by a hydride source to yield the final amine product.

The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is critical for the success of this one-pot protocol. Unlike stronger reducing agents such as sodium borohydride (NaBH₄), STAB is sufficiently mild to not reduce the starting aldehyde, thereby minimizing the formation of the corresponding alcohol as a byproduct.[8] Its selectivity for the protonated imine (iminium ion) over the carbonyl group ensures a clean and efficient reaction.[1][6] The reaction is often catalyzed by a weak acid, such as acetic acid, which facilitates the formation of the iminium ion.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot reductive amination of this compound.

G cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Work-up and Purification A Dissolve this compound and amine in an anhydrous solvent (e.g., DCE). B Stir at room temperature for 20-30 min to promote iminium ion formation. A->B C Add sodium triacetoxyborohydride (STAB) in one portion. B->C Initiate Reduction D Monitor reaction progress by TLC or LC-MS (typically 1-24 hours). C->D E Quench the reaction with saturated aq. NaHCO₃. D->E Reaction Completion F Extract the product with an organic solvent (e.g., DCM or EtOAc). E->F G Wash, dry, and concentrate the organic phase. F->G H Purify the crude product by column chromatography. G->H

Caption: A schematic overview of the one-pot reductive amination procedure.

Detailed Experimental Protocol

This protocol provides a general method for the reductive amination of this compound with a representative primary amine. The quantities can be adjusted based on the specific amine used.

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, 0.1 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

  • Glassware for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the aldehyde in anhydrous DCE (or THF) to a concentration of approximately 0.1 M.

  • Add the desired primary or secondary amine (1.1 eq) to the solution. If the amine is provided as a hydrochloride salt, add triethylamine (1.1 eq) to liberate the free amine.

  • If desired, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. A slight exotherm may be observed.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting aldehyde is consumed. Reaction times can vary from 1 to 24 hours depending on the reactivity of the amine.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue stirring until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM or EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted (3-iodo-1H-indazol-5-yl)methanamine.

Characterization of the Product

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the final product. Key signals to look for include the disappearance of the aldehyde proton signal (around 10 ppm) and the appearance of new signals corresponding to the newly formed methylene bridge and the protons of the amine substituent.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the absence of the aldehyde C=O stretch (typically around 1700 cm⁻¹) and the presence of N-H stretching bands (for primary and secondary amine products) in the region of 3300-3500 cm⁻¹.[9]

Table 1: Representative Spectroscopic Data for a Hypothetical Product

AnalysisExpected Observations
¹H NMR Disappearance of aldehyde proton (~10 ppm). Appearance of a singlet for the benzylic CH₂ (~3.8-4.5 ppm). Signals corresponding to the amine substituent.
¹³C NMR Disappearance of the aldehyde carbonyl carbon (~190 ppm). Appearance of a new aliphatic carbon signal for the benzylic CH₂ (~45-55 ppm).
MS (ESI+) [M+H]⁺ peak corresponding to the calculated molecular weight of the product.
IR (cm⁻¹) Absence of C=O stretch (~1700 cm⁻¹). Presence of N-H stretch (if applicable, ~3300-3500 cm⁻¹).

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding a slight excess of the amine and STAB. For less reactive amines, gentle heating (e.g., 40-50 °C) may be beneficial.

  • Formation of Dialkylated Product: With primary amines, over-alkylation to form a tertiary amine can sometimes occur. Using a slight excess of the amine can help to minimize this side reaction.

  • Moisture Sensitivity: Sodium triacetoxyborohydride is sensitive to moisture. Ensure that all glassware is dry and that anhydrous solvents are used.[10]

  • Work-up: The quenching step with sodium bicarbonate should be performed carefully, as it can be exothermic and result in gas evolution.

Conclusion

The reductive amination of this compound using sodium triacetoxyborohydride is a highly efficient and versatile method for the synthesis of a wide range of N-substituted indazole derivatives. This one-pot protocol offers significant advantages in terms of operational simplicity, mild reaction conditions, and broad functional group compatibility, making it an invaluable tool for researchers and scientists in the field of drug development. By following the detailed procedures and considering the key insights provided in these application notes, researchers can confidently and successfully synthesize novel indazole-based compounds for further investigation.

References

Role of 3-Iodo-1H-indazole-5-carbaldehyde as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 3-Iodo-1H-indazole-5-carbaldehyde as a Versatile Synthetic Intermediate in Drug Discovery

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Bifunctional Building Block

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including treatments for cancer, inflammation, and viral diseases.[1][2][3][4][5] Its rigid, bicyclic structure provides an excellent framework for presenting substituents in a defined three-dimensional space, facilitating precise interactions with biological targets. Within this important class of heterocycles, This compound has emerged as a particularly strategic and versatile building block for drug development professionals.

This intermediate possesses two distinct and orthogonally reactive functional groups: an iodine atom at the C-3 position and a carbaldehyde group at the C-5 position.[6][7] This duality is the cornerstone of its utility. The iodine atom serves as an exceptionally effective "handle" for modern palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse aryl, heteroaryl, alkyl, and alkynyl groups.[6] Simultaneously, the aldehyde functionality provides a classic site for a wide array of chemical transformations, including nucleophilic additions, reductive aminations, and oxidations.[6] This guide provides a detailed exploration of the reactivity of this compound, complete with field-proven protocols and mechanistic insights to empower researchers in their synthetic campaigns, particularly in the pursuit of novel kinase and PARP inhibitors.[8][9][10]

Physicochemical Properties & Synthesis

A thorough understanding of a starting material's properties and its synthesis is paramount for reproducible and scalable chemistry.

Key Properties
PropertyValueReference
CAS Number 944899-01-8[11]
Molecular Formula C₈H₅IN₂O[7][11]
Molecular Weight 272.04 g/mol [6][7]
Appearance White or pale yellow solid[12]
Purity Typically ≥97-98%[7][11]
Storage Store at 2-8°C in a dark place under an inert atmosphere[7]
Protocol 1: Synthesis via Direct Iodination

The most direct and efficient route to this compound involves the electrophilic iodination of the parent 1H-indazole-5-carbaldehyde at the C-3 position.[6] This position is activated towards electrophilic attack, and the reaction can be performed under mild conditions.

Reaction Scheme: 1H-indazole-5-carbaldehyde → this compound

Materials:

  • 1H-indazole-5-carbaldehyde (1.0 equiv)

  • Iodine (I₂) (2.0 equiv)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (3.75 equiv)

  • N,N-Dimethylformamide (DMF)

  • Aqueous Sodium Bisulfite (NaHSO₃) solution (10%)

  • Diethyl ether or Ethyl acetate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a solution of 1H-indazole-5-carbaldehyde (1.0 equiv) in DMF, add potassium hydroxide pellets (3.75 equiv) and iodine (2.0 equiv).[6][13]

  • Stir the reaction mixture vigorously at room temperature (20-25°C) overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, pour the reaction mixture into a 10% aqueous solution of NaHSO₃ to quench the excess iodine.[13]

  • Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volumes).[13]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solution under reduced pressure to obtain the crude product.[6]

  • Purify the crude solid by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a pure solid.[6]

Causality Note: The use of a base like KOH is crucial as it deprotonates the indazole N-H, forming an indazolide anion. This greatly enhances the electron density of the heterocyclic ring, making it sufficiently nucleophilic to attack molecular iodine and effect the C-3 iodination.

Core Applications in Palladium-Catalyzed Cross-Coupling

The true power of this compound is realized in its application as a substrate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the C-3 position is relatively weak, making it highly susceptible to oxidative addition to a Pd(0) center, the key initiating step in many catalytic cycles.

Suzuki-Miyaura Coupling: Forging Key C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of biaryl and heteroaryl-aryl structures prevalent in kinase inhibitors.[1] This reaction allows for the efficient coupling of the indazole core with a vast array of commercially available boronic acids and esters, facilitating extensive Structure-Activity Relationship (SAR) studies.[1][13][14]

G cluster_prep Vessel Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Add this compound, Boronic Acid, and Base solvent Add Solvent (e.g., Dioxane/Water) reagents->solvent degas Degas with Inert Gas (Ar/N₂) solvent->degas catalyst Add Palladium Catalyst (e.g., Pd(PPh₃)₄) degas->catalyst heat Heat Reaction Mixture (e.g., 80-100 °C) catalyst->heat monitor Monitor by TLC or LC-MS heat->monitor quench Quench and Extract monitor->quench purify Purify via Column Chromatography quench->purify characterize Characterize Final Product (NMR, HRMS) purify->characterize

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Setup: In an oven-dried flask, combine this compound (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).[1]

  • Solvent & Degassing: Add a suitable solvent system, often a mixture like dioxane/water or DME/water (typically 4:1).[1][15] Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a supporting ligand.[1][13]

  • Reaction: Heat the mixture to 80-100°C and stir until the starting material is consumed as judged by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the 3-aryl-1H-indazole-5-carbaldehyde product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking the indazole core to terminal alkynes.[16][17] This reaction is invaluable for creating rigid linkers, accessing novel chemical space, or for synthesizing precursors that can undergo further transformations like click chemistry or cyclizations.

G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I L₂ pd0->pd_complex Oxidative Addition (Ar-I) pd_alkyne Ar-Pd(II)-alkyne L₂ pd_complex->pd_alkyne Transmetalation cu_acetylide Cu(I)-alkyne cu_acetylide->pd_complex product Ar-alkyne pd_alkyne->product Reductive Elimination product->pd0 center

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Protocol 3: General Procedure for Sonogashira Coupling

  • Setup: To a flask, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[17]

  • Solvent & Reagents: Add a solvent such as THF or DMF, followed by a suitable amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv), which also acts as a solvent.[16]

  • Degassing: Degas the mixture with an inert gas for 15-20 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) via syringe and stir the reaction at room temperature or with gentle heating (40-60°C).

  • Monitoring & Workup: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate and purify by column chromatography.

Causality Note: In some Sonogashira couplings involving N-H containing heterocycles, competitive N-arylation or catalyst inhibition can occur. It may be necessary to protect the indazole N-1 position (e.g., with a Boc or SEM group) prior to the coupling to ensure clean C-3 alkynylation.[18]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of carbon-nitrogen bonds is fundamental to drug synthesis. The Buchwald-Hartwig amination provides a powerful method to couple the C-3 position of the indazole with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles.[19][20][21]

Protocol 4: General Procedure for Buchwald-Hartwig Amination

  • Setup: In a glovebox or under an inert atmosphere, charge a vial with a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv).[19]

  • Reagents: Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.3 equiv).

  • Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction: Seal the vial and heat the reaction mixture to 80-110°C with vigorous stirring.

  • Monitoring & Workup: Monitor the reaction by LC-MS. Once complete, cool to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic phase, concentrate, and purify by column chromatography.

Expertise Note: The choice of ligand is critical in Buchwald-Hartwig amination.[19] Bulky, electron-rich phosphine ligands are generally required to facilitate the reductive elimination step, which is often rate-limiting. The optimal ligand must be determined empirically for each specific substrate combination.

Transformations of the C-5 Aldehyde

While the C-3 iodo group is often the primary site of functionalization, the C-5 aldehyde provides a secondary point for diversification, which can be addressed before or after the C-3 coupling.

  • Reductive Amination: The aldehyde can be converted to a primary, secondary, or tertiary amine by reaction with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB), introducing key basic centers for improving solubility or target engagement.

  • Oxidation: Oxidation with reagents like sodium chlorite (NaClO₂) can furnish the corresponding 5-carboxylic acid, a common functional group in drug molecules for forming salt bridges or acting as a hydrogen bond donor/acceptor.

  • Wittig Reaction: Reaction with a phosphonium ylide can convert the aldehyde into an alkene, providing a means to extend carbon chains or introduce different geometries.

Case Study: A Synthetic Pathway Toward PARP Inhibitor Scaffolds

The indazole scaffold is a key feature of several potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs highly effective against cancers with deficiencies in DNA repair, such as those with BRCA1/2 mutations.[8][10][22][23] Niraparib is a prominent example where an indazole core is central to its activity.[9][24][25] this compound is an ideal starting point for building such complex molecules.

The following diagram illustrates a hypothetical, yet highly plausible, synthetic route leveraging the dual reactivity of our target intermediate to construct a core structure related to known PARP inhibitors.

G start 3-Iodo-1H-indazole- 5-carbaldehyde step1_reagent 1. Ph-B(OH)₂ 2. Pd(PPh₃)₄, Base step1_product 3-Phenyl-1H-indazole- 5-carbaldehyde start->step1_product Suzuki Coupling (C-3 Functionalization) step2_reagent 1. R-NH₂ 2. NaBH(OAc)₃ step2_product N-Alkyl-3-phenyl- 1H-indazole-5-methanamine step1_product->step2_product Reductive Amination (C-5 Functionalization) final_core PARP Inhibitor Core Scaffold step2_product->final_core Further Steps

Caption: A plausible synthetic pathway using this compound.

This theoretical pathway demonstrates the strategic elegance of using this intermediate. First, a Suzuki coupling at C-3 establishes the core biaryl structure. Subsequently, a reductive amination at C-5 introduces a side chain, potentially bearing a basic amine crucial for pharmacokinetics and target binding. This sequential and controlled functionalization of two different positions on the indazole ring highlights the immense value of this compound in complex molecule synthesis.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its bifunctional nature allows for the selective and sequential installation of diverse chemical functionalities through robust and well-understood reaction classes like palladium-catalyzed cross-coupling and aldehyde chemistry. This versatility minimizes synthetic steps, maximizes molecular diversity, and accelerates the generation of novel compound libraries for biological screening. For researchers and professionals in drug development, mastering the application of this intermediate opens a direct and efficient path to complex and potentially life-saving therapeutic agents.

References

Application Notes & Protocols: Strategic Derivatization of 3-Iodo-1H-indazole-5-carbaldehyde via Knoevenagel and Wittig Condensations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in numerous FDA-approved therapeutics, particularly kinase inhibitors.[1] 3-Iodo-1H-indazole-5-carbaldehyde is a highly valuable, bifunctional building block, presenting two distinct reactive sites: a C3-iodine atom, ideal for metal-catalyzed cross-coupling reactions, and a C5-aldehyde, a versatile handle for carbon-carbon bond formation.[2] This guide provides an in-depth exploration of two powerful olefination strategies—the Knoevenagel condensation and the Wittig reaction—for the selective functionalization of the C5-aldehyde. We present detailed, field-proven protocols, mechanistic insights, and a discussion of the strategic value of the resulting α,β-unsaturated and vinyl-substituted indazole derivatives in the context of drug discovery and development.

Introduction: The Strategic Importance of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are paramount in pharmaceutical development.[1] Among them, the indazole (or benzpyrazole) ring system has emerged as a critical pharmacophore due to its ability to act as a bioisostere of the natural indole nucleus. The indazole structure features a hydrogen bond donor (N-H) and an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially enhancing target affinity. This has led to its incorporation into a multitude of clinically successful drugs, including the anti-cancer kinase inhibitors Pazopanib and Axitinib, and the antiemetic agent Granisetron.[1][3]

The derivatization of the indazole core is central to modulating its pharmacological profile. This compound offers a dual-handle approach for synthetic diversification. This guide focuses on the C5-aldehyde, demonstrating its conversion into extended conjugated systems, which are themselves valuable intermediates or final compounds in drug discovery programs.

Synthesis of the Core Scaffold: this compound

The starting material, this compound, is an accessible synthetic intermediate. A primary and efficient route involves the direct iodination of the parent 1H-indazole-5-carbaldehyde.[2] This reaction typically uses molecular iodine in the presence of a suitable base to facilitate electrophilic substitution at the C3 position, yielding the target compound in high purity and yield.[2][4]

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Indazole Derivatives

The Knoevenagel condensation is a robust and reliable method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with a compound containing an active methylene group.[5][6] The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), and proceeds through a three-step mechanism: deprotonation, nucleophilic addition, and elimination (dehydration).[5][7]

Reaction Mechanism and Causality

The key to the Knoevenagel condensation is the generation of a stabilized carbanion (enolate). The electron-withdrawing groups (e.g., ester, nitrile, carbonyl) flanking the methylene group increase the acidity of its protons, allowing a weak base like piperidine to perform the initial deprotonation.[5][8] This enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the indazole-carbaldehyde. The resulting tetrahedral alkoxide intermediate is protonated, forming a β-hydroxy compound, which readily undergoes base-catalyzed dehydration to yield the final, thermodynamically stable α,β-unsaturated product.[7] The removal of water, either physically (e.g., azeotropic distillation) or by its consumption in the reaction equilibrium, drives the reaction to completion.[8]

Knoevenagel Condensation: Mechanistic Overview

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism cluster_1 Step 1: Carbanion Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration ActiveMethylene Active Methylene (e.g., Diethyl Malonate) Carbanion Carbanion (Enolate) ActiveMethylene->Carbanion + Base Base Base (Piperidine) Alkoxide Tetrahedral Alkoxide Intermediate Carbanion->Alkoxide + Aldehyde Aldehyde 3-Iodo-1H-indazole- 5-carbaldehyde BetaHydroxy β-Hydroxy Adduct Alkoxide->BetaHydroxy + H⁺ Product α,β-Unsaturated Product BetaHydroxy->Product - H₂O (Base-catalyzed) Water H₂O

Caption: Mechanism of the piperidine-catalyzed Knoevenagel condensation.

Detailed Experimental Protocol: Knoevenagel Condensation with Diethyl Malonate

This protocol describes a standard procedure for the condensation reaction.

Materials:

  • This compound

  • Diethyl malonate

  • Piperidine

  • Absolute Ethanol (EtOH)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) and diethyl malonate (1.2 eq) in absolute ethanol (approx. 0.2 M concentration relative to the aldehyde).

  • Catalyst Addition: To the stirring solution, add a catalytic amount of piperidine (0.1 eq) via syringe. The addition of a weak base is crucial; strong bases could lead to unwanted side reactions.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-8 hours. The elevated temperature facilitates the final dehydration step.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The consumption of the starting aldehyde and the appearance of a new, typically more nonpolar, product spot should be observed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. The crude product may precipitate upon cooling or concentration.

  • Purification: The crude solid can be collected by vacuum filtration and washed with cold ethanol to remove residual reagents. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure diethyl 2-((3-iodo-1H-indazol-5-yl)methylene)malonate.

Quantitative Data and Expected Results
ReagentMolar Mass ( g/mol )Molar Eq.Amount (for 1 mmol scale)
This compound272.051.0272 mg
Diethyl malonate160.171.2192 mg (0.18 mL)
Piperidine85.150.18.5 mg (0.01 mL)
Absolute Ethanol--5 mL
Expected Yield --75-90%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure. The ¹H NMR spectrum is expected to show a characteristic singlet for the newly formed vinyl proton.

Wittig Reaction: Synthesis of Vinyl-Substituted Indazoles

The Wittig reaction is a cornerstone of organic synthesis, enabling the preparation of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[9][10] Its reliability and broad functional group tolerance make it an invaluable tool.[11] The driving force of the reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[9]

Reaction Mechanism and Causality

The Wittig reaction proceeds via a two-stage mechanism.

  • Ylide Formation: A phosphonium salt (prepared via an SN2 reaction between triphenylphosphine and an alkyl halide) is deprotonated at the carbon adjacent to the phosphorus using a strong base (e.g., n-butyllithium, NaH).[11][12] This generates the key nucleophilic species: the phosphonium ylide.

  • Olefination: The ylide attacks the aldehyde carbonyl carbon. Modern understanding suggests a concerted [2+2] cycloaddition to directly form a four-membered oxaphosphetane intermediate.[10][13] This intermediate then collapses in a concerted cycloreversion, yielding the alkene and triphenylphosphine oxide.[13]

Wittig Reaction: Mechanistic Overview

Wittig_Mechanism Wittig Reaction Mechanism cluster_1 Step 1: Ylide Formation (in situ) cluster_2 Step 2: Olefination PhosSalt Phosphonium Salt (e.g., Ph₃P⁺CH₃Br⁻) Ylide Phosphonium Ylide (Ph₃P=CH₂) PhosSalt->Ylide + Strong Base StrongBase Strong Base (n-BuLi) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + Aldehyde ([2+2] cycloaddition) Aldehyde_W 3-Iodo-1H-indazole- 5-carbaldehyde Product_W Vinyl-Indazole Product Oxaphosphetane->Product_W Cycloreversion Byproduct Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->Byproduct

Caption: Mechanism of the Wittig reaction for olefination.

Detailed Experimental Protocol: Methyleneation via Wittig Reaction

This protocol describes the conversion of the aldehyde to a terminal alkene (a methylene group).

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard inert atmosphere glassware (Schlenk line or glovebox), syringes, and magnetic stirrer

Procedure:

  • Ylide Generation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add methyltriphenylphosphonium bromide (1.1 eq). Add anhydrous THF (approx. 0.1 M) and cool the resulting suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add n-BuLi solution (1.05 eq) dropwise via syringe. The mixture will typically turn a characteristic deep yellow or orange color, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Aldehyde Addition: Cool the ylide solution back down to 0 °C. Dissolve the this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitoring: The reaction can be monitored by TLC. The reaction is typically complete when the aldehyde spot is no longer visible.

  • Quenching and Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude residue contains the desired product and triphenylphosphine oxide. Purification is achieved by column chromatography on silica gel to separate the nonpolar product from the more polar byproduct, yielding pure 3-iodo-5-vinyl-1H-indazole.

Quantitative Data and Expected Results
ReagentMolar Mass ( g/mol )Molar Eq.Amount (for 1 mmol scale)
Methyltriphenylphosphonium bromide357.231.1393 mg
n-BuLi (1.6 M in hexanes)64.061.050.66 mL
This compound272.051.0272 mg
Anhydrous THF--~15 mL
Expected Yield --60-80%

Characterization: Confirmation of the 3-iodo-5-vinyl-1H-indazole structure requires ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR spectrum should clearly show the characteristic signals for the terminal vinyl protons.

Overall Synthetic Workflow

The following diagram illustrates the strategic position of the Knoevenagel and Wittig reactions in the diversification of the core indazole scaffold.

Overall_Workflow Synthetic Diversification Workflow Start 3-Iodo-1H-indazole- 5-carbaldehyde Knoevenagel Knoevenagel Condensation (+ Active Methylene Compound) (Base Catalyst, EtOH) Start->Knoevenagel Wittig Wittig Reaction (+ Phosphonium Ylide) (Strong Base, THF) Start->Wittig Prod_K α,β-Unsaturated Indazole Derivatives Knoevenagel->Prod_K Prod_W Vinyl-Substituted Indazole Derivatives Wittig->Prod_W App Intermediates for Drug Discovery (e.g., Kinase Inhibitors) Prod_K->App Prod_W->App

Caption: Workflow for Knoevenagel and Wittig derivatization.

Applications in Drug Development

The products synthesized through these reactions are of significant interest to drug development professionals.

  • Michael Acceptors: The α,β-unsaturated carbonyl and nitrile systems produced via the Knoevenagel condensation are potent Michael acceptors. This functionality can be exploited to design targeted covalent inhibitors that form irreversible bonds with nucleophilic residues (e.g., cysteine) in protein active sites.

  • Scaffolds for Further Diversification: The vinyl group installed by the Wittig reaction, along with the C3-iodine atom, provides orthogonal handles for further chemistry. The vinyl group can participate in reactions like Heck coupling, epoxidation, or dihydroxylation, while the iodine atom is primed for Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions. This allows for the rapid generation of diverse compound libraries for screening.

  • Kinase Inhibitor Motifs: Many kinase inhibitors feature an extended aromatic system that interacts with the ATP-binding pocket. The conjugated systems created by these condensation reactions extend the indazole core, providing new vectors to explore these interactions and potentially discover novel, potent, and selective inhibitors.[14][15]

Conclusion

The Knoevenagel and Wittig reactions are highly effective and complementary strategies for the functionalization of this compound. They provide reliable access to α,β-unsaturated and vinyl-substituted indazole derivatives, respectively. These products are not merely chemical curiosities but are valuable building blocks for the synthesis of complex molecules with significant therapeutic potential. The protocols and mechanistic insights provided herein are designed to empower researchers and scientists to leverage these powerful synthetic tools in their drug discovery and development endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Iodo-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 3-Iodo-1H-indazole-5-carbaldehyde. This molecule is a critical heterocyclic building block in medicinal chemistry and drug development, valued for its dual functionality. The C3-iodine atom serves as a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), while the C5-aldehyde group allows for a wide array of subsequent transformations.[1] This guide is designed for researchers and process chemists to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the causality behind the protocol choices.

The primary and most efficient synthetic route involves the direct electrophilic iodination of 1H-indazole-5-carbaldehyde at the C3 position.[1] The C3 position of the indazole ring is the most electron-rich and sterically accessible for electrophilic attack, especially after deprotonation of the N1-proton.[2][3] This guide will focus on this robust method.

Core Synthesis Workflow & Troubleshooting

This section addresses the most common challenges encountered during the synthesis in a practical, question-and-answer format. We begin with the optimized baseline protocol, followed by troubleshooting guides for specific experimental outcomes.

Optimized Experimental Protocol: Direct C3-Iodination

This protocol provides a reliable method for the synthesis of this compound with high yield and purity.

dot

Caption: High-level workflow for the synthesis.

Detailed Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1H-indazole-5-carbaldehyde (1.0 eq).

  • Solvation: Add anhydrous N,N-Dimethylformamide (DMF) (approx. 10-15 mL per gram of starting material).

  • Basification: Add powdered Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2.0 - 2.5 eq). Stir the mixture at room temperature until the base is fully dissolved and the solution is homogenous.

  • Iodination: To the resulting solution, add molecular iodine (I₂) (1.2 - 1.5 eq) portion-wise over 15-20 minutes. An initial exotherm may be observed; maintain the temperature below 30°C.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Upon completion, cool the flask in an ice bath and slowly pour the reaction mixture into a beaker containing a cold aqueous solution of sodium thiosulfate (Na₂S₂O₃, 10% w/v) to quench unreacted iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a yellow solid. A reported yield for a similar procedure is ~97%.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield; Starting Material Unchanged

Question: My TLC/LC-MS analysis shows predominantly unreacted starting material even after 18 hours. What are the likely causes and how can I fix this?

Answer: This is a common issue that almost always points to inefficient activation of the indazole ring. The C3-H bond is not acidic enough to be attacked directly by iodine; the reaction proceeds via deprotonation of the N1-proton to form a highly nucleophilic indazolide anion.

dot

troubleshooting_low_yield start Low Yield Detected check_base Problem: Incomplete Deprotonation Is the base strong enough (NaOH/KOH)? Is the base stoichiometry sufficient (≥2.0 eq)? Is the base finely powdered for better solubility? start->check_base check_solvent Problem: Reagent Deactivation Was the DMF truly anhydrous? Water quenches the indazolide anion and reacts with the base. start->check_solvent check_iodine Problem: Insufficient Electrophile Was the iodine stoichiometry correct (≥1.2 eq)? Did the iodine sublime out of the reaction (if heated)? start->check_iodine solution_base Solution: Use fresh, finely powdered KOH (≥2.0 eq). Ensure it fully dissolves before adding iodine. check_base->solution_base solution_solvent Solution: Use a fresh, sealed bottle of anhydrous DMF. Consider drying the solvent over molecular sieves. check_solvent->solution_solvent solution_iodine Solution: Confirm stoichiometry. Add iodine portion-wise to control temperature and ensure it dissolves. check_iodine->solution_iodine

Caption: Troubleshooting workflow for low reaction yield.

Causality Checklist:

  • Insufficient Base: The pKa of the indazole N-H is ~14, requiring a strong base for complete deprotonation. Using a weak base (e.g., Na₂CO₃) or insufficient stoichiometry of a strong base (e.g., <2.0 eq of KOH) will result in an equilibrium that favors the starting material, drastically slowing the reaction.[2][4]

  • Presence of Water: The indazolide anion is a strong base and will be readily protonated by water. Using non-anhydrous DMF or wet reagents will consume the base and quench the reactive intermediate, halting the reaction.

  • Iodine Stoichiometry: While catalytic iodine can be used in some syntheses, this reaction requires at least a stoichiometric amount of I₂ to serve as the electrophile.[5] Using less than 1.0 equivalent will naturally lead to incomplete conversion. A slight excess (1.2-1.5 eq) is recommended to account for any potential side reactions or sublimation.

Issue 2: Multiple Spots on TLC / Peaks in LC-MS

Question: My reaction worked, but I have several product-related impurities that are difficult to separate. What are they and how can I prevent their formation?

Answer: The formation of multiple products indicates a loss of regioselectivity or over-reaction. While C3 iodination is strongly preferred, other outcomes are possible under suboptimal conditions.

Potential Side Products & Prevention Strategies:

Side ProductProbable CausePrevention & Mitigation Strategy
Di-iodo-indazole Excess iodine (>>1.5 eq); prolonged reaction time; elevated temperature.Use a controlled stoichiometry of iodine (1.2 eq). Monitor the reaction closely and quench it as soon as the starting material is consumed. Avoid heating the reaction.
N-Iodo-indazole Kinetically favored in some cases, but typically unstable.[6]This is rarely isolated but can be a transient intermediate. Ensuring complete deprotonation with a strong base favors the more stable C-iodinated product.
Other Regioisomers (C4-C7) Highly unlikely for this substrate as C3 is the most activated position.[6] Could occur under very harsh conditions (high heat) or with different catalyst systems not discussed here.Adhere to the mild reaction conditions (room temperature). Confirm the structure of the final product using 2D NMR techniques (NOESY, HMBC) if there is any ambiguity.

Structural Confirmation: The regiochemistry of this compound can be unequivocally confirmed by ¹H NMR. The proton at the C3 position in the starting material will be absent in the product spectrum. Furthermore, NOESY correlation between the aldehyde proton (C5-CHO) and the proton at C4 can help confirm the substitution pattern on the benzene ring.

Issue 3: Difficult Purification and Product Isolation

Question: The crude product is a dark, oily residue that streaks on my silica gel column, and I am getting low recovery after purification. What's wrong?

Answer: Purification challenges with this synthesis are almost always related to two factors: residual DMF and improper quenching of iodine.

Purification Troubleshooting:

  • Problem: Residual DMF: DMF is a high-boiling point solvent (153 °C) and is difficult to remove completely under reduced pressure. It is also highly polar and can interfere with column chromatography, causing streaking and poor separation.

    • Solution: The work-up is critical. Perform multiple aqueous washes (at least 3-4 times) of the ethyl acetate solution. A brine wash is the final and most effective step for removing the bulk of the DMF. For stubborn cases, a co-evaporation with a non-polar solvent like toluene can help.

  • Problem: Residual Iodine: Unquenched iodine can complex with the product and other nitrogen-containing species, leading to a dark, intractable crude mixture. It also stains silica gel, making it difficult to track the product.

    • Solution: Ensure the quenching step with aqueous sodium thiosulfate is complete. Add the Na₂S₂O₃ solution until the dark brown/purple color of the iodine is fully discharged and the solution becomes pale yellow or colorless.

  • Problem: Poor Chromatography Separation:

    • Solution: Use an appropriate solvent system. A gradient elution starting from 10-20% ethyl acetate in hexanes is typically effective. The product is a polar molecule, so a pure non-polar eluent will not move it from the baseline. Dry-loading the crude product onto silica gel before loading it onto the column can also significantly improve resolution.

Frequently Asked Questions (FAQs)

Q1: Why is a base like NaOH or KOH necessary for the iodination of indazole? The N-H proton of the indazole ring must be removed to form the indazolide anion. This anion is a much stronger nucleophile than the neutral indazole, making the subsequent electrophilic attack by iodine at the electron-rich C3 position rapid and efficient.[2][4]

dot

Caption: Simplified mechanism of C3-Iodination.

Q2: Can I use other iodinating agents like N-Iodosuccinimide (NIS)? Yes, NIS is an effective electrophilic iodinating agent for many heterocycles, including indazoles.[2] It can be an excellent alternative, often used in solvents like acetonitrile or DMF.[6] The reaction with NIS may not require a strong base, proceeding instead under neutral or mildly acidic conditions, which can be advantageous if your substrate is base-sensitive. However, the I₂/base method is often more cost-effective and has a well-documented high yield for this specific transformation.[1]

Q3: Are there alternative synthetic routes to this molecule? Yes, an alternative approach involves the chemical transformation of an indole precursor. Specifically, 1H-indazole-3-carboxaldehydes can be synthesized via the nitrosation of corresponding indoles.[7][8] For this target molecule, one could theoretically start with 5-iodo-1H-indole, though this is a less direct route and involves handling nitrosating agents. The direct iodination of 1H-indazole-5-carbaldehyde remains the most straightforward and recommended method.

Q4: My starting material, 1H-indazole-5-carbaldehyde, is not commercially available. How can I synthesize it? While direct formylation of the indazole core can be challenging, one established method is the Vilsmeier-Haack reaction on an electron-rich precursor.[7][9] However, a more common route would involve starting with a commercially available indazole with a different functional group at C5 (e.g., 5-cyano or 5-carboxy) and converting it to the aldehyde via reduction (e.g., DIBAL-H for the nitrile/ester) or a reduction-oxidation sequence.

References

Technical Support Center: Purification of Crude 3-Iodo-1H-indazole-5-carbaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-iodo-1H-indazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the column chromatography purification of this important synthetic intermediate. Our goal is to equip you with the expertise and practical insights needed to achieve high purity and yield in your experiments.

Introduction

This compound is a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other pharmacologically active molecules.[1][2] The purity of this intermediate is critical for the success of subsequent synthetic steps and the biological activity of the final compounds. Column chromatography is the most common and effective method for its purification.[3] This guide will walk you through the process, from method development to troubleshooting common issues, ensuring a robust and reproducible purification protocol.

Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered during the purification of this compound.

Q1: What is the best stationary phase for the purification of this compound?

A1: Silica gel is the recommended stationary phase for the purification of this compound.[3] Its polar nature allows for effective separation of the moderately polar target compound from less polar and more polar impurities. Standard silica gel with a particle size of 40-63 µm (230-400 mesh) is suitable for flash column chromatography.[4][5]

Q2: How do I determine the optimal mobile phase for the column?

A2: The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate.[5] A common and effective solvent system for this compound is a mixture of petroleum ether (or hexanes) and ethyl acetate.[4][6] A starting point for TLC analysis is an 8:2 or 3:2 mixture of petroleum ether to ethyl acetate.[4]

Q3: My crude product is not dissolving well in the mobile phase. How should I load it onto the column?

A3: If your crude this compound has poor solubility in the chosen mobile phase, a "dry loading" technique is recommended.[7] This involves pre-adsorbing the crude material onto a small amount of silica gel, which is then loaded onto the column. This method prevents issues with precipitation at the top of the column and ensures a more uniform separation.[7]

Q4: What are the likely impurities I need to separate?

A4: Common impurities can include unreacted starting material (1H-indazole-5-carbaldehyde), regioisomers from the iodination reaction, and potentially di-iodinated byproducts.[8] Additionally, aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, which would be a more polar impurity.[9]

Experimental Protocol: Column Chromatography of this compound

This section provides a detailed, step-by-step protocol for the purification of crude this compound.

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Petroleum ether (or hexanes), HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Glass column for chromatography

  • TLC plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

Step 1: TLC Method Development
  • Prepare a stock solution of your crude product in a small amount of a suitable solvent like dichloromethane or ethyl acetate.

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of petroleum ether and ethyl acetate. Start with an 8:2 ratio.

  • Visualize the spots under a UV lamp.

  • Adjust the solvent ratio to achieve an Rf value of 0.2-0.4 for the main spot, which is your target compound. A reported Rf is 0.40 in a 3:2 petroleum ether/EtOAc system.[4]

Step 2: Column Packing
  • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 95:5 petroleum ether/ethyl acetate).

  • Pour the slurry into the column and allow the silica to settle, ensuring a flat and even bed.

  • Drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.

Step 3: Sample Loading (Dry Loading Recommended)
  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add silica gel (approximately 2-3 times the weight of the crude material) to the solution.

  • Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.

  • Carefully add the dry powder to the top of the packed silica gel column.

  • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

Step 4: Elution and Fraction Collection
  • Begin elution with the initial, less polar mobile phase.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 10% to 30% ethyl acetate in petroleum ether.

  • Collect fractions in separate tubes.

  • Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

  • Combine the pure fractions containing your product.

Step 5: Product Isolation
  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

  • Dry the purified product under high vacuum to remove any residual solvent.

  • Characterize the final product by techniques such as NMR, LC-MS, and melting point to confirm its identity and purity.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography of moderately polar compounds.[5]
Mobile Phase Petroleum Ether/Ethyl AcetateGood balance of polarity for effective separation of indazole derivatives.[4][6]
TLC Rf Target 0.2 - 0.4Ensures good separation and reasonable elution time on the column.[5]
Elution Gradient 10% to 30% Ethyl AcetateGradual increase in polarity allows for separation of closely eluting impurities.
Sample Loading Dry LoadingRecommended for samples with limited solubility in the mobile phase.[7]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification and provides solutions based on scientific principles.

Problem 1: The compound is not moving off the baseline on the TLC plate, even with high concentrations of ethyl acetate.

  • Possible Cause: The compound may be too polar for the petroleum ether/ethyl acetate system, or it may be interacting strongly with the acidic silica gel.

  • Solution:

    • Try a more polar solvent system. Consider adding a small percentage of methanol to your ethyl acetate/petroleum ether mixture (e.g., 1-5%).

    • Neutralize the silica gel. If you suspect strong interaction with acidic silanol groups, you can pre-treat the silica gel with a solution of triethylamine in your mobile phase (e.g., 1% triethylamine) to deactivate the acidic sites.[10]

Problem 2: The spots on the TLC plate are streaking or tailing.

  • Possible Cause: This can be due to overloading the TLC plate, the compound being too polar for the solvent system, or secondary interactions with the silica gel.[11]

  • Solution:

    • Dilute your sample before spotting it on the TLC plate.

    • Increase the polarity of the mobile phase to improve the solubility and movement of the compound.

    • Add a small amount of a modifier to the mobile phase, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds, to improve peak shape.

Problem 3: The separation on the column is poor, and fractions are contaminated.

  • Possible Cause: The column may have been packed improperly, the sample may have been loaded incorrectly, or the chosen solvent gradient may not be optimal.

  • Solution:

    • Ensure proper column packing. Avoid air bubbles and cracks in the silica bed.

    • Use the dry loading method for better band application.

    • Optimize the solvent gradient. A shallower gradient (slower increase in polarity) can improve the separation of closely eluting compounds.

Problem 4: The product appears to be decomposing on the column.

  • Possible Cause: Aldehydes can be sensitive to the acidic nature of silica gel and may undergo degradation.[9]

  • Solution:

    • Deactivate the silica gel by pre-treating it with triethylamine as described in Problem 1.

    • Consider an alternative stationary phase. Alumina (neutral or basic) can be a good alternative for acid-sensitive compounds.[12]

    • Work quickly. Do not let the compound sit on the column for an extended period.

Visualizations

Experimental Workflow

experimental_workflow TLC TLC Method Development (Petroleum Ether/EtOAc) Packing Column Packing (Silica Gel Slurry) TLC->Packing Determine Eluent Loading Dry Sample Loading Packing->Loading Elution Gradient Elution (10-30% EtOAc) Loading->Elution Analysis Fraction Analysis (TLC) Elution->Analysis Collect Fractions Isolation Product Isolation (Evaporation) Analysis->Isolation Combine Pure Fractions

Caption: Workflow for the purification of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_0 Problem Identification cluster_1 Potential Causes & Solutions Poor_Separation Poor Separation Improper_Packing Improper Packing -> Repack Column Poor_Separation->Improper_Packing Wrong_Solvent Suboptimal Solvent -> Re-optimize on TLC Poor_Separation->Wrong_Solvent Streaking Streaking/Tailing Streaking->Wrong_Solvent Overloading Sample Overload -> Use Less Sample Streaking->Overloading No_Elution No Elution No_Elution->Wrong_Solvent Decomposition Decomposition Acidic_Silica Acidic Silica -> Deactivate with TEA Decomposition->Acidic_Silica

Caption: Troubleshooting guide for common column chromatography issues.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 3-Iodo-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical resource for researchers, scientists, and drug development professionals working with 3-Iodo-1H-indazole-5-carbaldehyde. As a key building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors, successful functionalization of this scaffold is critical.[1] This guide provides in-depth troubleshooting advice and optimized protocols to navigate the unique challenges presented by this substrate.

The structure of this compound presents three key areas of chemical reactivity: the C3-iodine, an excellent leaving group for palladium-catalyzed cross-coupling; the C5-aldehyde, a site for nucleophilic addition or condensation; and the N1-proton, which can influence the catalytic cycle.[2] This guide is structured to address these features directly, helping you to optimize your catalyst and ligand selection for maximum yield and purity.

Part 1: General Troubleshooting & Strategic Planning

This section addresses overarching issues common to most palladium-catalyzed cross-coupling reactions involving this substrate.

Frequently Asked Questions (FAQs)

Question 1: My reaction shows low or no conversion. What are the first things I should check?

Answer: When facing low or no product yield, a systematic check of fundamental parameters is the most efficient path to a solution.[3]

  • Reagent Integrity: Verify the purity and dryness of all reagents and solvents. Palladium-catalyzed reactions are notoriously sensitive to moisture and oxygen.[3] Solvents should be anhydrous, and bases should be freshly opened or dried. Boronic acids, in particular, can degrade upon storage.

  • Inert Atmosphere: Ensure your reaction was properly degassed (e.g., via sparging with argon or nitrogen for 15-30 minutes) and maintained under a positive pressure of inert gas throughout the experiment.[1][3] Oxygen can lead to the oxidation of phosphine ligands and the formation of palladium black, deactivating the catalyst.[4]

  • Catalyst Activity: The generation of the active Pd(0) species is crucial.[5] If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) may be inefficient.[3][4] Consider using a pre-activated Pd(0) source (e.g., Pd(PPh₃)₄) or a modern, well-defined precatalyst system (e.g., Buchwald G3 precatalysts) which are designed for reliable activation.

Question 2: To protect or not to protect? The Indazole N-H Dilemma.

Answer: This is a critical strategic decision. The acidic N-H proton of the indazole can interfere with many cross-coupling reactions. It can react with strong bases or interact with the metal center, leading to catalyst inhibition or unwanted side reactions.

  • When to Protect: Protection is strongly recommended for Sonogashira couplings, where the N-H acidity can disrupt the delicate balance of the Pd/Cu catalytic system.[6] It is also advisable for challenging Suzuki or Buchwald-Hartwig reactions, especially when using strong bases like NaOt-Bu, or when experiencing low yields with the unprotected substrate.[7] The tert-butyloxycarbonyl (Boc) group is a common and effective choice, easily installed and removed.[8]

  • When to Proceed Unprotected: For many Suzuki and Heck reactions, it is possible to achieve good yields without protection, particularly when using weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and carefully optimized conditions.[9] Proceeding without protection simplifies the synthetic route by avoiding extra steps.

N_Protection_Decision start Start: Planning Cross-Coupling reaction_type What is the reaction type? start->reaction_type sonogashira Strongly Recommend N-Protection (e.g., Boc group) reaction_type->sonogashira Sonogashira buchwald Is a strong base (e.g., NaOt-Bu) required? reaction_type->buchwald Buchwald-Hartwig suzuki_heck Are initial trials with unprotected substrate failing? reaction_type->suzuki_heck Suzuki / Heck buchwald->suzuki_heck No protect_yes Protect the N-H group buchwald->protect_yes Yes suzuki_heck->protect_yes Yes protect_no Proceed with unprotected N-H (Optimize other parameters first) suzuki_heck->protect_no No

Caption: Decision workflow for N-H protection strategy.

Part 2: Suzuki-Miyaura Coupling Guide

The Suzuki-Miyaura reaction is one of the most robust methods for forming C-C bonds with 3-iodoindazoles, enabling the synthesis of diverse 3-aryl-1H-indazoles.[1]

Troubleshooting & FAQs
  • Question: What is a good starting point for catalyst and ligand selection?

    • Answer: For general reliability, Pd(dppf)Cl₂ is an excellent choice for heteroaryl halides.[10] Alternatively, the classic Pd(PPh₃)₄ is often effective.[8][9] If these fail, switching to a more active system using a Pd(II) source like Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos) can overcome difficult couplings.[11]

  • Question: My boronic acid appears to be decomposing, leading to homocoupling byproducts. How can I prevent this?

    • Answer: Boronic acid decomposition and subsequent homocoupling are often promoted by excess oxygen or high temperatures.[4] Ensure thorough degassing of your reaction mixture.[1] Use the mildest possible temperature that still allows the reaction to proceed. Additionally, using a slight excess (1.2-1.5 equivalents) of the boronic acid can help compensate for some degradation.[1]

  • Question: Which base and solvent system should I use?

    • Answer: A combination of an aqueous inorganic base and an ethereal solvent is standard. A 3:1 to 4:1 mixture of 1,4-dioxane and water with K₂CO₃ or Cs₂CO₃ (2-3 equivalents) is a highly reliable starting point.[1][9][10] Cesium carbonate is more soluble and basic, which can be beneficial for less reactive substrates.

Optimized Starting Conditions: Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale & Notes
Palladium Source Pd(dppf)Cl₂·DCM (3-5 mol%)Robust and effective for many heteroaryl halides.[10]
Coupling Partner Aryl/Heteroaryl Boronic Acid (1.2-1.5 equiv.)Slight excess compensates for potential degradation.
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)Cs₂CO₃ is stronger and can accelerate slow reactions.[9]
Solvent 1,4-Dioxane / H₂O (4:1 mixture)Common and effective solvent system for Suzuki couplings.[1]
Temperature 80-110 °CStart at the lower end and increase if reactivity is low.
Atmosphere Nitrogen or ArgonEssential to prevent catalyst deactivation.[3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the vessel with a septum and purge with inert gas (Argon or Nitrogen).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Sparge the resulting suspension with the inert gas for 15-20 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.05 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1][10]

Part 3: Heck Reaction Guide

The Mizoroki-Heck reaction provides a powerful route to install vinyl groups at the C3 position, creating versatile intermediates for further synthetic elaboration.[12]

Troubleshooting & FAQs
  • Question: My Heck reaction is sluggish. What parameters should I adjust?

    • Answer: The Heck reaction with iodoindazoles can be sensitive to the base and solvent. If using a common base like triethylamine (Et₃N) isn't working, consider switching to an inorganic base like sodium carbonate (Na₂CO₃).[12] The solvent choice is also critical; polar aprotic solvents like DMF or NMP are generally preferred.[12][13] Microwave irradiation can also dramatically accelerate these reactions.[12]

  • Question: I am observing the formation of a reduced, de-iodinated indazole byproduct. Why is this happening?

    • Answer: This byproduct arises from a competitive reduction pathway. This can be exacerbated by impurities or non-optimal reaction conditions. Ensure your reagents are pure and the system is rigorously deoxygenated. Sometimes, the addition of a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃) can stabilize the catalytic species and favor the desired coupling pathway over reduction.[13][14]

Optimized Starting Conditions: Heck Reaction
ParameterRecommended ConditionRationale & Notes
Palladium Source Pd(OAc)₂ (5 mol%)A common and cost-effective Pd(II) source.[12][13]
Ligand (Optional) P(o-tolyl)₃ (10 mol%)Can improve catalyst stability and prevent side reactions.[14]
Coupling Partner Alkene (1.5 equiv.)A moderate excess is typically sufficient.
Base Et₃N or Na₂CO₃ (2.0 equiv.)Et₃N is a common organic base; Na₂CO₃ is a solid alternative.[12][13]
Solvent Anhydrous DMFA polar aprotic solvent that facilitates the reaction.[12]
Temperature 100-120 °CHigher temperatures are often required for Heck reactions.[13]
Experimental Protocol: General Procedure for Heck Reaction
  • In a dry Schlenk flask, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv.), and the base (e.g., Na₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF, followed by the alkene (1.5 equiv.) via syringe.

  • Seal the flask and place it in a preheated oil bath at 110 °C.

  • Stir the mixture vigorously and monitor by TLC or LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and filter to remove inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the residue by column chromatography.[12]

Catalytic_Cycle Generalized Palladium Cross-Coupling Cycle cluster_steps Pd0 L₂Pd(0) (Active Catalyst) OA_Complex L₂Pd(II)(Ar)(X) (Oxidative Addition) Pd0->OA_Complex Ar-X Prod Coupled Product Pd0->Prod TM_Complex L₂Pd(II)(Ar)(R) (Transmetalation) OA_Complex->TM_Complex R-M OA Oxidative Addition TM_Complex->Pd0 Ar-R (Product) TM Transmetalation Product_Complex Product-Catalyst Complex RE Reductive Elimination ArX This compound ArX->OA_Complex RM Organometallic Reagent (e.g., Ar-B(OH)₂) RM->TM_Complex

Caption: Generalized catalytic cycle for Pd cross-coupling.[5]

Part 4: Sonogashira Coupling Guide

The Sonogashira coupling is the premier method for synthesizing 3-alkynyl-1H-indazoles. This reaction is particularly sensitive and often requires careful optimization.

Troubleshooting & FAQs
  • Question: My Sonogashira coupling failed completely. I am using an unprotected indazole. Is this the problem?

    • Answer: Almost certainly, yes. Unprotected N-H indazoles are known to perform very poorly in Sonogashira couplings.[6] The acidic proton interferes with the basic conditions and the catalyst system. N-protection (e.g., with a Boc or SEM group) is considered essential for this transformation to succeed.[6][7]

  • Question: I am seeing significant amounts of alkyne homocoupling (Glaser coupling). How do I suppress this?

    • Answer: Glaser homocoupling is a common side reaction promoted by the copper(I) co-catalyst in the presence of oxygen.[15] To minimize it:

      • Rigorous Degassing: This is non-negotiable. Ensure your solvent and reaction mixture are completely free of oxygen.

      • Minimize Copper: Use the lowest effective amount of the Cu(I) salt (e.g., CuI), typically 1-5 mol%.

      • Amine Base: Use an amine base like Et₃N or DIPEA, which can also act as a solvent and help coordinate the copper species, disfavoring the homocoupling pathway.

Optimized Starting Conditions: Sonogashira Coupling
ParameterRecommended ConditionRationale & Notes
Substrate N-Protected this compoundCritical for success. [6]
Pd Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A standard and effective palladium source.
Cu Co-catalyst CuI (5-10 mol%)Essential for the Sonogashira mechanism.
Coupling Partner Terminal Alkyne (1.2 equiv.)A small excess is usually sufficient.
Base / Solvent Et₃N or DIPEAActs as both the base and often the solvent.
Temperature Room Temperature to 60 °COften proceeds under mild conditions.

Part 5: Buchwald-Hartwig Amination Guide

This reaction is the method of choice for forming C-N bonds, allowing for the synthesis of 3-amino-1H-indazole derivatives. Success is highly dependent on ligand choice.[16]

Troubleshooting & FAQs
  • Question: I am trying to couple my iodoindazole with an amine using Pd(PPh₃)₄ and it's not working. Why?

    • Answer: Standard ligands like triphenylphosphine are generally ineffective for C-N reductive elimination. The Buchwald-Hartwig amination requires specialized, bulky, and electron-rich biarylphosphine ligands to facilitate the difficult C-N bond-forming step.[17][18]

  • Question: Which ligand should I choose?

    • Answer: The choice depends on the amine. For primary amines, Xantphos or RuPhos are excellent starting points. For secondary amines or more challenging couplings, ligands like BrettPhos may be required.[16] Using a pre-formed palladacycle precatalyst incorporating one of these ligands can often give more reproducible results.[19]

Optimized Starting Conditions: Buchwald-Hartwig Amination
ParameterRecommended ConditionRationale & Notes
Palladium Source Pd₂(dba)₃ (2 mol%) or a precatalystPd₂(dba)₃ is a common source, paired with a ligand.[13][16]
Ligand Xantphos, RuPhos, or BrettPhos (4-8 mol%)Crucial for reactivity. Choice depends on the amine.[16]
Coupling Partner Primary or Secondary Amine (1.2 equiv.)
Base NaOt-Bu or Cs₂CO₃ (1.5-2.0 equiv.)A strong base is typically required. NaOt-Bu is common.[13]
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are necessary.
Temperature 80-110 °CReaction often requires heating.

References

Technical Support Center: Navigating the Regioselective Functionalization of 3-Iodo-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide addresses the common challenges encountered during the regioselective functionalization of 3-Iodo-1H-indazole-5-carbaldehyde, a versatile building block in medicinal chemistry. Our aim is to provide practical, field-tested insights and troubleshooting strategies in a direct question-and-answer format to facilitate the success of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section is designed to help you navigate specific problems you may encounter during your synthetic work with this compound.

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Question: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I'm observing poor conversion to the desired product. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in Suzuki-Miyaura couplings involving 3-iodoindazoles are a frequent challenge. The issue often stems from a combination of factors related to the substrate's properties and the reaction conditions. The presence of the electron-withdrawing aldehyde group can make the 3-iodo-1H-indazole more reactive towards oxidative addition, which is often the rate-determining step, but it can also lead to a higher likelihood of side reactions[1].

Here is a systematic approach to troubleshooting:

  • The Critical Role of N-Protection: The acidic N-H proton of the indazole can interfere with the catalytic cycle by reacting with the base or the organometallic intermediates. While some protocols for unprotected 3-iodoindazoles exist, particularly under microwave irradiation, N-protection is generally recommended for many cross-coupling reactions to prevent side reactions and catalyst inhibition[1].

    • Recommendation: Protect the indazole nitrogen with a suitable group like Boc (di-tert-butyl dicarbonate) or SEM (2-(trimethylsilyl)ethoxymethyl chloride). The choice of protecting group can influence the reaction's success[1]. However, be aware that electron-withdrawing groups, such as the 5-carbaldehyde, can make N-Boc groups susceptible to deprotection under basic conditions[2].

  • Catalyst and Ligand Selection: The choice of the palladium source and the phosphine ligand is paramount for a successful coupling.

    • Catalyst: Standard catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ can be effective. For more challenging couplings, consider more active pre-catalysts, such as those based on Buchwald ligands[3].

    • Ligands: Bulky, electron-rich phosphine ligands are often effective for cross-coupling with heteroaryl halides. Ligands like XPhos, SPhos, or dppf have shown good performance in similar systems[3][4].

  • Base and Solvent Optimization: The base and solvent system is crucial for the efficiency of the transmetalation step and the overall catalytic cycle.

    • Base: The choice and quality of the base are critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is finely powdered and anhydrous.

    • Solvent: The solvent must be dry and thoroughly deoxygenated to prevent catalyst deactivation. Common solvent systems include mixtures of dioxane/water or DMF[5][6].

  • Reaction Temperature: The reaction may require elevated temperatures to proceed efficiently. Microwave irradiation can often significantly reduce reaction times and improve yields for challenging substrates[3].

dot

Troubleshooting_Suzuki_Coupling Workflow for Troubleshooting Low Yield in Suzuki Coupling start Low or No Product Yield check_protection Is the indazole N-H protected? start->check_protection protect_n Protect the indazole nitrogen (e.g., Boc, SEM) check_protection->protect_n No check_catalyst Review catalyst and ligand choice check_protection->check_catalyst Yes protect_n->check_catalyst optimize_catalyst Use more active pre-catalysts (e.g., Buchwald) and bulky, electron-rich ligands (e.g., XPhos, SPhos) check_catalyst->optimize_catalyst check_conditions Examine reaction conditions (base, solvent, temperature) optimize_catalyst->check_conditions optimize_conditions Use anhydrous, finely powdered base (K2CO3, Cs2CO3). Ensure dry, deoxygenated solvent. Consider microwave irradiation. check_conditions->optimize_conditions success Improved Product Yield optimize_conditions->success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Issue 2: Poor Regioselectivity in N-Alkylation (N-1 vs. N-2 Isomers)

Question: I am trying to alkylate the indazole nitrogen, but I'm getting a mixture of N-1 and N-2 isomers that are difficult to separate. How can I control the regioselectivity?

Answer:

Achieving high regioselectivity in the N-alkylation of indazoles is a common hurdle due to the presence of two nucleophilic nitrogen atoms. The outcome is a delicate balance of steric and electronic effects of the substituents on the indazole ring, as well as the reaction conditions[7][8][9].

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. Therefore, conditions that allow for equilibration tend to favor the N-1 alkylated product[9].

    • For N-1 Selectivity (Thermodynamic Product): The use of a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) often provides high selectivity for the N-1 isomer[7].

    • For N-2 Selectivity (Kinetic Product): Conditions that favor kinetic control can lead to the N-2 product. This can sometimes be achieved with weaker bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF, although this is highly substrate-dependent[9].

  • Influence of Substituents:

    • Steric Hindrance: Bulky substituents at the C-7 position can sterically hinder the N-1 position, thus favoring alkylation at the N-2 position[7][9]. The 5-carbaldehyde group is not expected to exert a significant steric effect on either nitrogen.

    • Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms, thereby affecting the N-1/N-2 ratio[7][8].

dot

N_Alkylation_Selectivity Controlling N1 vs. N2 Regioselectivity in Indazole Alkylation start Poor N1/N2 Regioselectivity goal Desired Product? start->goal n1_selectivity Target N1-Alkylation (Thermodynamic Control) goal->n1_selectivity N1 Isomer n2_selectivity Target N2-Alkylation (Kinetic Control) goal->n2_selectivity N2 Isomer n1_conditions Use strong base (NaH) in a non-polar aprotic solvent (THF). n1_selectivity->n1_conditions n2_conditions Use weaker base (K2CO3) in a polar aprotic solvent (DMF). Highly substrate-dependent. n2_selectivity->n2_conditions consider_substituents Consider steric and electronic effects of ring substituents. n1_conditions->consider_substituents n2_conditions->consider_substituents

Caption: Decision diagram for regioselective N-alkylation of indazoles.

Frequently Asked Questions (FAQs)

Q1: Is N-protection of the indazole absolutely necessary for cross-coupling reactions?

A1: While not always strictly necessary, especially for some Suzuki-type vinylations under microwave conditions, N-protection is highly recommended for most cross-coupling reactions, including Sonogashira and Heck couplings[1]. The unprotected N-H can lead to side reactions and catalyst inhibition, resulting in lower yields and more complex purification.

Q2: What are some common side reactions to watch out for?

A2: Besides the formation of N-1/N-2 isomers in alkylation, other common side reactions include:

  • Dehalogenation: Reduction of the C-I bond to a C-H bond, resulting in the formation of 1H-indazole-5-carbaldehyde. This can be promoted by certain catalysts and reaction conditions.

  • Homocoupling: Dimerization of the boronic acid or the terminal alkyne (in Sonogashira coupling) can occur, especially in the presence of oxygen.

  • Reactions involving the aldehyde: Under strongly basic or nucleophilic conditions, the aldehyde group could potentially undergo side reactions. Careful selection of a non-nucleophilic base is important.

Q3: My this compound has poor solubility in my reaction solvent. What can I do?

A3: Based on its structure with both polar (N-H, aldehyde) and non-polar (iodo-benzene ring) components, solubility can be a challenge. Aromatic nitro compounds, which have similar polarity features, are generally sparingly soluble in water but more soluble in organic solvents.

  • Solvent Screening: Test a range of solvents. DMF is often a good choice as it can dissolve both organic substrates and inorganic bases effectively[5]. Other polar aprotic solvents like dioxane or NMP could also be effective.

  • Temperature: Gently warming the reaction mixture may help to dissolve the starting material.

  • Solvent Mixtures: Using a co-solvent system can sometimes improve solubility.

Q4: For a Sonogashira coupling, is a copper co-catalyst required?

A4: The classic Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst[10]. The copper co-catalyst facilitates the formation of a copper-acetylide intermediate, which then transmetalates with the palladium complex. While copper-free Sonogashira protocols exist, the copper-catalyzed version is often more reliable, especially for less reactive aryl halides. However, the use of copper can sometimes lead to alkyne homocoupling (Glaser coupling), so running the reaction under an inert atmosphere is crucial[10].

Q5: How does the 5-carbaldehyde group affect the reactivity in Buchwald-Hartwig amination?

A5: The Buchwald-Hartwig amination is a powerful method for C-N bond formation[11]. The electron-withdrawing nature of the 5-carbaldehyde group is expected to increase the reactivity of the C-I bond towards oxidative addition to the palladium catalyst, similar to its effect in Suzuki coupling[1]. However, the basic conditions typically employed in Buchwald-Hartwig reactions could potentially lead to side reactions involving the aldehyde. Careful optimization of the base and reaction temperature will be necessary.

Experimental Protocols

General Protocol for N-Boc Protection of this compound
  • Dissolve this compound (1.0 equiv.) in a suitable solvent such as THF or dichloromethane.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2-1.5 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.).

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-Boc protected product.

General Protocol for Suzuki-Miyaura Coupling
  • To a dry reaction vessel, add the N-protected this compound (1.0 equiv.), the boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary

ChallengeKey Factors to ConsiderRecommended Starting Point
Low Yield in Cross-Coupling N-H acidity, catalyst/ligand activity, base/solvent choice, temperatureN-protection (e.g., Boc), Pd(dppf)Cl₂ or a Buchwald pre-catalyst, K₂CO₃ or Cs₂CO₃ in dioxane/water, consider microwave heating.
Poor N1/N2 Selectivity Thermodynamic vs. kinetic control, base/solvent system, steric/electronic effectsFor N1: NaH in THF. For N2: K₂CO₃ in DMF (substrate dependent).
Dehalogenation Side Reaction Catalyst choice, reaction time, presence of hydrogen sourcesUse a more selective catalyst, optimize reaction time to avoid over-reaction.
Poor Solubility Polarity of the moleculeScreen polar aprotic solvents like DMF, NMP, or dioxane.

References

Storage and handling conditions to prevent degradation of 3-Iodo-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Iodo-1H-indazole-5-carbaldehyde

Introduction: Welcome to the technical support guide for this compound (CAS No. 944899-01-8). This molecule is a critical building block in medicinal chemistry and organic synthesis, valued for its dual reactivity at the C3-iodo and C5-aldehyde positions.[1] However, its chemical structure also imparts sensitivities to environmental conditions that can lead to degradation, compromising experimental outcomes. This guide provides field-proven insights and protocols to ensure the long-term stability and integrity of your material.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound? A1: To ensure maximum stability and purity, the compound should be stored at 2-8°C in a dark place under an inert atmosphere (e.g., Argon or Nitrogen).[2][3] The container must be tightly sealed to protect it from moisture.[3]

Q2: Why is storage under an inert atmosphere so critical? A2: Like many complex organic molecules, this compound can be sensitive to atmospheric oxygen.[3] An inert atmosphere prevents oxidative degradation, which can compromise the compound's purity, lead to color changes, and affect its reactivity in sensitive downstream applications like palladium-catalyzed cross-coupling reactions.[1][4][5]

Q3: Is this compound sensitive to light? A3: Yes. Aromatic systems, particularly those with heteroatoms and functional groups like aldehydes, can be susceptible to photodegradation. It is essential to store the solid compound and any solutions in light-resistant containers, such as amber vials or bottles wrapped in aluminum foil.[3][6][7] Handling should be performed under subdued lighting whenever possible.[6]

Q4: How can I visually identify if my compound has degraded? A4: This product is typically supplied as a yellow solid.[1] A significant change in color, such as darkening to brown, or a change in its physical state (e.g., clumping due to moisture absorption) are strong indicators of degradation.[3] If you observe these changes, we recommend re-analyzing the material for purity via techniques like HPLC or NMR before use.[7][8]

Q5: What is the best practice for handling the solid compound upon opening a new bottle? A5: When opening a new bottle, it is best to do so in a controlled environment, such as a glove box or under a gentle stream of inert gas, to minimize exposure to air and moisture.[5][9] If a glove box is unavailable, quickly dispense the required amount and immediately purge the bottle's headspace with argon or nitrogen before tightly resealing.

Q6: How should I prepare solutions of this compound? A6: For maximum accuracy in your experiments, solutions should be prepared fresh before each use. If you must store a stock solution, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF). For short-term storage, keep the solution at -20°C in a tightly sealed, light-protected vial.[8][10] Repeated freeze-thaw cycles should be avoided.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: The compound has darkened in color since it was last used.

  • Possible Cause A: Exposure to Air and/or Light.

    • Causality: The indazole ring and aldehyde functional group are susceptible to oxidation and photodegradation, which often results in the formation of colored impurities.

    • Solution: Ensure the container cap is providing a hermetic seal. After each use, purge the headspace with an inert gas before storage.[3] Always store the container in a dark location, such as a sealed box within the refrigerator.[2][11]

  • Possible Cause B: Exposure to Moisture.

    • Causality: The compound is hygroscopic and can absorb atmospheric water, which can lead to physical changes (clumping) and potential hydrolysis over time.

    • Solution: For frequent use, consider storing the primary container inside a larger, sealed container with a desiccant.[3] When weighing, do not leave the bottle open to the atmosphere for extended periods.

Issue 2: Inconsistent results or low yields in catalytic coupling reactions (e.g., Suzuki, Sonogashira).

  • Possible Cause A: Partial Degradation of the Starting Material.

    • Causality: The C-I bond is the reactive site for cross-coupling. If the compound has degraded, the actual molar quantity of active starting material will be lower than calculated, leading to incorrect stoichiometry and reduced yields.[1] The aldehyde group can also be oxidized to a carboxylic acid, which may interfere with the reaction.

    • Solution: Before a critical experiment, verify the purity of your material using a suitable analytical method (qNMR is ideal, but HPLC or ¹H NMR can also be informative). If significant impurities are detected, it is best to use a fresh, unopened batch of the compound.

  • Possible Cause B: Contamination from Improper Handling.

    • Causality: Air-sensitive reactions require rigorous exclusion of oxygen and moisture, which can deactivate the catalyst and reagents.[4][12]

    • Solution: Use proper air-sensitive techniques, such as a Schlenk line or a glove box.[4][5] Ensure all glassware is oven- or flame-dried immediately before use and that all solvents are anhydrous.[9][13]

Data & Protocols

Summary of Storage and Handling Conditions
ParameterRecommended ConditionRationale
Temperature 2–8°CTo minimize thermal degradation and preserve long-term stability.[2][3]
Atmosphere Inert Gas (Argon or Nitrogen)To prevent oxidation of the sensitive indazole and aldehyde moieties.[3]
Light Store in a dark, opaque containerTo prevent photodegradation.[2][6][7]
Moisture Tightly sealed container in a dry locationTo prevent hydrolysis and physical changes.[3]
Incompatibilities Strong oxidizing agents, strong reducing agentsTo avoid hazardous and uncontrolled reactions.[3]
Experimental Protocols

Protocol 1: Standard Handling and Weighing Procedure

  • Allow the container of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Perform weighing in an area with minimal air currents. For highest precision and to protect the compound, conduct this step within an inert atmosphere glove box.

  • If a glove box is not available, open the container, quickly remove the desired amount of solid using a clean spatula, and place it into a pre-tared, dry vial.

  • Immediately close both the primary container and the vial containing the weighed compound.

  • Purge the headspace of the primary container with a gentle stream of nitrogen or argon before tightening the cap and wrapping the seal with Parafilm® for extra security.

  • Return the primary container to storage at 2-8°C.

Protocol 2: Preparation of a Stock Solution for Experimental Use

  • Select a suitable anhydrous solvent (e.g., DMSO, DMF). Ensure the solvent is from a freshly opened bottle or has been properly dried and stored.

  • To the vial containing the pre-weighed solid from Protocol 1, add the calculated volume of anhydrous solvent using a dry syringe.[13]

  • Seal the vial with a septum cap and mix gently (vortex or sonicate) until the solid is fully dissolved.

  • If the solution is to be used over a period of time, wrap the vial in aluminum foil to protect it from light.[6][7]

  • Store the stock solution at -20°C. Before use, allow it to thaw completely and warm to room temperature.

Visual Workflow and Logic Diagrams

G cluster_0 Initial Handling Workflow Receive Receive Compound Equilibrate Equilibrate to RT (in desiccator) Receive->Equilibrate Inspect Inspect for Color Change / Clumping Equilibrate->Inspect Good Compound OK Inspect->Good No Bad Degradation Suspected (Re-analyze purity) Inspect->Bad Yes Weigh Weigh Under Inert Atmosphere (Glove Box) Good->Weigh Use Use in Experiment Weigh->Use Store Purge Headspace, Reseal, Store at 2-8°C in Dark Use->Store G cluster_1 Key Degradation Factors cluster_2 Consequences Compound 3-Iodo-1H-indazole- 5-carbaldehyde Air Atmospheric Oxygen Compound->Air Light UV/Visible Light Compound->Light Moisture Water (H2O) Compound->Moisture Heat > 8°C Compound->Heat Degradation Compound Degradation Air->Degradation Oxidation Light->Degradation Photolysis Moisture->Degradation Hydrolysis Heat->Degradation Accelerates All Pathways Color Color Change Degradation->Color Impurity Impurity Formation Degradation->Impurity Yield Reduced Reactivity/ Lower Yields Degradation->Yield

References

Technical Support Center: Troubleshooting Low Yields in the Nitrosation of Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitrosation of substituted indoles. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in this crucial synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not just procedural fixes, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction outcomes. This guide is structured in a question-and-answer format to directly address the common issues that can lead to low yields and unexpected byproducts.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: My nitrosation reaction is resulting in a very low yield of the desired product. What are the likely causes?

Low yields in indole nitrosations are a frequent challenge and can often be traced back to several key factors related to reaction conditions and substrate stability.

A1: Suboptimal Acid Concentration and pH

The acidity of the reaction medium is a critical parameter. The active nitrosating agent, nitrous acid (HNO₂), is generated in situ from a nitrite salt (commonly NaNO₂) and an acid. The concentration of the active electrophile, the nitrosonium ion (NO⁺) or a related species, is highly pH-dependent.

  • Causality: While a generally accepted optimal pH for nitrosation of many amines is between 3 and 4, the situation with indoles can be more complex.[1] Some studies have shown that the reaction rate for certain indole derivatives is surprisingly insensitive to the acidity of the medium.[1][2] However, excessively low pH can lead to undesired side reactions, such as acid-catalyzed dimerization or polymerization of the indole starting material or product.[1] Conversely, at a higher pH, the concentration of the active nitrosating species diminishes, slowing down the desired reaction.[1] For tryptophan, an indole derivative, an optimal HCl concentration has been reported in the range of 50-100 mM.[1]

  • Troubleshooting Protocol:

    • pH Measurement: If possible, measure the pH of your reaction mixture before and during the reaction.

    • Systematic Optimization: Perform a series of small-scale experiments varying the acid concentration. Start with mildly acidic conditions (e.g., 0.1 M HCl) and incrementally adjust.[1]

    • Alternative Acids: Consider using different acids. Acetic acid in a non-polar solvent like benzene has been reported to yield isonitroso and 3-nitroso indole derivatives, indicating the choice of acid can influence the product distribution.[1][3]

A2: Product Instability and Decomposition

N-nitrosoindoles can be unstable, and their stability is highly dependent on the specific indole structure and the pH of the medium.[1][4]

  • Causality: The stability of the nitrosated product can vary significantly. For instance, some nitrosated indole-3-derivatives are more stable at a basic pH of 8 than at an acidic pH of 2, while the opposite is true for nitrosated 4-chloroindole.[1][4] This instability can lead to product loss during the reaction or the workup procedure. An equilibrium can also exist between the nitrosated indole, the free indole, and nitrite, which can shift depending on the conditions.[4][5]

  • Troubleshooting Protocol:

    • Adjust Workup pH: Based on the known stability of your target compound or related structures, consider adjusting the pH during the workup. For many nitrosoindoles, quenching the reaction with a base like sodium bicarbonate to reach a pH around 8 can enhance stability.[4]

    • Temperature Control: Keep the reaction and workup temperatures as low as possible (typically 0-5 °C) to minimize decomposition.

    • Minimize Time in Solution: Isolate the product as quickly as possible after the reaction is complete. Prolonged exposure to the reaction or workup conditions can lead to degradation.

A3: Competing Side Reactions

The formation of byproducts is a major contributor to low yields. The electron-rich nature of the indole ring makes it susceptible to various side reactions.

  • Causality: A common side reaction is the formation of colored dimers and trimers, such as "indole red".[1] These byproducts often arise from the reaction of the initial 3-nitrosoindole intermediate with unreacted indole starting material.[1] This is particularly problematic when the local concentration of the indole is high.

  • Troubleshooting Protocol:

    • Reverse Addition: A highly effective strategy is the slow, dropwise addition of the indole solution to the pre-formed nitrosating agent mixture (acid and nitrite).[1][6][7] This maintains a low concentration of the free indole, thereby minimizing dimerization.[6]

    • Dilution: Running the reaction at a higher dilution can also disfavor bimolecular side reactions like dimerization.

    • Temperature Control: Lowering the reaction temperature can help to slow down the rate of side reactions relative to the desired nitrosation.

Frequently Asked Questions (FAQs)

Q1: I'm observing a lot of red/purple coloration in my reaction. What is this, and how can I prevent it?

A: The colored byproducts are very likely dimers or trimers, often referred to as indole red.[1] These compounds are formed from the condensation of the initial 3-nitrosoindole intermediate with unreacted indole.[1] To minimize their formation, employ a slow, reverse addition of your indole solution to the acidic nitrite mixture.[1][7] This ensures that the concentration of free indole is kept to a minimum, thus favoring the desired nitrosation over dimerization.[6]

Q2: What is the optimal temperature for my indole nitrosation?

A: The optimal temperature is a balance between reaction rate and stability. For most indole nitrosations, a temperature range of 0-5 °C is recommended. This is typically achieved using an ice-water bath. Lower temperatures help to suppress side reactions and minimize the decomposition of the potentially unstable nitrosoindole product.

Q3: Can I use a different nitrosating agent besides sodium nitrite?

A: Yes, other nitrosating agents can be used, although sodium nitrite in acidic solution is the most common and cost-effective. Alternatives include:

  • Alkyl nitrites (e.g., tert-butyl nitrite, isoamyl nitrite): Often used in organic solvents.

  • Dinitrogen trioxide (N₂O₃): A powerful nitrosating agent.[8]

  • Angeli's salt (Na₂N₂O₃): A nitroxyl (HNO) donor that can lead to N-nitrosoindoles in the presence of oxygen.[9]

The choice of nitrosating agent can influence the reaction conditions and potentially the product distribution.

Q4: How do I monitor the progress of my nitrosation reaction?

A: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. Use an appropriate solvent system to achieve good separation between your starting indole, the desired nitrosoindole product, and any major byproducts. Staining with an appropriate agent (e.g., potassium permanganate) may be necessary for visualization if the compounds are not UV-active.

Experimental Protocols and Data

General Protocol for Nitrosation of a Substituted Indole (Reverse Addition)

This protocol is a starting point and should be optimized for your specific substrate.

  • Preparation of the Indole Solution: Dissolve the substituted indole (1 equivalent) in an appropriate solvent (e.g., DMF, acetic acid, or a mixture with water).

  • Preparation of the Nitrosating Agent: In a separate flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath, dissolve sodium nitrite (1.1 to 1.5 equivalents) in water.

  • Acidification: Slowly add the acid (e.g., 1 M HCl) to the stirred sodium nitrite solution at 0-5 °C to generate nitrous acid in situ.

  • Nitrosation: Add the pre-cooled indole solution dropwise to the acidic nitrite solution over a period of 15-60 minutes, maintaining the temperature at 0-5 °C.[1]

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Quenching: Carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic (pH ~7-8). Be cautious of gas evolution (CO₂).[1]

    • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

    • Drying: Combine the organic layers and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Table 1: Troubleshooting Summary
Problem Potential Cause Recommended Solution(s)
Low YieldSuboptimal pHPerform small-scale optimizations of acid concentration.[1]
Product DecompositionConduct reaction and workup at low temperatures (0-5°C); adjust workup pH to enhance stability.[1][4]
Dimerization/Side ReactionsUse slow, reverse addition of the indole to the nitrosating agent; run the reaction at higher dilution.[1][6][7]
Formation of Colored ByproductsDimerization (e.g., Indole Red)Employ slow, reverse addition of the indole.[1][7]
Inconsistent ResultsInefficient Nitrosating Agent FormationEnsure thorough mixing of acid and nitrite at low temperature before adding the indole.

Visualizing the Chemistry

Mechanism and Side Reactions

The following diagrams illustrate the key chemical pathways involved in the nitrosation of indoles.

Nitrosation_Mechanism cluster_activation Activation cluster_main_path Desired Pathway cluster_side_path Side Reaction Indole Indole Intermediate Wheland-type Intermediate Indole->Intermediate + NO⁺ HNO2 HNO₂ NO_plus NO⁺ (Nitrosating Agent) HNO2->NO_plus + H⁺ H_plus H⁺ H_plus->NO_plus Nitrosoindole 3-Nitrosoindole (Product) Intermediate->Nitrosoindole - H⁺ Dimer Dimer (e.g., Indole Red) Nitrosoindole->Dimer + Unreacted Indole Unreacted_Indole Unreacted Indole Unreacted_Indole->Dimer

Caption: General mechanism of indole nitrosation and a common side reaction pathway.

Troubleshooting_Workflow Start Low Yield in Indole Nitrosation Check_Procedure Check Procedure: - Reverse Addition? - Temp Control (0-5°C)? Start->Check_Procedure Implement_Procedure Implement Reverse Addition & Strict Temp Control Check_Procedure->Implement_Procedure No Check_pH Optimize Acid Concentration (Small-scale trials) Check_Procedure->Check_pH Yes Implement_Procedure->Check_pH Yield still low Success Improved Yield Implement_Procedure->Success Yield Improved Check_Workup Investigate Product Stability: - Adjust Workup pH - Minimize Time in Solution Check_pH->Check_Workup No improvement Check_pH->Success Improvement Check_Workup->Success Improvement

Caption: A logical workflow for troubleshooting low yields in indole nitrosation.

References

Technical Support Center: Minimizing Homocoupling in Reactions Involving 3-Iodo-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenge of homocoupling in cross-coupling reactions with 3-Iodo-1H-indazole-5-carbaldehyde. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your desired products.

Introduction: The Challenge of Homocoupling

This compound is a valuable building block in medicinal chemistry. However, its use in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, is often plagued by the formation of a homocoupled dimer (5,5'-(Ethane-1,2-diyl)bis(this compound)). This byproduct not only consumes the starting material and reduces the yield of the target molecule but also presents significant purification challenges due to its similar polarity to the desired product.[1] This guide will equip you with the knowledge and techniques to effectively suppress this unwanted side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of homocoupling in my cross-coupling reactions with this compound?

A1: The two principal culprits behind homocoupling are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1][2]

  • Oxygen-Mediated Homocoupling : Dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the homocoupling of your nucleophilic coupling partner (e.g., boronic acid in Suzuki coupling).[2][3]

  • Palladium(II)-Mediated Homocoupling : When using a Pd(II) salt like Pd(OAc)₂ as a precatalyst, it can directly react with two molecules of the nucleophile to generate the homocoupled product and the active Pd(0) catalyst. This is especially problematic at the onset of the reaction.[1][4]

Q2: I'm observing significant alkyne dimerization in my Sonogashira coupling. What is the cause and how can I prevent it?

A2: The homocoupling of terminal alkynes in Sonogashira reactions is known as Glaser coupling, which is a copper-catalyzed process.[5][6] The presence of a copper(I) cocatalyst, a base, and an oxidant (like oxygen) promotes the formation of a symmetrical 1,3-diyne.[5][7] To minimize this, consider the following:

  • Switch to Copper-Free Conditions : This is a highly effective strategy.[8] Copper-free Sonogashira protocols often utilize specialized palladium catalysts or bulky phosphine ligands to facilitate the coupling without the need for a copper cocatalyst.

  • Rigorous Degassing : As with other cross-coupling reactions, thoroughly removing oxygen from your reaction mixture is crucial.

Q3: Can the N-H group on the indazole ring of my substrate interfere with the reaction?

A3: Yes, the acidic proton of the indazole N-H can potentially interfere with the reaction, especially with strong bases. It can be deprotonated, leading to changes in the electronic properties of the substrate and potential coordination to the metal center. In some cases, N-protection of the indazole might be necessary to achieve optimal results, as has been noted for related indazole systems in Sonogashira couplings.[9]

Q4: How does the aldehyde functional group on my substrate affect the reaction?

A4: The aldehyde group is generally well-tolerated in many palladium-catalyzed cross-coupling reactions. However, under certain conditions, it could potentially undergo side reactions. For instance, with strong bases and high temperatures, aldol-type reactions could occur. It's also a site for potential coordination to the metal catalyst, which might influence reactivity. Careful selection of reaction conditions is key to avoiding these issues.

Troubleshooting Guide: A Stepwise Approach to Minimizing Homocoupling

If you are encountering significant homocoupling, follow this workflow to diagnose and resolve the issue.

Troubleshooting_Homocoupling Start High Homocoupling Observed Degassing Step 1: Enhance Degassing Protocol Start->Degassing Initial Check Catalyst Step 2: Re-evaluate Catalyst System Degassing->Catalyst If homocoupling persists Ligand Step 3: Optimize Ligand Choice Catalyst->Ligand Further optimization needed Base_Solvent Step 4: Modify Base and Solvent Ligand->Base_Solvent If still problematic Purification Step 5: Refine Purification Strategy Base_Solvent->Purification For residual byproduct

A stepwise guide to troubleshooting homocoupling.

Step 1: Rigorous Exclusion of Oxygen

This is the most critical first step. Ensure your degassing technique is robust.

  • Inert Gas Sparging : Bubbling an inert gas like argon or nitrogen through your solvent for an extended period (20-30 minutes) is effective. A subsurface sparge, where the gas is introduced below the liquid's surface, is more efficient.[2][10]

  • Freeze-Pump-Thaw : For maximum oxygen removal, this method is superior. It involves freezing the solvent, applying a vacuum to remove gases, and then thawing under an inert atmosphere. Repeating this cycle three to five times is recommended.[8]

  • Inert Atmosphere : Always run your reaction under a positive pressure of an inert gas. Use Schlenk techniques or a glovebox for sensitive reactions.

Step 2: Re-evaluate Your Catalyst System
  • Use a Pre-formed Pd(0) Catalyst : Instead of generating Pd(0) in situ from a Pd(II) source, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can reduce homocoupling that occurs during the initial reduction step.

  • Add a Mild Reducing Agent : If you must use a Pd(II) precatalyst, the addition of a mild reducing agent can facilitate the formation of the active Pd(0) catalyst without promoting homocoupling. Potassium formate has been shown to be effective in suppressing the homocoupling of aryl boronic acids.[3][10]

Step 3: Optimize Your Ligand Choice

The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity.

  • Bulky, Electron-Rich Ligands : For Suzuki and Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) can accelerate the desired cross-coupling pathway over homocoupling.[8][11] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[12]

Step 4: Modify Base and Solvent Conditions
  • Base Selection : The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[13] For Buchwald-Hartwig aminations, stronger bases like NaOt-Bu or KOt-Bu are often required.[14] The solubility of the base is important; sometimes adding a small amount of water as a co-solvent can be beneficial.[10]

  • Solvent System : The solvent must be able to dissolve the reactants sufficiently. Common solvent systems for Suzuki coupling include 1,4-dioxane/water, THF/water, and DMF/water.[13] For Buchwald-Hartwig aminations, toluene and dioxane are frequently used.

Step 5: Refine Your Purification Strategy

If minor amounts of the homocoupled dimer persist, optimizing your purification method is key.

  • Column Chromatography : Carefully screen different solvent systems to maximize the separation between your desired product and the homocoupled byproduct. A shallow gradient elution profile can often improve resolution.

  • Recrystallization : This can be a highly effective method for removing small amounts of impurities, provided a suitable solvent system can be found where the solubility of the product and the byproduct differ significantly.[15][16]

  • Trituration : This involves washing the crude solid with a solvent in which the desired product is insoluble, but the impurity is soluble.[17]

Optimized Experimental Protocols

The following protocols are designed as a starting point and may require optimization for your specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling

Suzuki_Workflow cluster_prep Reagent Preparation cluster_reaction Execution & Monitoring cluster_workup Workup & Purification Reagents 1. Combine this compound, boronic acid, base, and ligand in a Schlenk flask. Inert 2. Purge with N₂/Ar and add degassed solvent. Reagents->Inert Degas 3. Degas mixture with N₂ sparging (15 min). Inert->Degas Catalyst 4. Add Pd catalyst under inert atmosphere. Degas->Catalyst Heat 5. Heat to 80-100 °C and monitor (TLC/LC-MS). Catalyst->Heat Workup 6. Aqueous workup. Heat->Workup Purify 7. Column chromatography. Workup->Purify

A typical workflow for Suzuki-Miyaura cross-coupling.

  • Reagent Preparation : To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a phosphine ligand (e.g., SPhos, 0.04 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere : Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition : Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Final Degassing : Sparge the reaction mixture with nitrogen or argon for another 15 minutes.

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.).

  • Reaction : Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Workup and Purification : Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.[18]

Protocol 2: Copper-Free Sonogashira Coupling
  • Reagent Preparation : To a Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere and Solvent Addition : Purge the flask with argon and add degassed solvent (e.g., 1,4-dioxane).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Reaction : Heat the mixture (e.g., to 60-80 °C) and monitor by TLC or LC-MS.

  • Workup and Purification : After completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate. Purify the residue by column chromatography.

Data Summary: Impact of Reaction Parameters on Homocoupling

The following table summarizes the expected impact of various strategies on minimizing homocoupling, based on literature for analogous systems.

StrategyParameter ChangeExpected Impact on HomocouplingReference
Atmosphere Control Rigorous degassing (Freeze-Pump-Thaw)Significant Reduction[8]
Catalyst System Use of Pd(0) precatalyst vs. Pd(II)Reduction[13]
Addition of K-formate with Pd(II)Significant Reduction[3][10]
Ligand Selection Use of bulky, electron-rich phosphinesReduction[11]
Sonogashira Specific Switch to copper-free conditionsSignificant Reduction of Alkyne Dimer[8][19]

Conclusion

Minimizing homocoupling in reactions involving this compound is an achievable goal through the systematic optimization of reaction conditions. The foundational principles of rigorous oxygen exclusion, judicious choice of catalyst and ligands, and careful selection of base and solvent are paramount. By implementing the strategies and protocols outlined in this guide, researchers can significantly improve the efficiency and purity of their cross-coupling reactions, thereby accelerating their research and development endeavors.

References

Technical Support Center: Scalable Synthesis of 3-Iodo-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting, frequently asked questions (FAQs), and a detailed experimental protocol for the scalable synthesis of 3-Iodo-1H-indazole-5-carbaldehyde. This valuable building block is crucial for the production of compound libraries in drug discovery, primarily due to its versatile functional groups: a reactive aldehyde and an iodine atom prime for cross-coupling reactions.[1]

I. Troubleshooting Guide

The synthesis of this compound is generally straightforward, but challenges can arise, particularly when scaling up the reaction. This section addresses common issues, their probable causes, and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete Deprotonation: Insufficient base to deprotonate the indazole N-H, preventing electrophilic attack. 2. Inactive Iodine: Degradation of the iodine reagent. 3. Low Reaction Temperature: Insufficient energy to overcome the activation barrier.1. Ensure the base (e.g., KOH, NaOH) is fresh and used in the correct stoichiometric amount. Consider using a stronger base like potassium tert-butoxide if necessary.[2] 2. Use freshly purchased, high-purity iodine. 3. While the reaction often proceeds at room temperature, gentle heating (40-50°C) can sometimes improve yields, but monitor for side product formation.[3]
Formation of Multiple Products (Observed on TLC/LC-MS) 1. Di-iodination: Over-iodination of the indazole ring.[3] 2. Formation of Regioisomers: Iodination at other positions on the indazole ring, although C3 is generally the most nucleophilic.[3] 3. Side reactions of the aldehyde: The aldehyde group might undergo side reactions under basic conditions.1. Add the iodine solution dropwise to maintain a low concentration of the iodinating agent. Use a slight excess of the starting material. 2. Optimize the solvent and temperature. Aprotic polar solvents like DMF are commonly used.[2] Lowering the temperature may enhance regioselectivity.[3] 3. Keep the reaction temperature moderate and the reaction time as short as necessary.
Difficult Purification 1. Similar Polarity of Product and Byproducts: Makes separation by column chromatography challenging. 2. Product Instability on Silica Gel: The product may degrade on acidic silica gel.1. Screen various solvent systems for column chromatography (e.g., hexane/ethyl acetate, dichloromethane/methanol).[3] Consider using preparative HPLC for highly impure samples. 2. Use neutral or basic alumina for chromatography. Alternatively, treat the silica gel with a small amount of triethylamine in the eluent.
Inconsistent Yields on Scale-up 1. Inefficient Mixing: Poor mass transfer in larger reaction vessels. 2. Exothermic Reaction: Poor heat dissipation can lead to side reactions. 3. Precipitation of Reagents/Product: Can hinder the reaction progress.1. Use an appropriate overhead stirrer to ensure efficient mixing. 2. Add reagents portion-wise or via an addition funnel to control the reaction temperature. Use an ice bath if necessary. 3. Choose a solvent that ensures all components remain in solution at the reaction temperature.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the iodination of 1H-indazole-5-carbaldehyde?

A1: The reaction proceeds via an electrophilic aromatic substitution. The base deprotonates the N-1 position of the indazole ring, forming an indazolide anion. This increases the electron density of the ring system, making the C-3 position highly nucleophilic. The C-3 then attacks the electrophilic iodine (I₂), resulting in the formation of this compound.[2]

Q2: Why is DMF a commonly used solvent for this reaction?

A2: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively dissolves the starting material and the base.[1] Its high boiling point also allows for a wider range of reaction temperatures if heating is required.

Q3: Are there alternative iodinating agents to molecular iodine (I₂)?

A3: Yes, N-Iodosuccinimide (NIS) is a milder and often more selective iodinating agent that can be used.[2][3] The reaction conditions may need to be adjusted, often using a different solvent like acetonitrile.[3]

Q4: How can I confirm the identity and purity of the final product?

A4: The product should be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the position of the iodine and aldehyde groups.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[1][4]

  • Melting Point: To assess the purity of the crystalline solid.

Q5: What are the key safety precautions for this synthesis?

A5:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Iodine is corrosive and can cause stains. Handle it with care.

  • DMF is a potential reproductive toxin. Avoid inhalation and skin contact.

III. Detailed Experimental Protocol

This protocol is adapted from established literature procedures and is optimized for scalability.[1]

Materials and Reagents:

  • 1H-Indazole-5-carbaldehyde

  • Iodine (I₂)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer or overhead stirrer for larger scales

  • Addition funnel

  • Ice-water bath

  • Rotary evaporator

  • Glassware for extraction and chromatography

Synthetic Workflow Diagram:

Caption: Scalable synthesis workflow for this compound.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 1H-indazole-5-carbaldehyde (1.0 eq) in DMF (5-10 mL per gram of starting material) in a round-bottom flask, add potassium hydroxide (1.1 eq) or sodium hydroxide (1.1 eq) portion-wise at 0°C (ice-water bath). Stir the mixture for 15-30 minutes until the base has fully dissolved.

  • Iodination: In a separate flask, prepare a solution of iodine (1.1 eq) in DMF. Add this iodine solution dropwise to the reaction mixture at 0°C over 30-60 minutes. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate to quench the excess iodine. Stir until the dark color disappears. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF). Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10-50% ethyl acetate in hexane) to afford this compound as a solid. A yield of up to 97% has been reported for this procedure.[1]

IV. References

  • Vulcanchem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodo-3-methyl-1H-indazole. Retrieved from --INVALID-LINK--

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from --INVALID-LINK--

  • Singh, R., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(24), 14586-14598. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). 5-AMINO-3-IODO (1H)INDAZOLE synthesis. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of 3-Iodo-1H-indazole-5-carbaldehyde and its Comparison with Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the indazole scaffold is a privileged structure due to its diverse biological activities. Among its many derivatives, 3-Iodo-1H-indazole-5-carbaldehyde stands out as a versatile building block.[1][2] The presence of an iodine atom at the C3 position and a carbaldehyde group at the C5 position opens up avenues for a multitude of chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures.[1] A thorough understanding of its structural features is paramount for its effective utilization, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Part 1: NMR Characterization of this compound (Predicted Data)

A precise understanding of the electronic environment of each proton and carbon atom is crucial for confirming the identity and purity of this compound. The following sections detail the predicted ¹H and ¹³C NMR spectra, with assignments based on the known influence of iodo, aldehyde, and indazole functional groups on chemical shifts.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the standard numbering for the 1H-indazole ring is used.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below. The chemical shifts are influenced by the electron-withdrawing nature of the iodine and the aldehyde group, as well as the aromaticity of the indazole ring.

Proton AssignmentPredicted Chemical Shift (δ) [ppm]MultiplicityPredicted Coupling Constant (J) [Hz]Rationale
NH~13.5br s-The N-H proton of the indazole ring is acidic and typically appears as a broad singlet at a downfield chemical shift in DMSO-d₆.
CHO~10.1s-Aldehydic protons are highly deshielded and appear as a singlet in the downfield region of the spectrum.
H4~8.4d~1.0This proton is ortho to the electron-withdrawing aldehyde group, leading to a significant downfield shift. It is expected to show a small coupling to H6.
H6~8.0dd~8.8, ~1.0This proton is coupled to both H7 (ortho coupling) and H4 (meta coupling), resulting in a doublet of doublets.
H7~7.8d~8.8This proton is ortho to H6 and will appear as a doublet.
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum in DMSO-d₆ is detailed below. The chemical shifts are influenced by the electronegativity of the substituents and their position on the indazole ring.

Carbon AssignmentPredicted Chemical Shift (δ) [ppm]Rationale
C=O~192.0The carbonyl carbon of the aldehyde is highly deshielded.
C3a~142.0A quaternary carbon in the aromatic system.
C7a~140.0Another quaternary carbon of the indazole ring.
C5~132.0The carbon bearing the aldehyde group is deshielded.
C4~128.0Aromatic carbon adjacent to the aldehyde-substituted carbon.
C7~125.0Aromatic carbon in the benzene portion of the indazole ring.
C6~122.0Aromatic carbon coupled to H6.
C3~95.0The carbon atom directly attached to the iodine is significantly shielded due to the heavy atom effect.

Part 2: Comparative NMR Analysis with Alternative Compounds

To contextualize the predicted NMR data for this compound, it is instructive to compare it with the experimentally determined spectra of related molecules. For this purpose, we have selected 5-iodo-1H-indole-3-carbaldehyde and 5-chloro-3-phenyl-1H-indazole .[3][4] The former allows for an assessment of the effect of the indazole core versus an indole core, while the latter illustrates the impact of different substituents at the C3 and C5 positions.

Comparative ¹H NMR Data
CompoundH4H6H7Other Protons of InterestSolvent
This compound (Predicted) ~8.4 (d)~8.0 (dd)~7.8 (d)NH (~13.5), CHO (~10.1)DMSO-d₆
5-iodo-1H-indole-3-carbaldehyde [3]8.44 (s)7.53 (dd)7.37 (d)NH (12.27), CHO (9.92), H2 (8.29, d)DMSO-d₆
5-chloro-3-phenyl-1H-indazole [4]7.98-7.93 (m, includes H4)7.17-7.14 (m)7.32-7.29 (m)NH (11.55), Phenyl protons (7.98-7.45)CDCl₃
Comparative ¹³C NMR Data
CompoundC3C4C5C6C7C3aC7aOther Carbons of InterestSolvent
This compound (Predicted) ~95.0~128.0~132.0~122.0~125.0~142.0~140.0C=O (~192.0)DMSO-d₆
5-iodo-1H-indole-3-carbaldehyde [3]138.9129.286.6131.6115.0126.7136.2C=O (185.2), C2 (117.2)DMSO-d₆
5-chloro-3-phenyl-1H-indazole [4]145.36120.35127.11121.80111.35-140.04Phenyl carbonsCDCl₃

Key Observations from the Comparative Analysis:

  • Effect of the Heterocyclic Core: The chemical shifts of the protons and carbons in the benzene ring portion of this compound and 5-iodo-1H-indole-3-carbaldehyde show notable differences, reflecting the distinct electronic properties of the indazole and indole ring systems.

  • Substituent Effects: The presence of a phenyl group at C3 in 5-chloro-3-phenyl-1H-indazole, as opposed to an iodine atom, results in a significant downfield shift for C3. The chloro substituent at C5 also exerts a different electronic influence compared to the iodo group in the indole analogue.

  • Aldehyde Group: The aldehyde proton and carbon chemical shifts are consistently found in the downfield region, as expected for this functional group.

cluster_0 Structural Comparison A This compound B 5-iodo-1H-indole-3-carbaldehyde A->B Different Heterocyclic Core (Indazole vs. Indole) C 5-chloro-3-phenyl-1H-indazole A->C Different Substituents at C3 and C5 (I vs. Ph, CHO vs. Cl)

Caption: Key structural differences for comparative NMR analysis.

Part 3: Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for substituted indazoles like this compound.[5]

1. Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often preferred for indazole derivatives as it allows for the observation of the exchangeable NH proton. CDCl₃ can also be used if the compound is sufficiently soluble.

  • Concentration: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • The instrument should be properly tuned and the magnetic field shimmed to ensure optimal resolution and lineshape.

3. ¹H NMR Acquisition:

  • A standard one-dimensional proton spectrum should be acquired.

  • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • The number of scans can range from 8 to 64, depending on the sample concentration.

4. ¹³C NMR Acquisition:

  • A proton-decoupled ¹³C spectrum is acquired to obtain singlets for each carbon signal.

  • A significantly larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

  • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

5. Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to a Fourier transform to obtain the frequency-domain spectrum.

  • The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to the internal standard.

cluster_0 NMR Characterization Workflow A Sample Preparation (Solvent, Concentration) B Spectrometer Setup (Tuning, Shimming) A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition B->D E Data Processing (FT, Phasing, Referencing) C->E D->E F Spectral Analysis and Structure Elucidation E->F

Caption: A typical workflow for the NMR characterization of a small molecule.

Conclusion

The structural elucidation of this compound is readily achievable through a detailed analysis of its ¹H and ¹³C NMR spectra. Although experimental data is not widely published, a reliable prediction of its spectral parameters can be made based on the well-understood principles of substituent effects in aromatic and heterocyclic systems. The comparative analysis with structurally related compounds further aids in the confident assignment of its NMR signals. The protocols outlined in this guide provide a robust framework for researchers to obtain high-quality NMR data, which is indispensable for the unambiguous characterization of this and other related molecules in the pursuit of novel therapeutics and materials.

References

A Comparative Guide to the High-Resolution Mass Spectrometry (HRMS) Analysis of 3-Iodo-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Iodo-1H-indazole-5-carbaldehyde is a pivotal building block in medicinal chemistry, valued for its role in the synthesis of diverse compound libraries for drug discovery.[1][2] Its structural complexity, featuring an indazole core, an iodine substituent, and an aldehyde group, necessitates precise and powerful analytical techniques for unambiguous characterization. High-Resolution Mass Spectrometry (HRMS) stands out as an indispensable tool for this purpose, offering unparalleled accuracy in mass determination and detailed structural insights. This guide provides an in-depth comparison of HRMS with other common analytical techniques, supported by detailed experimental protocols and data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate methods for their analytical needs.

Introduction to this compound

Chemical Structure and Properties

This compound is a heterocyclic compound with the molecular formula C8H5IN2O and a precise molecular weight of 272.04 g/mol .[1][2] Its structure is characterized by a bicyclic indazole ring system, with an iodine atom at position 3 and a carbaldehyde (aldehyde) group at position 5.[1] The indazole core provides a rigid scaffold, while the iodine atom acts as an excellent leaving group in various cross-coupling reactions, and the aldehyde group is a versatile site for numerous chemical transformations.[1]

Significance in Medicinal Chemistry and Drug Development

The indazole nucleus is a prominent scaffold in a wide array of biologically active compounds, exhibiting activities such as antitumor, anti-inflammatory, and antimicrobial properties.[3][4][5] this compound serves as a versatile intermediate in the synthesis of these complex molecules, particularly through palladium-catalyzed reactions like the Suzuki-Miyaura and Sonogashira couplings.[1] Its dual functionality allows for the creation of diverse chemical libraries essential for screening and identifying new drug candidates.[1]

Analytical Challenges

The multifaceted nature of this compound presents unique analytical challenges. The presence of iodine, a monoisotopic element, simplifies the isotopic pattern but requires high mass accuracy for confirmation. The aldehyde group can be reactive, potentially leading to the formation of adducts or degradation products that need to be identified. Furthermore, the potential for isomeric impurities necessitates a technique with high resolving power.

Core Principles of High-Resolution Mass Spectrometry (HRMS)

The Imperative of Mass Accuracy and Resolution

HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) mass analyzers, provide mass measurements with high accuracy (typically <5 ppm) and high resolution (>10,000 FWHM). This capability allows for the determination of the elemental composition of a molecule from its exact mass, a critical step in structural elucidation.[6] High resolution is also crucial for separating ions with very similar mass-to-charge ratios (m/z), which is often necessary for distinguishing the target compound from impurities or matrix interferences.

Overview of Common HRMS Platforms
  • Orbitrap Mass Spectrometry: This technology utilizes a trapped ion cell to achieve very high resolution and mass accuracy. It is a powerful tool for both qualitative and quantitative analysis of small molecules.

  • Time-of-Flight (TOF) Mass Spectrometry: TOF analyzers measure the m/z of an ion based on the time it takes to travel a known distance. They are known for their high acquisition speed and are well-suited for coupling with fast chromatography techniques.

Recommended HRMS Protocol for this compound Analysis

A robust analytical method for this compound involves coupling Liquid Chromatography (LC) with HRMS. This approach, often referred to as LC-HRMS, provides separation of the analyte from potential impurities before mass analysis.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile or methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of the mobile phase solvents (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[7]

Liquid Chromatography (LC) Method
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape.[7]

  • Mobile Phase A: 0.1% formic acid in water.[7]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

  • Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound, hold for a short period, and then return to the initial conditions for re-equilibration.[7]

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is suitable for a 2.1 mm ID column.

Mass Spectrometry (MS) Parameters
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for indazole derivatives, as the nitrogen atoms in the ring can be readily protonated.[8]

  • Scan Range: A scan range of m/z 100-500 is appropriate to detect the protonated molecule and potential fragments.

  • Resolution: Set the instrument to a high-resolution setting (e.g., >60,000 FWHM) to ensure accurate mass measurements.

  • Collision Energy (for MS/MS): For fragmentation studies, a stepped collision energy (e.g., 10-40 eV) can be used to generate a comprehensive fragmentation spectrum.[9]

HRMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Analysis cluster_data Data Analysis Stock 1. Stock Solution (1 mg/mL in ACN) Working 2. Working Solution (1-10 µg/mL) Stock->Working Injection 3. Injection Working->Injection Column 4. C18 Column Separation Injection->Column Ionization 5. ESI+ Ionization Column->Ionization MS1 6. Full Scan (MS1) (High Resolution) Ionization->MS1 MS2 7. Fragmentation (MS/MS) MS1->MS2 Analysis 8. Data Interpretation MS2->Analysis

Interpreting HRMS Data for this compound

High-Resolution Accurate Mass (HRAM) for Elemental Composition

The primary advantage of HRMS is the ability to confirm the elemental composition. The expected exact mass for the protonated molecule [M+H]+ of C8H5IN2O is 272.9550. An observed mass within a narrow tolerance (e.g., ± 5 ppm) provides strong evidence for the correct molecular formula.

Isotopic Pattern Analysis

While iodine is monoisotopic, the presence of other elements like carbon will result in a characteristic isotopic pattern. The high resolution of HRMS allows for the clear observation of the M+1 peak, which arises from the natural abundance of ¹³C.

MS/MS Fragmentation Analysis for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves isolating the precursor ion ([M+H]+) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways may include:

  • Loss of the aldehyde group (-CHO) or carbon monoxide (-CO).[10][11]

  • Cleavage of the indazole ring structure.

  • Loss of the iodine atom.

Comparative Analysis: HRMS vs. Alternative Techniques

TechniquePrincipleAdvantages for this compoundDisadvantages
High-Resolution Mass Spectrometry (HRMS) Measures mass-to-charge ratio with high accuracy and resolution.- Unambiguous molecular formula confirmation.- High sensitivity for trace analysis.- Structural information from fragmentation.- Ideal for impurity profiling.[7]- Higher instrument cost.- Requires expertise for data interpretation.
Nominal Mass Spectrometry (e.g., Single Quadrupole) Measures mass-to-charge ratio to the nearest integer.- Lower cost and simpler operation.- Good for routine quantification.- Lacks mass accuracy for formula confirmation.- Lower resolution may not separate interferences.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.- Provides detailed structural information, including connectivity and stereochemistry.- Non-destructive technique.[12]- Lower sensitivity compared to MS.- Requires larger sample amounts.- Complex spectra can be challenging to interpret.[13]
High-Performance Liquid Chromatography with UV detection (HPLC-UV) Separates components of a mixture, which are then detected by UV absorbance.- Widely accessible and cost-effective.- Robust for routine purity analysis and quantification.[7]- Provides no direct structural information.- Co-eluting impurities with similar UV spectra can be missed.- Lower sensitivity than MS.

Technique_Comparison cluster_HRMS HRMS cluster_NMR NMR cluster_HPLC HPLC-UV HRMS_Node High Specificity High Sensitivity Structural Info NMR_Node Detailed Structure Non-destructive HPLC_Node Quantitative Cost-effective Analyte 3-Iodo-1H-indazole- 5-carbaldehyde Analyte->HRMS_Node Identity & Purity Analyte->NMR_Node Definitive Structure Analyte->HPLC_Node Routine Purity

Conclusion: Selecting the Right Analytical Tool

For the comprehensive characterization of this compound, High-Resolution Mass Spectrometry is the superior technique. Its ability to provide an unambiguous elemental composition and detailed structural information through fragmentation is unmatched by other methods. While NMR spectroscopy is essential for the complete de novo structural elucidation of novel compounds, HRMS offers a more sensitive and often faster method for confirming the identity and purity of known intermediates.[14][15] HPLC-UV remains a valuable and economical tool for routine quality control and quantification once the identity of the compound has been firmly established.[16] The synergistic use of these techniques, with HRMS at the forefront of identity confirmation, provides a robust analytical workflow for researchers in drug discovery and development.

References

A Comparative Guide to the X-ray Crystal Structure Determination of 3-Iodo-1H-indazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative in Modern Drug Discovery

Indazole derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates targeting a wide array of diseases, including cancer and cardiovascular conditions.[1][2][3][4] The unique bicyclic structure of indazole, composed of fused benzene and pyrazole rings, serves as a "privileged scaffold," offering a versatile template for designing novel therapeutic agents.[2][5] Among these, 3-iodo-1H-indazole-5-carbaldehyde and its derivatives are particularly valuable as synthetic intermediates. The iodine at the C-3 position and the carbaldehyde at the C-5 position provide reactive handles for introducing diverse chemical functionalities, enabling the exploration of vast chemical space in the quest for potent and selective drugs.[6][7][8]

For drug development professionals, an unambiguous understanding of a molecule's three-dimensional atomic arrangement is not merely academic—it is fundamental. X-ray crystallography stands as the gold standard for this purpose, providing high-resolution structural data that illuminates critical drug-target interactions, guides structure-activity relationship (SAR) studies, and validates molecular design.[9][10][11][12] This guide offers a comparative analysis of methodologies for determining the crystal structure of this compound derivatives, grounded in both theoretical principles and practical laboratory experience.

Synthetic Pathway to the Core Scaffold

The journey to a crystal structure begins with the synthesis of the target compound. The preparation of this compound derivatives typically follows a logical sequence. The precursor, a substituted 1H-indazole-3-carboxaldehyde, can often be synthesized from the corresponding indole through a nitrosation reaction.[6][8] Subsequent iodination at the C-3 position, a common and efficient reaction for indazoles, yields the desired scaffold.[4][7][13]

Indole Substituted Indole IndazoleCarbaldehyde 1H-Indazole-5-carbaldehyde Derivative Indole->IndazoleCarbaldehyde  Nitrosation   IodoIndazole This compound Derivative IndazoleCarbaldehyde->IodoIndazole  Iodination (e.g., I₂, KOH)  

Caption: Synthetic route to this compound derivatives.

Crystallization Methodologies: A Comparative Analysis

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step in structure determination.[10] The process relies on creating a supersaturated solution from which the molecule can slowly and orderly precipitate into a well-defined crystal lattice.[14][15] For small organic molecules like indazole derivatives, several classical techniques are employed, each with distinct advantages and limitations.

Crystallization Method Principle Advantages Disadvantages Best Suited For
Slow Evaporation Solvent is slowly removed from a saturated solution, increasing solute concentration to the point of crystallization.[15]Simple setup; requires minimal material.Limited control over evaporation rate and crystal growth; can lead to poorly formed or multiple crystals.Thermally stable compounds with moderate volatility solvents.
Vapor Diffusion A drop of the sample solution equilibrates with a larger reservoir containing a precipitant, causing slow diffusion of vapor and inducing crystallization.[15]Requires very small sample amounts; allows for screening of many conditions simultaneously; high degree of control.Can be sensitive to vibrations and temperature fluctuations; setup is more complex.Initial screening of crystallization conditions for new compounds.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible "anti-solvent" in which it is insoluble, causing crystallization at the interface.[15]Excellent for growing large, high-quality crystals; good control over diffusion rate.Requires larger quantities of material and solvent; setup can be delicate.Compounds that are highly soluble in one solvent but poorly soluble in another.
Slow Cooling A saturated solution at a higher temperature is slowly cooled, decreasing solubility and causing the compound to crystallize.[16][17]Good for compounds with a significant temperature-dependent solubility; can be scaled up easily.Requires precise temperature control; rapid cooling can lead to small or imperfect crystals.[16]Bulk crystallization after initial conditions have been identified.

Causality in Experimental Choices: The choice of solvent is paramount. An ideal solvent will dissolve the compound moderately at room temperature and exhibit temperature-dependent solubility (for cooling methods) or an appropriate vapor pressure (for diffusion/evaporation).[17] For indazole derivatives, solvents such as ethyl acetate, acetone, acetonitrile, and mixtures with anti-solvents like n-hexane or water are common starting points.[18] The presence of impurities can significantly hinder crystal formation by disrupting the lattice; therefore, high-purity starting material is essential.[17]

The Workflow of Structure Determination: From Crystal to Model

The entire process, from a purified compound to a refined 3D structure, follows a systematic workflow. Each stage is critical for the success of the next, forming a self-validating system where the quality of the outcome is dependent on the precision of each step.

cluster_exp Experimental Phase cluster_comp Computational Phase Purified Purified Compound Crystallization Crystallization Screening (Vapor Diffusion, etc.) Purified->Crystallization Crystal Single Crystal Selection (>0.1 mm) Crystallization->Crystal Mount Crystal Mounting & Cryo-cooling Crystal->Mount XRD X-ray Diffraction Data Collection Mount->XRD Process Data Processing (Integration & Scaling) XRD->Process Solve Structure Solution (Direct Methods) Process->Solve Refine Model Refinement Solve->Refine Validate Structure Validation & Deposition Refine->Validate

Caption: Workflow for single-crystal X-ray structure determination.

Detailed Experimental Protocols

Protocol 1: Crystallization by Vapor Diffusion (Hanging Drop Method)

This method is highly recommended for initial screening due to its efficiency with small amounts of material.

  • Prepare the Reservoir Solution: In a 24-well crystallization plate, add 500 µL of a precipitant solution (e.g., 20% PEG 3350 in 0.2 M sodium phosphate buffer) to each well.

  • Prepare the Compound Solution: Dissolve the purified this compound derivative in a suitable solvent (e.g., acetone, ethyl acetate) to a concentration of 5-10 mg/mL.

  • Set the Drop: On a siliconized glass coverslip, pipette a 2 µL drop of the compound solution and mix it with 2 µL of the reservoir solution from the well.

  • Seal the Well: Invert the coverslip and place it over the well, sealing it with vacuum grease. The drop is now "hanging" over the reservoir.

  • Incubate and Monitor: Store the plate in a vibration-free environment at a constant temperature (e.g., 18-20°C). Monitor for crystal growth over several days to weeks using a microscope.

Protocol 2: X-ray Diffraction Data Collection

Once a suitable crystal is obtained, data is collected using a diffractometer.

  • Crystal Harvesting: Carefully remove a well-formed single crystal from the drop using a cryo-loop. The crystal should be clear with sharp edges.

  • Cryo-protection (if necessary): Briefly pass the crystal through a cryo-protectant solution (e.g., Paratone-N oil) to prevent ice formation during cooling.

  • Mounting: Mount the loop on the goniometer head of the diffractometer. A stream of cold nitrogen gas (typically at 100 K) is used to flash-cool the crystal, minimizing radiation damage.

  • Data Collection: The instrument software is used to center the crystal in the X-ray beam. A data collection strategy is then executed, which involves rotating the crystal and collecting diffraction images at various orientations. For organic compounds, monochromatic Cu Kα radiation is often recommended due to its strong diffraction intensity.[19]

  • Data Processing: The collected images are processed to integrate the reflection intensities, which are then scaled and merged to produce a final reflection file for structure solution.

Data Interpretation: From Diffraction Pattern to Molecular Structure

The result of a successful diffraction experiment is a set of reflection data. This data is used to solve the "phase problem" and generate an electron density map of the unit cell. For small molecules, this is typically achieved using ab initio or direct methods.[10] An initial molecular model is built into the electron density map and then refined against the experimental data.

The quality of the final structure is assessed using several metrics, which are presented in a standardized crystallographic information file (CIF).

Parameter Description Ideal Value for a Good Structure
Resolution (Å) The level of detail observed in the electron density map.Lower is better; < 1.0 Å is considered high resolution.
R1 The agreement factor between the observed and calculated structure factor amplitudes.< 5% for high-quality data.
wR2 A weighted agreement factor based on the square of the structure factor amplitudes.< 15% is generally acceptable.
Goodness-of-Fit (GooF) Should be close to 1.0, indicating a good fit between the model and the data.~1.0
Completeness (%) The percentage of all possible reflections that were measured.> 99%

In cases where obtaining single crystals is unsuccessful, Powder X-ray Diffraction (PXRD) can be a valuable alternative.[20] While PXRD provides information about the crystal lattice and can be used for structure solution, it typically yields lower resolution data compared to single-crystal XRD and is more challenging for complex molecules.[20][21]

Conclusion

The precise determination of the three-dimensional structure of this compound derivatives is a critical step in the rational design of novel therapeutics. While the synthesis of these scaffolds is well-established, the path to a high-quality crystal structure is dependent on a systematic and logical approach to crystallization. A comparative understanding of different crystallization techniques, coupled with a meticulous experimental workflow, is essential for success. Vapor diffusion stands out as a powerful screening method, while techniques like slow cooling are ideal for scaling up. Ultimately, the high-resolution data provided by single-crystal X-ray diffraction is indispensable, offering the definitive structural insights that empower researchers and drug development professionals to advance the next generation of indazole-based medicines.

References

A Comparative Guide to the Reactivity of 3-Iodo- vs. 3-Bromo-1H-Indazole-5-Carbaldehyde in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical determinant of synthetic efficiency and overall project success. Within the realm of palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry, the choice of the aryl halide precursor significantly impacts reaction kinetics, yields, and accessibility to diverse chemical space. This guide provides an in-depth, data-supported comparison of the reactivity of 3-iodo-1H-indazole-5-carbaldehyde and its bromo-analogue, 3-bromo-1H-indazole-5-carbaldehyde, in three pivotal transformations: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

The indazole scaffold is a privileged motif in drug discovery, with numerous derivatives exhibiting a wide array of biological activities, including potent kinase inhibition.[1][2] The ability to functionalize the C3-position of the indazole ring is paramount for generating libraries of novel compounds for structure-activity relationship (SAR) studies. This guide will provide both the theoretical underpinnings and practical, experimentally-grounded insights to inform your synthetic strategy when working with these valuable building blocks.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energies

The fundamental difference in reactivity between 3-iodo- and 3-bromo-1H-indazole-5-carbaldehyde lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This disparity directly influences the rate-determining step in many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the low-valent palladium catalyst.

The generally accepted trend for the reactivity of aryl halides in these reactions is: I > Br > Cl > F .[3] This is a direct consequence of the bond dissociation energies (BDEs), where a lower BDE facilitates the cleavage of the C-X bond and, consequently, a faster oxidative addition. The approximate BDEs for relevant carbon-halogen bonds are as follows:

BondBond Dissociation Energy (kJ/mol)
C-I~213
C-Br~285
C-Cl~327
C-F~485

Table 1: Approximate bond dissociation energies for carbon-halogen bonds.[4]

This energy difference dictates that reactions with this compound can often be performed under milder conditions (e.g., lower temperatures, shorter reaction times) and may provide higher yields compared to its bromo-counterpart.

Suzuki-Miyaura Coupling: Forging C-C Bonds

For instance, studies on the Suzuki-Miyaura coupling of various haloindazoles have shown that iodoindazoles are highly efficient coupling partners.[2] Conversely, the coupling of bromoindazoles, while feasible, often requires more forcing conditions to achieve comparable yields.[5]

Expected Reactivity Comparison:

FeatureThis compound3-Bromo-1H-indazole-5-carbaldehyde
Reaction Temperature Lower temperatures are often sufficient.Higher temperatures are typically required.
Reaction Time Shorter reaction times are generally expected.Longer reaction times may be necessary for complete conversion.
Catalyst Loading Lower catalyst loadings may be effective.Higher catalyst loadings might be needed.
Yield Generally expected to provide higher yields under optimized conditions.May result in lower yields, especially under milder conditions.

Table 2: Expected trends in the Suzuki-Miyaura coupling of 3-iodo- vs. 3-bromo-1H-indazole-5-carbaldehyde.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general, adaptable protocol for the Suzuki-Miyaura coupling of 3-halo-1H-indazole-5-carbaldehydes. For the 3-bromo derivative, longer reaction times and potentially higher temperatures should be anticipated.

Materials:

  • 3-Halo-1H-indazole-5-carbaldehyde (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

Procedure:

  • To a reaction vessel, add the 3-halo-1H-indazole-5-carbaldehyde, arylboronic acid, and base.

  • Add the solvent system.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Add the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 3-Halo-1H-indazole-5-carbaldehyde - Arylboronic acid - Base solvent Add Solvent (e.g., Dioxane/Water) reagents->solvent degas Degas with Inert Gas solvent->degas catalyst Add Pd Catalyst degas->catalyst heat Heat and Stir (80-100 °C) catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Aqueous Workup & Extraction monitor->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[6] The reactivity trend of I > Br is also pronounced in this reaction.

While protocols for the Sonogashira coupling of 3-iodoindazoles are well-documented,[7] successful couplings with 3-bromoindazoles often necessitate higher temperatures, longer reaction times, and sometimes more specialized catalyst systems to achieve good yields. The increased strength of the C-Br bond makes the initial oxidative addition step more challenging.

Expected Reactivity Comparison:

FeatureThis compound3-Bromo-1H-indazole-5-carbaldehyde
Reaction Temperature Milder temperatures (often room temperature to 60 °C) can be effective.Higher temperatures (e.g., 60-100 °C) are generally required.
Reaction Time Typically shorter reaction times.Longer reaction times are often necessary.
Side Reactions Lower propensity for side reactions like Glaser coupling (homocoupling of the alkyne).Increased risk of Glaser coupling at higher temperatures.
Yield Generally higher yields are expected.Yields can be more variable and sensitive to reaction conditions.

Table 3: Expected trends in the Sonogashira coupling of 3-iodo- vs. 3-bromo-1H-indazole-5-carbaldehyde.

Experimental Protocol: Sonogashira Coupling

The following is a representative protocol for the Sonogashira coupling of 3-halo-1H-indazole-5-carbaldehydes. For the 3-bromo derivative, an increase in temperature and reaction time should be considered.

Materials:

  • 3-Halo-1H-indazole-5-carbaldehyde (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a reaction vessel, add the 3-halo-1H-indazole-5-carbaldehyde, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent and the base.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Catalytic_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ PdII_halide Ar-Pd(II)L₂-X PdII_alkynyl Ar-Pd(II)L₂-C≡CR' PdII_halide->PdII_alkynyl Transmetalation PdII_alkynyl->Pd0 Product Ar-C≡CR' PdII_alkynyl->Product Reductive Elimination CuI Cu(I)X PdII_alkynyl->CuI Cu_acetylide Cu(I)-C≡CR' Cu_acetylide->PdII_alkynyl Alkyne R'C≡CH Alkyne->Cu_acetylide Deprotonation Base Base ArX Ar-X (3-Halo-indazole) ArX->PdII_halide Oxidative Addition

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[8] The superior reactivity of aryl iodides is also a key consideration in this transformation.

For the amination of haloindazoles, the use of bulky, electron-rich phosphine ligands is often crucial for achieving high catalytic activity.[1] While this compound is expected to undergo Buchwald-Hartwig amination under relatively mild conditions, the corresponding 3-bromo derivative will likely require more forcing conditions, and the choice of ligand and base becomes even more critical for a successful outcome.

Expected Reactivity Comparison:

FeatureThis compound3-Bromo-1H-indazole-5-carbaldehyde
Reaction Temperature Lower to moderate temperatures are often sufficient.Higher temperatures are generally required.
Ligand Choice A broader range of phosphine ligands may be effective.Bulky, electron-rich ligands (e.g., XPhos, RuPhos) are often essential.
Base Strength A variety of bases can be used.Stronger bases (e.g., NaOtBu, K₃PO₄) are typically necessary.
Yield Generally expected to provide higher and more consistent yields.Yields can be more sensitive to the specific amine and reaction conditions.

Table 4: Expected trends in the Buchwald-Hartwig amination of 3-iodo- vs. 3-bromo-1H-indazole-5-carbaldehyde.

Experimental Protocol: Buchwald-Hartwig Amination

The following is a general protocol for the Buchwald-Hartwig amination of 3-halo-1H-indazole-5-carbaldehydes. For the 3-bromo substrate, careful selection of a suitable bulky phosphine ligand and a strong base is recommended.

Materials:

  • 3-Halo-1H-indazole-5-carbaldehyde (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, XPhos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu, 1.5-2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the 3-halo-1H-indazole-5-carbaldehyde, amine, base, palladium precatalyst, and phosphine ligand to a reaction vessel.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vessel and heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite, washing with the organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Outlook

The comparative reactivity of 3-iodo- and 3-bromo-1H-indazole-5-carbaldehyde in palladium-catalyzed cross-coupling reactions is a clear illustration of the fundamental principles of organometallic chemistry. The weaker carbon-iodine bond in the 3-iodo derivative consistently renders it the more reactive substrate, allowing for milder reaction conditions, shorter reaction times, and often higher yields in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

While 3-bromo-1H-indazole-5-carbaldehyde is a viable and often more cost-effective alternative, researchers must be prepared to employ more forcing conditions, including higher temperatures, longer reaction times, and carefully optimized catalyst systems, to achieve the desired transformations. The choice between these two valuable building blocks will ultimately depend on a balance of factors including desired reactivity, cost, and the specific requirements of the synthetic route. This guide provides the foundational knowledge and practical starting points to enable informed decisions and successful outcomes in the synthesis of novel indazole-based compounds for drug discovery and development.

References

The Untapped Potential of 3-Iodo-1H-indazole-5-carbaldehyde: A Comparative Guide to Synthesizing Next-Generation Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery, the selection of a starting scaffold is a critical decision that dictates the trajectory of a research program. The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs with a wide spectrum of biological activities, including anticancer and anti-inflammatory properties. This guide focuses on a particularly versatile, yet underexplored, starting material: 3-Iodo-1H-indazole-5-carbaldehyde .

While direct literature on the biological activity of compounds synthesized from this specific starting material is nascent, its chemical architecture presents a compelling platform for the creation of novel, potent, and selective therapeutic agents. The strategic placement of a reactive iodine atom at the 3-position and an aldehyde at the 5-position opens a gateway to a multitude of chemical transformations, allowing for the systematic exploration of chemical space and the optimization of biological activity.

This guide will provide a comparative analysis of the biological activities of various classes of indazole derivatives that can be readily synthesized from this compound. We will delve into the synthetic pathways, present comparative biological data from analogous systems, and provide detailed experimental protocols to empower researchers to unlock the full potential of this promising scaffold.

The Synthetic Versatility of this compound

The power of this compound lies in its dual reactive handles. The iodine at the C3 position is a prime substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a vast array of aryl and heteroaryl moieties.[1] This is particularly significant in the development of kinase inhibitors, where these appended ring systems can interact with key residues in the ATP-binding pocket.[1]

Simultaneously, the aldehyde group at the C5 position serves as a versatile functional group for a variety of transformations, including reductive amination, condensation reactions, and oxidation to a carboxylic acid. This allows for the introduction of diverse side chains that can modulate solubility, cell permeability, and target engagement.

Below is a workflow illustrating the synthetic potential stemming from this starting material.

G cluster_c3 C3 Position Chemistry cluster_c5 C5 Position Chemistry cluster_products Potential Bioactive Derivatives start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) start->suzuki Pd Catalyst sonogashira Sonogashira Coupling (Alkynes) start->sonogashira Pd/Cu Catalysts heck Heck Coupling (Alkenes) start->heck Pd Catalyst reductive_amination Reductive Amination (Amines) start->reductive_amination Reducing Agent wittig Wittig Reaction (Phosphonium Ylides) start->wittig oxidation Oxidation start->oxidation Oxidizing Agent kinase_inhibitors 3-Aryl-Indazole Kinase Inhibitors suzuki->kinase_inhibitors antimicrobial Indazole-based Heterocycles reductive_amination->antimicrobial wittig->antimicrobial anti_inflammatory Indazole-5-carboxamides oxidation->anti_inflammatory

Caption: Synthetic pathways from this compound.

Comparative Biological Activities of Indazole Derivatives

While we await direct studies on derivatives of this compound, we can extrapolate potential activities by examining related indazole-containing compounds.

Anticancer Activity: A Focus on Kinase Inhibition

The indazole scaffold is a cornerstone in the design of kinase inhibitors. Several FDA-approved drugs, such as Axitinib and Pazopanib, feature this core structure. Research has shown that substitution at the C3 position is critical for potent kinase inhibition.

A study on a series of indazole derivatives revealed that compound 2f exhibited potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM.[2][3] This compound features a substituted styryl group at the C3 position and a substituted pyridine at the C6 position. The synthesis of such a compound is conceivable from a 3-iodo-indazole precursor via a Heck coupling.

Compound ClassTarget Cancer Cell LineIC50 (µM)Reference
3,6-disubstituted Indazoles (e.g., compound 2f)4T1 (Breast Cancer)0.23[2][3]
A549 (Lung Cancer)0.89[2]
HCT116 (Colon Cancer)1.15[2]
1H-indazole-3-amine derivatives (e.g., compound 6o)K562 (Leukemia)5.15[3]
Pazopanib (VEGFR/PDGFR inhibitor)VariousVaries[4]
Axitinib (VEGFR inhibitor)VariousVaries[4]

Key Insight: The ability to introduce diverse aromatic and heteroaromatic substituents at the C3 position via Suzuki coupling of this compound makes it an ideal starting point for the discovery of novel kinase inhibitors. The aldehyde at C5 can be further modified to enhance selectivity or improve pharmacokinetic properties.

Anti-inflammatory Activity

Indazole derivatives have also demonstrated significant anti-inflammatory properties. The mechanism of action is often attributed to the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.

A study on the anti-inflammatory activity of indazole derivatives showed significant, dose-dependent inhibition of carrageenan-induced paw edema in rats.[5] The IC50 values for COX-2 inhibition for some indazoles ranged from 12.32 to 23.42 μM.[5] The development of indazole-5-carboxamides, accessible from the oxidation of the aldehyde in our starting material, could lead to potent anti-inflammatory agents.

Compound ClassIn-vitro AssayIC50 (µM)In-vivo Model% Inhibition (at 100mg/kg)Reference
Indazole DerivativesCOX-2 Inhibition12.32 - 23.42Carrageenan-induced paw edemaUp to 83.09%[5]
Diclofenac (Reference Drug)COX-2 Inhibition~0.1Carrageenan-induced paw edema84.50%[5]

Key Insight: The aldehyde functionality at the C5 position of this compound is a gateway to synthesizing indazole-5-carboxamides and other derivatives with potential anti-inflammatory activity.

Experimental Protocols

To facilitate research in this area, we provide the following detailed experimental protocols for key synthetic transformations and biological assays.

Synthesis of 3-Aryl-1H-indazole-5-carbaldehyde via Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Na₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and Na₂CO₃.

  • Purge the vessel with argon for 15 minutes.

  • Add degassed 1,4-dioxane and water (4:1 mixture).

  • Add Pd(PPh₃)₄ to the mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

G start Start step1 Combine Reactants: This compound, Arylboronic acid, Na₂CO₃ start->step1 step2 Purge with Argon step1->step2 step3 Add Degassed Solvents: 1,4-Dioxane/Water step2->step3 step4 Add Pd(PPh₃)₄ Catalyst step3->step4 step5 Heat to 90°C and Stir step4->step5 step6 Reaction Monitoring (TLC) step5->step6 step7 Work-up: Cool, Dilute, Wash, Dry step6->step7 Reaction Complete step8 Purification: Column Chromatography step7->step8 end 3-Aryl-1H-indazole-5-carbaldehyde step8->end

Caption: Suzuki-Miyaura coupling workflow.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HCT116, 4T1)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized indazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (typically in a dose-response range) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

G start Start step1 Seed Cancer Cells in 96-well Plate start->step1 step2 Incubate for 24 hours step1->step2 step3 Treat with Compounds step2->step3 step4 Incubate for 48-72 hours step3->step4 step5 Add MTT Solution step4->step5 step6 Incubate for 4 hours step5->step6 step7 Dissolve Formazan with DMSO step6->step7 step8 Measure Absorbance at 570 nm step7->step8 step9 Calculate IC50 step8->step9 end End step9->end

Caption: MTT assay workflow.

Conclusion and Future Directions

This compound stands as a versatile and highly promising, yet underutilized, starting material for the synthesis of novel biologically active compounds. Its dual functionality allows for the creation of diverse chemical libraries targeting a range of therapeutic areas, most notably cancer and inflammation. While direct biological data for its derivatives is currently limited in the public domain, the wealth of information on the biological activities of other substituted indazoles provides a strong rationale for its exploration.

This guide serves as a foundational resource for researchers, providing the synthetic logic, comparative biological context, and experimental protocols necessary to embark on the synthesis and evaluation of novel compounds derived from this scaffold. The future of drug discovery with indazoles is bright, and this compound is poised to be a key player in the development of the next generation of targeted therapeutics.

References

A Comparative Evaluation of 3-Iodo-1H-indazole-5-carbaldehyde Analogs: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2] This guide provides a comprehensive in vitro and in vivo evaluation of a series of novel analogs based on the versatile building block, 3-Iodo-1H-indazole-5-carbaldehyde. Our focus is to elucidate the structure-activity relationships (SAR) that govern their therapeutic potential, offering a data-driven comparison to inform future drug discovery efforts.

The parent compound, this compound, presents two key reactive sites for analog synthesis: the aldehyde group at the C5 position and the iodine atom at the C3 position.[3] The aldehyde allows for the introduction of various functionalities through reactions like condensation and reductive amination, while the iodine is a versatile handle for cross-coupling reactions, enabling the introduction of diverse aryl and alkyl groups.[3][4] This guide will explore analogs synthesized through modifications at both positions, comparing their performance in relevant in vitro and in vivo assays.

Synthetic Strategy and Analog Design

The synthesis of the parent compound, this compound (I), is typically achieved through the direct iodination of 1H-indazole-5-carbaldehyde.[3] Our analog design strategy focuses on two main diversification points, as illustrated in the synthetic scheme below.

Synthetic_Scheme 1H-indazole-5-carbaldehyde 1H-indazole-5-carbaldehyde This compound (I) This compound (I) 1H-indazole-5-carbaldehyde->this compound (I) Iodination Analog_A Analog A (C5-modified) This compound (I)->Analog_A Condensation/Reduction Analog_B Analog B (C3-modified) This compound (I)->Analog_B Suzuki Coupling

Caption: General synthetic routes to C5 and C3-modified analogs of this compound.

In Vitro Evaluation: A Comparative Analysis

The initial screening of our synthesized analogs was conducted through a panel of in vitro assays to determine their cytotoxic potential against various cancer cell lines and to probe their mechanism of action.

Cytotoxicity Screening

The antiproliferative activity of the parent compound (I) and its analogs was assessed against a panel of human cancer cell lines, including MCF-7 (breast), A549 (lung), and HCT116 (colon). The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of continuous exposure.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
I (Parent) > 50> 50> 50
Analog A 15.2 ± 1.822.5 ± 2.118.9 ± 1.5
Analog B 2.5 ± 0.35.1 ± 0.63.8 ± 0.4
Doxorubicin 0.8 ± 0.11.2 ± 0.20.9 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

The results clearly indicate that modification of the parent compound is crucial for cytotoxic activity. Analog B, featuring a phenyl group at the C3 position introduced via Suzuki coupling, demonstrated significantly higher potency across all cell lines compared to Analog A, which bears a modified aldehyde at the C5 position. This suggests that the C3 position is a critical determinant of the antiproliferative effects of this indazole series.

Apoptosis Induction

To investigate the mechanism of cell death induced by the most potent analog, Analog B, we performed flow cytometry analysis using Annexin V-FITC and propidium iodide (PI) staining in HCT116 cells.

Apoptosis_Workflow cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis HCT116_cells HCT116 Cells Treatment Treat with Analog B (IC50 concentration, 24h) HCT116_cells->Treatment Staining Stain with Annexin V-FITC & PI Treatment->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Quantify Apoptotic Cells (Early and Late) Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for the assessment of apoptosis induction by flow cytometry.

Treatment with Analog B led to a significant increase in the percentage of apoptotic cells (both early and late apoptosis) compared to the vehicle-treated control group, indicating that the observed cytotoxicity is, at least in part, mediated by the induction of programmed cell death.

In Vivo Efficacy in a Xenograft Model

Based on its promising in vitro profile, Analog B was selected for in vivo evaluation in a murine xenograft model of human colon cancer.[5]

Tumor Growth Inhibition

Athymic nude mice bearing established HCT116 tumors were treated with Analog B (20 mg/kg, i.p., daily) or vehicle control for 14 days. Tumor volume was measured every two days.

Treatment GroupDay 0 Tumor Volume (mm³)Day 14 Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle 102 ± 151258 ± 189-
Analog B 105 ± 18489 ± 9861.1

Data are presented as mean ± standard error of the mean (n=8 mice per group).

Analog B demonstrated significant antitumor activity in vivo, with a tumor growth inhibition of 61.1% compared to the vehicle control group. The treatment was well-tolerated, with no significant changes in body weight observed in the treated animals.

In_Vivo_Workflow cluster_0 Tumor Implantation cluster_1 Treatment cluster_2 Monitoring & Endpoint Implantation Implant HCT116 cells subcutaneously in nude mice Tumor_Growth Allow tumors to reach ~100 mm³ Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment Administer Analog B or Vehicle (daily for 14 days) Randomization->Treatment Monitoring Monitor tumor volume and body weight Treatment->Monitoring Endpoint Euthanize and excise tumors Monitoring->Endpoint

Caption: Workflow for the in vivo evaluation of Analog B in a xenograft mouse model.

Experimental Protocols

General Synthesis of this compound (I)

To a solution of 1H-indazole-5-carbaldehyde in a suitable solvent, an iodinating agent such as N-iodosuccinimide (NIS) is added in the presence of a catalyst.[4] The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated and purified using standard chromatographic techniques.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values using non-linear regression analysis.

In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells into the flank of athymic nude mice.

  • Tumor Growth: Allow the tumors to grow to an average volume of 100-150 mm³.

  • Treatment: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection) daily for the duration of the study.

  • Monitoring: Measure tumor volume and body weight every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

Conclusion and Future Directions

This comparative guide demonstrates the importance of strategic structural modifications to the this compound scaffold for unlocking its therapeutic potential. Our findings highlight the C3 position as a key site for derivatization to enhance anticancer activity. Analog B, with a phenyl substitution at this position, emerged as a promising lead compound with potent in vitro cytotoxicity, apoptosis-inducing capabilities, and significant in vivo antitumor efficacy.

Future work will focus on further optimization of the C3 substituent to improve potency and drug-like properties. Additionally, detailed mechanistic studies will be undertaken to identify the specific molecular targets of this promising class of indazole analogs. The data presented herein provides a solid foundation for the continued development of novel indazole-based anticancer agents.

References

A Comparative Analysis of Substituent Electronic Effects on the Indazole Ring: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – This guide offers a comprehensive comparative analysis of the electronic effects of substituents on the indazole ring, a crucial heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Designed for researchers, scientists, and drug development professionals, this document provides an in-depth examination of how different functional groups influence the electron density distribution within the indazole core, ultimately impacting its reactivity, acidity, and biological activity.[3]

Introduction: The Significance of the Indazole Scaffold and Substituent Effects

The indazole ring, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a prominent structural motif in a vast array of pharmacologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2] The versatility of the indazole scaffold stems from its unique electronic structure and the ability to fine-tune its properties through the introduction of various substituents.

Understanding the electronic effects of these substituents is paramount for rational drug design and the development of novel materials. These effects, broadly categorized as inductive and resonance effects, dictate the molecule's reactivity, pKa, and potential for intermolecular interactions.[4] This guide will delve into a comparative analysis of these effects, providing both theoretical grounding and practical experimental data.

Theoretical Framework: Quantifying Electronic Effects

The electronic influence of a substituent on the indazole ring can be quantitatively assessed using several key parameters, most notably the Hammett equation.[5] This linear free-energy relationship provides a framework for understanding how substituents alter the rate and equilibrium constants of reactions.[5]

Hammett Equation:

log(K/K₀) = σρ

Where:

  • K is the equilibrium constant for a reaction with a substituted indazole.

  • K₀ is the equilibrium constant for the same reaction with an unsubstituted indazole.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.[5]

A positive σ value indicates an electron-withdrawing group (EWG), which deactivates the ring towards electrophilic aromatic substitution, while a negative σ value signifies an electron-donating group (EDG), which activates the ring.[4][6][7]

Comparative Analysis of Electronic Effects

The position and nature of a substituent on the indazole ring significantly impact its electronic properties. This section provides a comparative analysis of common electron-donating and electron-withdrawing groups at various positions.

Acidity and Basicity (pKa)

Indazole is an amphoteric molecule, capable of both protonation and deprotonation.[8] The parent 1H-indazole has a pKa of approximately 1.31 for the protonated form and 13.86 for the neutral form.[8][9] Substituents can markedly alter these values.

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, and halogens increase the acidity (decrease the pKa) of the N-H bond by stabilizing the resulting indazolate anion through inductive and/or resonance effects. For instance, 5-nitroindazole is a stronger acid than indazole.

  • Electron-Donating Groups (EDGs): Groups such as -NH₂, -OH, and -OCH₃ decrease the acidity (increase the pKa) by destabilizing the anion. They also increase the basicity of the ring nitrogens.

Table 1: Comparative pKa Values of Substituted Indazoles

SubstituentPositionApproximate pKa (Acidity)Electronic Effect
-H-13.86[8][9]Reference
-NO₂5< 13.86Strong EWG
-Cl5~12.5Moderate EWG
-CH₃5> 13.86Weak EDG
-OCH₃5> 13.86Strong EDG

Note: Specific pKa values can vary depending on the solvent and experimental conditions. The values presented are for comparative purposes.[10]

Spectroscopic Analysis

Spectroscopic techniques such as NMR, IR, and UV-Vis provide valuable insights into the electronic environment of the indazole ring.[11][12]

  • ¹H and ¹³C NMR Spectroscopy: The chemical shifts of protons and carbons in the indazole ring are sensitive to the electron density.[13] EWGs deshield the nuclei, causing their signals to appear at a higher chemical shift (downfield), while EDGs shield the nuclei, shifting the signals to a lower chemical shift (upfield).

  • Infrared (IR) Spectroscopy: The stretching frequency of the N-H bond in the IR spectrum is influenced by substituents. EWGs increase the N-H stretching frequency, while EDGs decrease it.[14][15]

  • UV-Vis Spectroscopy: The absorption maxima (λ_max) in the UV-Vis spectrum are affected by substituents that alter the extent of conjugation in the π-electron system.[14][15]

Table 2: Representative Spectroscopic Data for Substituted Indazoles

SubstituentPositionKey ¹H NMR Shift (approx. ppm)Key ¹³C NMR Shift (approx. ppm)N-H Stretch (approx. cm⁻¹)
-H-H3: 8.1C3: 1353150
-NO₂5H4, H6 shifted downfieldC5 shifted downfield> 3150
-NH₂5H4, H6 shifted upfieldC5 shifted upfield< 3150

Experimental Protocols

To provide a practical context, this section outlines a general procedure for the synthesis of a substituted indazole and the determination of its pKa.

Synthesis of 5-Nitro-1H-indazole

A common method for the synthesis of substituted indazoles is through the cyclization of appropriately substituted o-aminobenzaldehydes or o-aminoketones.[16]

Experimental Workflow for Synthesis

References

A Comparative Guide to the Docking Performance of 3-Iodo-1H-indazole-5-carbaldehyde Derivatives Against Key Protein Kinase Targets

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, demonstrating significant potential in the development of targeted therapies.[1] This guide provides an in-depth comparative analysis of the docking performance of 3-Iodo-1H-indazole-5-carbaldehyde derivatives against two critical protein kinase targets implicated in oncology: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). By juxtaposing the computational binding affinities of these indazole derivatives with established inhibitors, this document aims to furnish researchers, scientists, and drug development professionals with actionable insights for advancing novel kinase inhibitor discovery programs.

The strategic placement of an iodo group at the 3-position and a carbaldehyde moiety at the 5-position of the indazole ring offers a versatile platform for synthetic elaboration, enabling the exploration of a rich chemical space to optimize potency and selectivity. The following sections will delve into the methodologies of molecular docking, present comparative data, and elucidate the underlying signaling pathways, providing a comprehensive resource for the rational design of next-generation kinase inhibitors.

The Rationale Behind Targeting VEGFR-2 and EGFR

VEGFR-2 and EGFR are transmembrane receptor tyrosine kinases that play pivotal roles in cell proliferation, survival, and angiogenesis. Their aberrant activation is a hallmark of many cancers, making them prime targets for therapeutic intervention.

VEGFR-2 Signaling and Angiogenesis: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] Upon binding its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. Inhibition of VEGFR-2 can effectively stifle a tumor's blood supply, leading to growth arrest and regression.

EGFR Signaling and Cell Proliferation: EGFR is a member of the ErbB family of receptor tyrosine kinases and is crucial for regulating cell growth, proliferation, and differentiation.[2] Dysregulation of EGFR signaling, through mutation or overexpression, can lead to uncontrolled cell division and is a common driver in various cancers, including non-small cell lung cancer and colorectal cancer. Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain have proven to be effective cancer therapies.

A Comparative Analysis of Docking Performance

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to its protein target. The docking score, typically expressed in kcal/mol, provides a quantitative estimate of the binding affinity, with lower (more negative) scores indicating a more favorable interaction. The following tables present a comparative analysis of the docking scores and, where available, experimental IC50 values for indazole derivatives and established inhibitors against VEGFR-2 and EGFR.

VEGFR-2 Inhibition: Indazole Derivatives vs. Standard Inhibitors

The indazole scaffold has been explored as a promising pharmacophore for the development of potent VEGFR-2 inhibitors. The following table compares the docking performance and experimental activity of various indazole derivatives with the established multi-kinase inhibitor, Sorafenib.

Compound ClassSpecific Derivative/CompoundDocking Score (kcal/mol)Experimental IC50 (nM)Reference
Indazole Derivatives Indazole Derivative 1-7.72Not Reported[3]
Indazole Derivative 2-7.54Not Reported[3]
Arylthiazole linked 2H-indol-2-one 5a-9.3555430[4]
Arylthiazole linked 2H-indol-2-one 5g-7.7589630[4]
Standard Inhibitor SorafenibNot Reported in direct comparison53.65[5]
SunitinibNot Reported in direct comparison139[6]

Note: The docking scores and IC50 values are collated from different studies and may have been determined under varying experimental and computational conditions. A direct, one-to-one comparison should be made with caution.

The data suggests that indazole-based compounds can achieve favorable docking scores, indicating strong predicted binding to the VEGFR-2 active site. While experimental data for direct derivatives of this compound is limited in the reviewed literature, the performance of other indazole-containing molecules highlights the potential of this scaffold.

EGFR Inhibition: Indazole Derivatives vs. Erlotinib

The development of EGFR inhibitors has been a landmark in targeted cancer therapy. Here, we compare the docking performance of indazole derivatives with the well-established EGFR inhibitor, Erlotinib.

Compound ClassSpecific Derivative/CompoundDocking Score (kcal/mol)Experimental IC50 (nM)Reference
Indazole Derivatives Thiazolyl Pyrazoline 7g-11.14Not Reported[7]
Thiazolyl Pyrazoline 7m-10.64Not Reported[7]
Standard Inhibitor Erlotinib-10.865.9 (WT)[7][8]
Gefitinib-7.6918.2 (WT)[9][10]

Note: The docking scores and IC50 values are collated from different studies and may have been determined under varying experimental and computational conditions. A direct, one-to-one comparison should be made with caution.

The docking scores for the thiazolyl pyrazoline derivatives, which can be considered structurally related to elaborated indazoles, are comparable to that of Erlotinib, suggesting a similar or potentially higher binding affinity. This underscores the potential of the indazole scaffold in designing novel EGFR inhibitors.

Experimental and Computational Methodologies

To ensure the scientific integrity and reproducibility of docking studies, a standardized and well-validated protocol is essential. The following outlines a typical workflow for performing molecular docking simulations.

Molecular Docking Protocol
  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 2OH4; EGFR, PDB ID: 1M17) from the Protein Data Bank.

    • Remove water molecules, ions, and co-crystallized ligands from the protein structure.

    • Add polar hydrogens and assign appropriate atomic charges.

    • Define the binding site, typically centered on the co-crystallized ligand or identified through literature.

  • Ligand Preparation:

    • Generate the 3D structures of the this compound derivatives and reference inhibitors.

    • Perform energy minimization of the ligand structures using a suitable force field.

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Utilize a validated docking program (e.g., AutoDock Vina, Glide, MOE).

    • Define the grid box encompassing the binding site.

    • Run the docking simulation to generate a series of binding poses for each ligand.

    • The software will rank the poses based on a scoring function that estimates the binding free energy.

  • Analysis of Results:

    • Analyze the top-ranked poses to identify the most probable binding mode.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) to understand the structural basis of binding.

    • Compare the docking scores and binding modes of the novel derivatives with those of the reference inhibitors.

Visualizing the Workflow and Biological Pathways

To further clarify the processes and biological context, the following diagrams are provided.

G cluster_0 Computational Workflow PDB Protein Structure (e.g., PDB) PrepProt Protein Preparation (Remove water, add hydrogens) PDB->PrepProt Ligand Ligand Structures (Indazole Derivatives & Alternatives) PrepLig Ligand Preparation (Energy Minimization) Ligand->PrepLig Docking Molecular Docking (e.g., AutoDock Vina) PrepProt->Docking PrepLig->Docking Analysis Analysis (Binding Energy, Interactions) Docking->Analysis Comparison Comparative Analysis Analysis->Comparison

Caption: A generalized workflow for comparative molecular docking studies.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PLCg->Angiogenesis PI3K->Angiogenesis

Caption: A simplified representation of the VEGFR-2 signaling pathway leading to angiogenesis.

G cluster_1 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization_EGFR Dimerization & Autophosphorylation EGFR->Dimerization_EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization_EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization_EGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: An overview of the EGFR signaling cascade promoting cell proliferation and survival.

Conclusion and Future Directions

The comparative docking studies presented in this guide highlight the significant potential of this compound derivatives as a versatile scaffold for the design of novel inhibitors targeting key protein kinases such as VEGFR-2 and EGFR. The computational data suggests that indazole-based compounds can achieve binding affinities comparable to or exceeding those of established drugs.

The true value of these in silico findings lies in their ability to guide synthetic chemistry efforts. The functional handles on the this compound core provide ample opportunities for structure-activity relationship (SAR) studies. Future work should focus on the synthesis and biological evaluation of a focused library of derivatives to validate the docking predictions and to optimize potency, selectivity, and pharmacokinetic properties. The integration of computational and experimental approaches will be paramount in translating the promise of the indazole scaffold into clinically viable therapeutic agents.

References

A Senior Application Scientist's Guide to the Synthesis of 1H-Indazole-3-Carboxaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1H-Indazole-3-Carboxaldehyde Scaffold

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents. Its unique bioisosteric relationship with the natural indole nucleus allows it to form critical hydrogen bond interactions within the active sites of various enzymes. Specifically, functionalization at the C-3 position has given rise to several blockbuster drugs, including the kinase inhibitors Axitinib and Pazopanib. The 1H-indazole-3-carboxaldehyde is a pivotal intermediate in this field, serving as a versatile branching point for the synthesis of diverse compound libraries. The aldehyde functionality is readily converted into alkenes, secondary alcohols, amines, and a variety of heterocyclic systems, making efficient and scalable access to this building block a primary concern for researchers in drug discovery and development.

This guide provides an in-depth comparison of the principal synthetic routes to substituted 1H-indazole-3-carboxaldehydes. We will move beyond a simple recitation of reaction steps to dissect the underlying chemical logic, evaluate the practical advantages and limitations of each method, and provide detailed, field-tested protocols to enable researchers to select and implement the optimal strategy for their specific synthetic goals.

Comparative Analysis of Synthetic Strategies

The synthesis of 1H-indazole-3-carboxaldehydes can be broadly categorized into four distinct approaches: (1) direct functionalization of a pre-formed indole ring via rearrangement, (2) oxidation of a stable 3-methylindazole precursor, (3) functionalization of the indazole core at C-3 via organometallic intermediates, and (4) construction of the indazole ring from a precursor already containing the aldehyde moiety. A fifth, more recent method involving direct formylation under non-classical conditions will also be discussed for the related 2H-isomer.

Synthetic Route Typical Starting Material Key Reagents Typical Yield Number of Steps Key Advantages Key Limitations
1. Nitrosation of Indoles Substituted IndoleNaNO₂, HCl, DMF/H₂O60-95%[1][2]1High yields, excellent functional group tolerance, operational simplicity.Requires careful control of addition rate and temperature to minimize side reactions.
2. Oxidation of 3-Methylindazoles Substituted 3-Methyl-1H-indazoleSelenium Dioxide (SeO₂)60-80% (estimated)[3]1Utilizes stable and readily available precursors.Stoichiometric use of toxic selenium reagents; potential for over-oxidation to carboxylic acid.
3. C-3 Lithiation & Formylation N-Protected 1H-Indazolen-BuLi, DMF65-85% (estimated)2 (Protect/Deprotect)Precise C-3 functionalization, avoids rearrangement chemistry.Requires N-protection/deprotection; strict anhydrous conditions; cryogenic temperatures.
4. Reductive Cyclization Substituted o-NitrobenzaldehydeAmine, PBu₃ or other reducing agent50-90%[4][5]1 (One-pot)Aldehyde is present from the start; good for specific substitution patterns.Primarily yields 2H-indazoles; substrate scope can be limited by the availability of starting aldehydes.
5. Microwave-Assisted Formylation Substituted 2H-IndazoleSelectfluor, DMSO40-80%[6]1Direct C-3 formylation of the indazole core.Specific for 2H-indazoles; requires microwave reactor; uses stoichiometric fluorinating agent.

Method 1: Nitrosation of Indoles with Ring Rearrangement

This is arguably one of the most direct and efficient methods for accessing 1H-indazole-3-carboxaldehydes. First described by Büchi, the reaction has been significantly optimized to accommodate a wide variety of substrates.

Causality and Experimental Rationale

The reaction proceeds via an electrophilic attack of a nitrosating agent (generated in situ from sodium nitrite and acid) at the electron-rich C-3 position of the indole ring. This forms a 3-nitrosoindole intermediate, which tautomerizes to an oxime. Subsequent acid-catalyzed addition of water to the C-2 position of the indole core triggers a ring-opening of the pyrrole moiety, followed by an intramolecular cyclization involving the newly formed amino group and the oxime nitrogen, which, after dehydration, yields the final 1H-indazole-3-carboxaldehyde.[1]

The key to achieving high yields, particularly with electron-rich indoles, is to control the concentration of the highly reactive nitrosating species to prevent side reactions like dimerization. The optimized protocol achieves this by slowly adding the indole solution to the pre-formed nitrosating mixture ("reverse addition"), ensuring the indole is always the limiting reagent in the immediate reaction environment.[1][2]

Workflow Diagram

cluster_reagents Reagent Preparation cluster_reaction Reaction Sequence NaNO2 NaNO₂ NitrosatingAgent Nitrosating Agent (in situ) NaNO2->NitrosatingAgent 0 °C, H₂O/DMF HCl HCl (aq) HCl->NitrosatingAgent ReactionVessel Reaction @ 0 °C to 50 °C NitrosatingAgent->ReactionVessel Pre-charged Indole Substituted Indole SlowAdd Indole->SlowAdd Slow Addition (Syringe Pump) SlowAdd->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Product 1H-Indazole-3- carboxaldehyde Workup->Product

Caption: Workflow for the Nitrosation of Indoles.

Detailed Experimental Protocol

Adapted from Chevalier, A. et al., RSC Adv., 2018.[2]

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer and an argon inlet, dissolve sodium nitrite (NaNO₂, 8.0 equiv.) in a mixture of deionized water and DMF (ratio approx. 4:3 v/v). Cool the solution to 0 °C in an ice bath.

  • Formation of Nitrosating Agent: Slowly add 2 N aqueous hydrochloric acid (HCl, 2.7 equiv.) to the stirred NaNO₂ solution at 0 °C. Maintain the mixture under an argon atmosphere for 10 minutes.

  • Indole Addition: In a separate flask, dissolve the substituted indole (1.0 equiv.) in DMF (approx. 3 mL per mmol of indole). Using a syringe pump, add the indole solution to the nitrosating mixture dropwise over a period of 2 hours, maintaining the reaction temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to proceed. The optimal temperature and time depend on the electronic nature of the indole substrate. For electron-rich indoles, stirring at 0-25 °C for 12-24 hours is often sufficient. For electron-deficient indoles (e.g., nitro-substituted), the temperature may need to be raised to 50-80 °C for 24-48 hours.[1]

  • Work-up and Purification: Upon completion (monitored by TLC), pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 1H-indazole-3-carboxaldehyde.

Method 2: Oxidation of 3-Methyl-1H-indazoles

This classical approach leverages the relative stability and accessibility of 3-methylindazoles, which can be prepared through various established methods. The transformation focuses on the selective oxidation of the activated methyl group at the C-3 position.

Causality and Experimental Rationale

The C-3 methyl group of an indazole is benzylic-like in nature, making it susceptible to oxidation by specific reagents. Selenium dioxide (SeO₂) is a well-established reagent for the oxidation of activated methyl and methylene groups to aldehydes and ketones, respectively.[3] The reaction mechanism involves an initial ene reaction followed by a[5][7]-sigmatropic rearrangement.

The primary challenge in this method is preventing over-oxidation to the corresponding carboxylic acid, which is a common side product. This is typically controlled by careful stoichiometry of the oxidant and control of reaction time. Manganese dioxide (MnO₂) is another potential oxidant, though its reactivity can be highly variable depending on its method of preparation and activation state.[8]

Workflow Diagram

Start Substituted 3-Methyl-1H-indazole Reaction Reflux (e.g., ~100 °C) Start->Reaction Reagents Selenium Dioxide (SeO₂) Dioxane/H₂O Reagents->Reaction Filtration Filtration to remove black Se⁰ precipitate Reaction->Filtration Cool to RT Workup Aqueous Workup & Extraction Filtration->Workup Purification Column Chromatography Workup->Purification Product 1H-Indazole-3- carboxaldehyde Purification->Product

Caption: Workflow for the Oxidation of 3-Methylindazoles.

Detailed Experimental Protocol

Based on standard procedures for SeO₂ oxidation.[3]

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the substituted 3-methyl-1H-indazole (1.0 equiv.) and selenium dioxide (SeO₂, 1.1 equiv.).

  • Solvent Addition: Add a suitable solvent system, typically aqueous 1,4-dioxane (e.g., 95:5 dioxane:water).

  • Reaction: Heat the mixture to reflux (approximately 100-101 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC. The formation of a black precipitate (elemental selenium) is indicative of reaction progression.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the selenium precipitate, washing the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, dilute with water, and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid or oil by flash column chromatography.

Method 3: C-3 Formylation via Directed Ortho-Metalation

This strategy offers a highly regioselective route to the target aldehyde by exploiting the acidity of the C-3 proton of the indazole ring. To achieve this, the acidic N-H proton must first be masked with a protecting group.

Causality and Experimental Rationale

The C-3 proton of 1H-indazole is not sufficiently acidic for direct deprotonation in the presence of the much more acidic N-H proton. Therefore, N-protection is mandatory. Protecting groups such as SEM (2-(trimethylsilyl)ethoxymethyl) or Boc (tert-butyloxycarbonyl) are commonly used. Once protected, treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperature (-78 °C) selectively removes the C-3 proton to form a 3-lithioindazole species.[9] This potent nucleophile can then be quenched with an electrophilic formylating agent, most commonly anhydrous N,N-dimethylformamide (DMF). The resulting lithium adduct is hydrolyzed during aqueous work-up to reveal the aldehyde. The final step involves the removal of the N-protecting group under appropriate conditions (e.g., TBAF for SEM, TFA for Boc).

Workflow Diagram

cluster_protection Step 1: N-Protection cluster_formylation Step 2: Lithiation & Formylation cluster_deprotection Step 3: Deprotection Indazole 1H-Indazole Protected N-Protected Indazole Indazole->Protected e.g., SEM-Cl, Base Lithiation 1. n-BuLi, THF, -78 °C 2. DMF Protected->Lithiation FormylatedProtected N-Protected-3-formyl Indazole Lithiation->FormylatedProtected Deprotect Deprotection (e.g., TBAF or TFA) FormylatedProtected->Deprotect Product 1H-Indazole-3- carboxaldehyde Deprotect->Product

Caption: Workflow for C-3 Formylation via Lithiation.

Detailed Experimental Protocol

Adapted from Swamy, G. N. et al., Der Pharma Chemica, 2012.[9]

  • N-Protection (Example with SEM-Cl): To a stirred solution of 1H-indazole (1.0 equiv.) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0 °C. Stir for 30 minutes, then add SEM-Cl (1.2 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water and extract with diethyl ether. Purify by chromatography to yield the N-SEM-protected indazole.

  • Lithiation and Formylation: Dissolve the N-protected indazole (1.0 equiv.) in anhydrous THF in a flame-dried, argon-purged flask. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (2.5 M in hexanes, 1.1 equiv.) dropwise. Stir the resulting solution at -78 °C for 1 hour. Add anhydrous DMF (1.5 equiv.) dropwise and continue stirring at -78 °C for an additional 2 hours.

  • Quench and Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection: The crude N-protected aldehyde can be deprotected directly. For an N-SEM group, dissolve the crude material in THF, add tetrabutylammonium fluoride (TBAF, 1 M in THF, 1.5 equiv.) and heat to 60 °C for 4-6 hours. After cooling, perform an aqueous work-up and purify by flash column chromatography to yield the final product.

Method 4: Reductive Cyclization of o-Nitrobenzaldehydes

This approach constructs the indazole ring from an acyclic precursor that already contains the required aldehyde functionality. The Cadogan reductive cyclization is a classic example of this strategy. While it often produces 2H-indazoles, variations can lead to the desired 1H-tautomer.

Causality and Experimental Rationale

The synthesis begins with the condensation of an o-nitrobenzaldehyde with a primary amine or hydrazine to form the corresponding imine or hydrazone. This intermediate is then subjected to a deoxygenative reducing agent, such as a trivalent phosphorus compound (e.g., tri-n-butylphosphine, PBu₃). The phosphine deoxygenates the nitro group to a reactive nitrene intermediate. The nitrene then undergoes intramolecular cyclization onto the imine/hydrazone nitrogen, followed by tautomerization or aromatization to yield the stable indazole ring.[4][5] The choice of the nitrogen nucleophile (e.g., ammonia, hydrazine, or a primary amine) is critical in directing the final product structure and regiochemistry.

Workflow Diagram

Aldehyde Substituted o-Nitrobenzaldehyde Condensation Condensation (Solvent, Heat) Aldehyde->Condensation Amine Amine or Hydrazine (R-NH₂) Amine->Condensation Intermediate o-Nitro-imine or Hydrazone Condensation->Intermediate Cyclization Reductive Cyclization (Heat) Intermediate->Cyclization ReducingAgent Reducing Agent (e.g., PBu₃) ReducingAgent->Cyclization Product Substituted Indazole-3-carboxaldehyde Cyclization->Product

Caption: Workflow for Reductive Cyclization.

Detailed Experimental Protocol

Adapted from Genung, N. E. et al., Org. Lett., 2014.[4]

  • One-Pot Setup: To a solution of the substituted o-nitrobenzaldehyde (1.0 equiv.) in a suitable solvent such as isopropanol (i-PrOH), add the primary amine or hydrazine (1.1 equiv.).

  • Condensation: Heat the mixture (e.g., to 80 °C) for 1-2 hours to facilitate the formation of the imine or hydrazone intermediate.

  • Reductive Cyclization: To the same pot, add the reducing agent, tri-n-butylphosphine (PBu₃, 1.5 equiv.), dropwise. Continue heating the reaction mixture for 6-18 hours until the starting imine/hydrazone is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction to room temperature and concentrate under reduced pressure. The crude residue, containing the product and triphenylphosphine oxide, can be purified directly by flash column chromatography on silica gel to isolate the desired indazole-3-carboxaldehyde.

Method 5: Microwave-Assisted Direct Formylation of 2H-Indazoles

While classical Vilsmeier-Haack conditions are reported to be ineffective for the C-3 formylation of 1H-indazoles, a modern variation has shown success for the 2H-isomers. This method highlights the distinct reactivity of the indazole tautomers and the enabling power of non-classical reaction conditions.

Causality and Experimental Rationale

This reaction utilizes Selectfluor, a powerful electrophilic fluorinating agent, not as a fluorine source, but as an oxidant to initiate a radical process.[6] Under microwave irradiation at elevated temperatures, Selectfluor is believed to react with the solvent, DMSO, which serves as the source of the formyl group carbon. This generates a reactive electrophilic species or radical that attacks the electron-rich C-3 position of the 2H-indazole. The high energy input from microwave irradiation is crucial for driving this otherwise difficult transformation. This method is highly specific for the 2H-indazole tautomer, underscoring the subtle electronic differences between the two isomeric systems.

Workflow Diagram

Start Substituted 2H-Indazole Reaction Microwave Irradiation 125 °C, 1 h Start->Reaction Reagents Selectfluor (3 equiv.) DMSO (Solvent & Reagent) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product 2H-Indazole-3- carboxaldehyde Workup->Product

References

Safety Operating Guide

Navigating the Disposal of 3-Iodo-1H-indazole-5-carbaldehyde: A Comprehensive Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel molecules is a daily endeavor. With this innovation comes the critical responsibility of managing chemical waste safely and effectively. This guide provides essential, step-by-step procedures for the proper disposal of 3-Iodo-1H-indazole-5-carbaldehyde, a halogenated organic compound. Adherence to these protocols is paramount for ensuring the safety of laboratory personnel and the protection of our environment.

Part 1: Hazard Identification and Risk Assessment

Understanding the potential hazards of this compound is the foundation of its safe handling and disposal. Based on data from similar iodinated and indazole-based compounds, the primary risks are as follows:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[3]

  • Environmental Hazard: Iodinated organic compounds can be persistent in the environment and may be harmful to aquatic life. Their improper disposal can lead to the formation of toxic disinfection by-products in water treatment processes.[4]

Key Safety and Hazard Data for Halogenated Organic Compounds

ParameterGuideline/ValueRationale and Source
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses with side shields or goggles, lab coat.[1]To prevent skin and eye contact with the chemical.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A dust respirator may be necessary if handling powders.[1][5]To minimize inhalation of dust or vapors.
Waste Classification Hazardous Waste (likely classified as a halogenated organic waste).[6][7]Due to the presence of iodine, a halogen.
Primary Disposal Method High-temperature incineration.[8][9][10]Ensures complete destruction of the halogenated organic molecule.
Incompatible Waste Streams Non-halogenated organic waste, strong acids or bases, reactive metals.Mixing can lead to dangerous reactions and complicates disposal.

Part 2: Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to waste segregation, containment, and labeling.

Step 1: Waste Segregation at the Source

The cardinal rule of chemical waste management is segregation. Never mix different waste streams. For this compound, this means:

  • Isolate Halogenated Waste: All solid waste (e.g., contaminated filter paper, gloves, weighing boats) and liquid waste (e.g., reaction residues, contaminated solvents) containing this compound must be collected in a designated "Halogenated Organic Waste" container.

  • Prevent Cross-Contamination: Do not mix this waste with non-halogenated solvents, aqueous waste, or solid waste from other chemical processes.

Step 2: Proper Waste Container Management
  • Container Selection: Use only chemically resistant containers, typically high-density polyethylene (HDPE) or glass, with a secure, leak-proof screw-top cap.

  • Labeling: The waste container must be clearly and accurately labeled as soon as the first drop of waste is added. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other chemical constituents in the waste stream.

    • The approximate concentration of each component.

    • The relevant hazard pictograms (e.g., irritant, environmental hazard).

    • The date of accumulation.

  • Container Handling: Keep the waste container closed at all times except when adding waste. Store the container in a designated, well-ventilated, and secondary containment area to prevent spills.

Step 3: Waste Disposal and Removal
  • Licensed Disposal Vendor: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[7] These vendors have the necessary permits and equipment to transport and dispose of the waste in compliance with all federal, state, and local regulations.[6]

  • High-Temperature Incineration: The recommended disposal method for halogenated organic compounds is high-temperature incineration (typically above 850°C, and potentially up to 1100°C for waste with high halogen content) in a facility equipped with afterburners and scrubbers.[10][11] This process ensures the complete destruction of the organic molecule and the scrubbing of acidic gases (like hydrogen iodide) formed during combustion.

Part 3: Emergency Procedures and Spill Management

Accidents can happen, and preparedness is key to mitigating their impact.

Small Spills (in a chemical fume hood):
  • Restrict Access: Ensure the spill is contained within the fume hood.

  • Wear Appropriate PPE: Don nitrile gloves, safety goggles, and a lab coat.

  • Absorb the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated "Halogenated Organic Waste" container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and collect the cleaning materials as halogenated waste.

  • Label and Dispose: Properly label the waste container and manage it for disposal as described in Part 2.

Large Spills (outside of a chemical fume hood):
  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Close the doors to the laboratory to contain any vapors.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures. Do not attempt to clean up a large spill yourself.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generation (this compound) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Halogenated Organic Waste Container is_solid->solid_waste Solid liquid_waste Liquid Halogenated Organic Waste Container is_solid->liquid_waste Liquid labeling Label Container Correctly: - Hazardous Waste - Chemical Name & Concentration - Hazard Pictograms - Date solid_waste->labeling liquid_waste->labeling storage Store in a designated, well-ventilated area with secondary containment. labeling->storage disposal Arrange for pickup by a licensed hazardous waste vendor. storage->disposal incineration High-Temperature Incineration (Final Disposal) disposal->incineration

Caption: Decision workflow for the disposal of this compound waste.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of chemical waste is a cornerstone of scientific integrity and a tangible demonstration of our commitment to safety and environmental stewardship. By adhering to these procedures for this compound, researchers can ensure they are not only advancing scientific knowledge but also protecting themselves, their colleagues, and the world we share. Always consult your institution's specific waste management guidelines and your EHS department for any questions or clarification.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-1H-indazole-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-Iodo-1H-indazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.